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  • Product: (R)-methyl 2-(benzylamino)propanoate
  • CAS: 120571-58-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Methodological Workflows for (R)-Methyl 2-(benzylamino)propanoate: A Technical Whitepaper

Executive Summary In modern drug discovery and peptidomimetic synthesis, the structural and physicochemical integrity of chiral building blocks dictates the success of downstream active pharmaceutical ingredient (API) ge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and peptidomimetic synthesis, the structural and physicochemical integrity of chiral building blocks dictates the success of downstream active pharmaceutical ingredient (API) generation. (R)-methyl 2-(benzylamino)propanoate (commonly known as N-benzyl-D-alanine methyl ester) is a highly versatile secondary amine and chiral ester. As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, in-depth analysis of its physicochemical properties, structural dynamics, and the validated experimental workflows required to characterize it.

Structural Identity and Core Physicochemical Parameters

(R)-methyl 2-(benzylamino)propanoate features a chiral alpha-carbon corresponding to the D-alanine stereocenter, a secondary amine functionalized with a lipophilic benzyl group, and a methyl ester that serves as a selectively cleavable protecting group[1].

To facilitate fragment-based drug design and synthetic planning, the fundamental quantitative data for this compound is summarized below.

Table 1: Physicochemical Parameters of (R)-methyl 2-(benzylamino)propanoate

ParameterValueCausality / Technical Significance
Molecular Formula C₁₁H₁₅NO₂Standard composition for a benzylated amino acid ester.
Molecular Weight 193.24 g/mol Low molecular weight ensures compliance with Lipinski’s Rule of 5, making it an ideal fragment for larger API synthesis[2].
Topological Polar Surface Area (TPSA) ~38.3 ŲIndicates excellent theoretical membrane permeability and potential for blood-brain barrier (BBB) penetration[2].
Partition Coefficient (LogP) 1.6 – 2.1Moderate lipophilicity driven by the benzyl ring, optimizing partitioning into lipid bilayers without excessive hydrophobicity[3].
pKa (Secondary Amine) ~7.8 – 8.2The amine is partially protonated at physiological pH (7.4). Formation of the hydrochloride salt (CAS: 95071-12-8) significantly enhances aqueous solubility[1].
Boiling Point (Estimated) 260 – 280 °CHigh boiling point necessitates vacuum distillation for purification to prevent thermal degradation of the chiral center.

Mechanistic Insights into Stability and Reactivity

The dual functionality of (R)-methyl 2-(benzylamino)propanoate requires careful environmental control during storage and application.

  • Amine Nucleophilicity: The secondary amine is sterically hindered by the adjacent chiral methyl group and the bulky benzyl moiety. However, it remains sufficiently nucleophilic to undergo coupling with sulfonyl chlorides or activated carboxylic acids. This specific reactivity is exploited in the synthesis of matrix metalloproteinase (MMP) inhibitors[4].

  • Ester Hydrolysis: The methyl ester is susceptible to saponification under strongly basic conditions or acid-catalyzed hydrolysis. In synthetic workflows, the ester acts as a transient protecting group, preserving the carboxylate until the amine has been successfully functionalized, after which it can be cleaved to yield the free acid for subsequent peptide elongation[5].

CompoundWorkflow N1 (R)-methyl 2-(benzylamino)propanoate N2 Physicochemical Analysis N1->N2 Characterization N3 Synthetic Applications N1->N3 Drug Discovery N4 LogP & pKa Profiling N2->N4 N5 Chiral Purity (HPLC) N2->N5 N6 Peptidomimetic Coupling N3->N6 N7 MMP Inhibitor Synthesis N6->N7 Downstream API

Logical workflow mapping the analysis and synthetic utility of the compound.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every methodological choice is grounded in established physical chemistry principles.

Protocol A: Determination of Partition Coefficient (LogP) via Shake-Flask Method

The shake-flask method remains the gold standard for determining the lipophilicity of pharmaceutical intermediates.

Causality Check: Why pre-saturate the phases? If n-octanol and water are not mutually pre-saturated before the introduction of the analyte, they will dissolve into one another during the equilibration phase. This alters the phase volumes and artificially skews the concentration calculations, invalidating the LogP result.

Step-by-Step Procedure:

  • Phase Pre-saturation: Vigorously stir equal volumes of n-octanol and Phosphate Buffered Saline (PBS, pH 7.4) in a sealed vessel for 24 hours at 25 °C. Allow the phases to separate completely.

  • Sample Preparation: Dissolve exactly 5.0 mg of (R)-methyl 2-(benzylamino)propanoate in 5.0 mL of the pre-saturated n-octanol.

  • Equilibration: Transfer 2.0 mL of the spiked n-octanol and 2.0 mL of the pre-saturated PBS into a glass centrifuge tube. Seal and agitate on a mechanical shaker at 25 °C for 24 hours to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify the compound concentration in each phase using Reversed-Phase HPLC (RP-HPLC) at 210 nm.

  • Validation: Run a reference standard (e.g., toluene) in parallel to verify system suitability. Calculate LogP as

    
    .
    

ShakeFlaskProtocol S1 Phase Pre-saturation S2 Solute Equilibration S1->S2 24h, 25°C S3 Centrifugal Separation S2->S3 3000 rpm S4 RP-HPLC Quantification S3->S4 Aliquot S5 LogP Calculation S4->S5 AUC Ratio

Step-by-step shake-flask methodology for LogP determination.

Protocol B: Chiral Purity Assessment via Normal-Phase HPLC

Maintaining the enantiomeric excess (ee) of the (R)-isomer is critical, as racemization directly impacts the biological activity of downstream APIs.

Causality Check: Why add Diethylamine (DEA)? As a secondary amine, the analyte will interact strongly with residual, unendcapped silanol groups on the silica-based chiral stationary phase. This causes severe peak tailing. Adding 0.1% DEA to the mobile phase acts as a competitive silanol blocker, ensuring sharp, symmetrical peaks and accurate integration.

Step-by-Step Procedure:

  • Column Selection: Equip the HPLC with an amylose-based chiral stationary phase column (e.g., Chiralpak AD-H or Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Hexane / Isopropanol (90:10 v/v). Add 0.1% Diethylamine (DEA) modifier. Degas ultrasonically for 10 minutes.

  • System Parameters: Set the flow rate to 1.0 mL/min and maintain the column compartment at a stable 25 °C. Set the UV detector to 210 nm.

  • Sample Injection: Inject 10 µL of a 1.0 mg/mL solution of the compound dissolved in the mobile phase.

  • Analysis: Record the chromatogram. The (R)- and (S)-enantiomers will resolve into distinct peaks due to differential transient diastereomeric interactions with the chiral selector. Calculate the %ee based on the Area Under the Curve (AUC).

Synthetic Utility in Drug Development

The physicochemical profile of (R)-methyl 2-(benzylamino)propanoate makes it a highly sought-after intermediate. A prominent example of its utility is found in the development of matrix metalloproteinase (MMP) inhibitors, which are targeted for the treatment of osteoarthritis, tumor metastasis, and abnormal tissue remodeling[4].

In these synthetic pathways, the secondary amine of the (R)-methyl 2-(benzylamino)propanoate is reacted with an arylsulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride) in the presence of triethylamine[6]. The resulting sulfonamide leverages the (R)-stereocenter to precisely orient the molecule within the deep S1' specificity pocket of the MMP enzyme, while the ester is subsequently converted into a zinc-binding hydroxamic acid group, finalizing the active pharmacophore[4].

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 15640239, N-methyl-DL-alanine, benzyl ester". PubChem Database. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11138282, N-Benzyl-N-methyl-L-alanine methyl ester". PubChem Database. Available at:[Link]

  • MacPherson, L. J., et al. "Arylsulfonamido-substituted hydroxamic acids and their use as matrix metalloproteinase inhibitors". United States Patent 5,594,006.

Sources

Exploratory

Solubility and Stability Profile: (R)-Methyl 2-(benzylamino)propanoate

Technical Guide for Process Research & Development Executive Summary (R)-methyl 2-(benzylamino)propanoate (also known as N-benzyl-D-alanine methyl ester) is a critical chiral building block used in the synthesis of pepti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Process Research & Development

Executive Summary

(R)-methyl 2-(benzylamino)propanoate (also known as N-benzyl-D-alanine methyl ester) is a critical chiral building block used in the synthesis of peptidomimetics and pharmaceutical intermediates. Its utility hinges on the amine-ester bifunctionality , which dictates its distinct solubility "switch" and stability vulnerabilities.

Key Operational Takeaways:

  • The "Solubility Switch": The compound exists in two distinct phases depending on pH. The hydrochloride salt is water-soluble/hygroscopic; the free base is a lipophilic oil soluble in non-polar organics.

  • Primary Instability Mode: Base-catalyzed ester hydrolysis and heat-induced cyclization (Diketopiperazine formation).

  • Critical Control Point: Avoid prolonged exposure of the free base to aqueous alkali. Store the HCl salt at 2–8°C under inert gas to prevent hygroscopic degradation.

Physicochemical Profile

PropertyData / DescriptorContext
CAS (Free Base) 159721-22-9Liquid / Low-melting solid
CAS (HCl Salt) 95071-12-8White Crystalline Solid (MP: ~181–187°C)
Molecular Weight 193.24 (Base) / 229.71 (HCl)--
Chirality (R)-Enantiomer (D-Alanine derivative)Susceptible to racemization under strong base
LogP (Predicted) ~1.6 (Free Base)Moderately Lipophilic
pKa (Amine) ~8.4 (Predicted)Protonated at physiological pH

Solubility Characteristics

Understanding the solubility of this compound requires treating the Salt and the Free Base as distinct chemical entities.

Aqueous Solubility & pH Dependence

The solubility profile is governed by the protonation state of the secondary amine (pKa ~8.4).

  • pH < 7 (Acidic): The secondary amine is protonated (

    
    ). The species exists as a cation, exhibiting high aqueous solubility  (>50 mg/mL). It is insoluble in non-polar solvents (Hexane, Toluene).
    
  • pH > 9 (Basic): The amine is deprotonated (

    
    ). The species exists as a neutral free base. Aqueous solubility drops drastically (<1 mg/mL), while solubility in organic solvents (DCM, EtOAc, Toluene) becomes excellent.
    
Organic Solvent Compatibility
  • Methanol/Ethanol: Solubilizes both the HCl salt and the free base. Caution: Alcohols can cause transesterification if heated.

  • Dichloromethane (DCM): Excellent solvent for the free base. Poor solvent for the HCl salt.

  • Toluene: Excellent for the free base; useful for azeotropic drying to remove water before reactions.

  • Hexanes/Heptane: The free base is moderately soluble; often used as an antisolvent to crystallize the HCl salt from more polar mixtures.

Visualization: The Solubility Switch

The following diagram illustrates the phase transfer logic essential for extraction and purification protocols.

SolubilitySwitch cluster_0 Aqueous Phase cluster_1 Organic Phase Salt (R)-Amine HCl Salt (Water Soluble) Base Add Base (NaOH/NaHCO3) pH > 9.0 Salt->Base Deprotonation FreeBase Free Amine (Oil) (Organic Soluble) Base->FreeBase Phase Split (Extract into DCM) Acid Add Acid (HCl/H2SO4) pH < 4.0 FreeBase->Acid Protonation Acid->Salt Precipitation (or Aqueous Layer)

Figure 1: The pH-dependent solubility switch allows for purification via acid-base extraction (work-up).

Stability Profile

Hydrolysis (The Primary Risk)

The methyl ester moiety is susceptible to hydrolysis, converting the desired intermediate into (R)-N-benzylalanine (the carboxylic acid).

  • Base-Catalyzed: Rapid. Exposure to 1M NaOH at RT can hydrolyze the ester within minutes to hours.

  • Acid-Catalyzed: Slow. The HCl salt is relatively stable in aqueous solution at low temperature, but prolonged exposure to strong acid will eventually hydrolyze the ester.

  • Autocatalysis: In the presence of moisture, the free base can slowly hydrolyze. The resulting acid creates a zwitterion, which can complicate purification.

Thermal Stability & Cyclization

Unlike simple amino esters, N-benzyl derivatives have steric bulk that retards some degradation, but they are not immune.

  • Diketopiperazine (DKP) Formation: Upon heating the free base (e.g., during distillation), two molecules can condense to form a cyclic diamide (1,4-dibenzyl-3,6-dimethylpiperazine-2,5-dione). This is irreversible.

  • Prevention: Never distill the free base at atmospheric pressure. Use high vacuum or column chromatography.

Stereochemical Stability (Racemization)

The chiral center at the


-position is sensitive.
  • Mechanism: Base-catalyzed proton abstraction yields an enolate intermediate, destroying chirality.

  • Risk Factor: High pH (>10) combined with heat.

  • Mitigation: Perform "free-basing" (neutralization) at low temperatures (0°C) and minimize the time the compound spends in the basic aqueous phase.

Visualization: Degradation Pathways

Degradation Target (R)-Methyl 2-(benzylamino)propanoate (Target) Hydrolysis Hydrolysis Product (N-Benzyl-D-Alanine) Target->Hydrolysis H2O / OH- / H+ (Irreversible) Racemate Racemate ((R/S)-Mixture) Target->Racemate Strong Base / Heat (Enolization) DKP Diketopiperazine (Cyclic Dimer) Target->DKP Heat (Free Base) (Self-Condensation)

Figure 2: Major degradation pathways. Hydrolysis is the most common storage failure mode.

Handling & Storage Protocols

Storage Conditions
  • Form: Store as the Hydrochloride Salt whenever possible. The salt lattice provides significant protection against hydrolysis and oxidation compared to the liquid free base.

  • Temperature: Refrigerate at 2–8°C .

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen in a tightly sealed container. Moisture absorption leads to "clumping" and accelerates acid-catalyzed hydrolysis.

Protocol: "Free-Basing" for Synthesis

Use this protocol when the free amine is required for a reaction (e.g., amide coupling).

  • Dissolution: Suspend the HCl salt (1.0 equiv) in Dichloromethane (DCM) (approx. 10 mL/g).

  • Neutralization: Add saturated aqueous

    
     (2.0 equiv) at 0°C .
    
    • Note: Avoid NaOH if possible to reduce hydrolysis risk.

  • Extraction: Stir vigorously for 10–15 minutes until the solid dissolves and layers clarify.

  • Separation: Separate the organic layer. Extract the aqueous layer once more with DCM.

  • Drying: Dry combined organics over anhydrous

    
    .
    
  • Usage: Filter and concentrate immediately before use. Do not store the free base oil for >24 hours.

Analytical Methods (Quality Control)

To validate stability and solubility experiments, use the following parameters:

  • HPLC (Achiral - Purity):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (Gradient 5% -> 95%).

    • Detection: UV @ 210 nm (Amide/Ester) and 254 nm (Benzyl ring).

    • Note: The Benzyl group provides a strong chromophore, making UV detection sensitive.

  • HPLC (Chiral - Enantiomeric Excess):

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane / Isopropanol (typically 90:10 or 95:5) with 0.1% Diethylamine (DEA) to sharpen the amine peak.

    • Purpose: To detect racemization (presence of S-enantiomer).

References

  • PubChem. (n.d.). Methyl 2-(benzylamino)propanoate.[1][2] National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Bowden, N. A., Sanders, J. P., & Bruins, M. E. (2018).[3] Solubility of the proteinogenic α-amino acids in water, ethanol, and ethanol–water mixtures.[3] Journal of Chemical & Engineering Data, 63(3), 488-497.[3] (Cited for general amino acid solubility principles).[3]

  • Buvik, V., et al. (2021). Chemical Stability of Aqueous Amine Solvents. Industrial & Engineering Chemistry Research. (Cited for amine degradation mechanisms).[4]

Sources

Foundational

Technical Guide: Biological Activities of N-Benzyl-Alanine Methyl Ester Derivatives

Executive Summary: The Scaffold as a Pharmacological Pivot The N-benzyl-alanine methyl ester scaffold represents a "privileged structure" in medicinal chemistry. It serves not merely as a passive intermediate but as a bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold as a Pharmacological Pivot

The N-benzyl-alanine methyl ester scaffold represents a "privileged structure" in medicinal chemistry. It serves not merely as a passive intermediate but as a bioactive pharmacophore capable of modulating diverse biological targets depending on its specific substitution patterns and stereochemistry.

While the methyl ester moiety primarily functions as a prodrug element to enhance lipophilicity and hijack nutrient transporters (PEPT1), the N-benzyl-alanine core is intrinsic to neuroactive stability. This guide deconstructs the biological utility of these derivatives into three primary domains: Neurological Modulation (Anticonvulsant/Analgesic), Oncological Targeting (Transporter-mediated delivery), and Enzyme Inhibition (Cholinesterase/Protease).

Chemical Space & Structural Significance

The core structure consists of an alanine backbone, a benzyl group attached to the amine (conferring lipophilicity and pi-stacking capability), and a methyl ester protecting the carboxyl terminus.

Stereochemical Imperative
  • L-Isomer (S-configuration): predominantly utilized for prodrugs targeting the PEPT1 transporter, which favors natural L-amino acid recognition.

  • D-Isomer (R-configuration): Critical for anticonvulsant activity.[1][2] The "eutomer" for many N-benzyl-amino acid anticonvulsants (like Lacosamide derivatives) is often the R-isomer, which minimizes metabolic degradation and improves binding affinity to voltage-gated sodium channels.

The "Prodrug" Mechanism

The methyl ester is not a bystander. It masks the polar carboxylate, increasing the LogP value from ~ -2.5 (zwitterionic alanine) to ~1.6 (N-benzyl methyl ester). This shift is critical for blood-brain barrier (BBB) penetration and cellular uptake.

Pharmacological Profiles[3][4][5][6]

Neurological Activity: Anticonvulsant & Analgesic

The most validated biological activity of N-benzyl-alanine derivatives lies in neurology. The structure acts as a template for Functionalized Amino Acids (FAAs) .

  • Mechanism of Action: These derivatives enhance the slow inactivation of voltage-gated sodium channels (VGSCs). Unlike traditional blockers that physically plug the pore, N-benzyl derivatives likely bind to the local anesthetic receptor site or a unique slow-inactivation gate, stabilizing the channel in a non-conducting state.

  • Key Derivative Class: N-benzyl-2-acetamido-3-methoxypropionamide (Lacosamide) is the archetype. However, simpler N-benzyl-alanine esters serve as precursors to these potent agents.

  • Analgesic overlap: The same sodium channel damping effect provides efficacy in neuropathic pain models (e.g., formalin test).

Oncology: PEPT1-Mediated "Trojan Horse" Delivery

Many tumors (pancreatic, prostate, gastric) overexpress the oligopeptide transporter PEPT1 (SLC15A1) to fuel rapid growth.

  • The Strategy: N-benzyl-alanine methyl ester mimics a dipeptide. The N-benzyl group simulates a hydrophobic side chain (like Phenylalanine), while the ester masks the charge.

  • Biological Outcome: The molecule is actively transported into the tumor cell against a concentration gradient. Once inside, intracellular esterases (carboxylesterases) hydrolyze the methyl ester, releasing the free acid or the active parent drug, which then becomes trapped inside the cell due to its restored polarity.

Antimicrobial & Antifungal Activity

Recent studies indicate that N-benzyl and N-benzoyl amino acid esters possess intrinsic antifungal properties.

  • Targets: Fusarium temperatum and Aspergillus fumigatus.

  • SAR Insight: The benzyl ring provides essential hydrophobic interaction with fungal cell wall synthesis enzymes, while the alanine methyl ester moiety facilitates fungal cell entry.

Mechanistic Visualization

PEPT1 Transport & Activation Pathway

This diagram illustrates the "Trojan Horse" mechanism where the methyl ester is crucial for uptake, followed by intracellular activation.

PEPT1_Transport cluster_lumen Extracellular Space (Lumen/Blood) cluster_membrane Cell Membrane cluster_cytosol Intracellular Cytosol (Tumor/Neuron) Prodrug N-Benzyl-Ala-OMe (Lipophilic Prodrug) PEPT1 PEPT1 Transporter (SLC15A1) Prodrug->PEPT1 Recognition Prodrug_In N-Benzyl-Ala-OMe (Internalized) PEPT1->Prodrug_In Proton-Coupled Influx Esterase Carboxylesterases (hCE1/hCE2) Prodrug_In->Esterase Substrate Binding Active N-Benzyl-Ala-OH (Active Metabolite/Accumulated) Esterase->Active Hydrolysis Target Target Interaction (Na+ Channel / Enzyme) Active->Target Biological Effect

Caption: PEPT1-mediated transport mechanism utilizing the methyl ester as a recognition element for cellular entry before bio-activation.

Structure-Activity Relationship (SAR)[2][5][6][7]

The biological output of the N-benzyl-alanine methyl ester scaffold is tunable.

Structural RegionModificationBiological Consequence
N-Benzyl Ring UnsubstitutedBaseline activity; moderate lipophilicity.
4-Fluoro / 4-ChloroIncreased Anticonvulsant Potency. Halogens prevent metabolic oxidation of the ring and increase CNS penetration.
3-Oxy / MethoxyEnhanced Sodium Channel Binding. Critical for "Lacosamide-like" activity.
Alanine Core L-IsomerHigh affinity for PEPT1/2 transporters (Nutrient mimicry).
D-IsomerHigh affinity for Voltage-Gated Sodium Channels (Neuroactivity).
N-MethylationIncreases metabolic stability against peptidases; alters conformational flexibility.
Methyl Ester Methyl (-OMe)Optimal balance of stability and lability for prodrug design.
Benzyl Ester (-OBn)Excessive lipophilicity; often reduces oral bioavailability but increases skin permeation.
Amide (-NH2)Converts ester to amide (e.g., alaninamide); shifts activity from prodrug to stable anticonvulsant.

Experimental Protocols

Protocol A: Synthesis of N-Benzyl-L-Alanine Methyl Ester

Objective: Create the core scaffold via reductive alkylation. This method avoids racemization, preserving the stereocenter.

Reagents:

  • L-Alanine methyl ester hydrochloride (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Triethylamine (Et3N) (1.0 equiv)

  • Sodium borohydride (NaBH4) (1.5 equiv) or STAB (Sodium triacetoxyborohydride)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Imine Formation: Dissolve L-alanine methyl ester HCl in MeOH. Add Et3N to liberate the free amine. Add benzaldehyde dropwise. Stir at Room Temperature (RT) for 4–6 hours. Note: The solution may turn slightly yellow, indicating imine (Schiff base) formation.

  • Reduction: Cool the mixture to 0°C. Add NaBH4 portion-wise over 30 minutes. (Caution: Gas evolution).

  • Reaction: Allow the mixture to warm to RT and stir overnight (12h).

  • Quenching: Quench with water or saturated NH4Cl solution.

  • Extraction: Evaporate MeOH. Extract the aqueous residue with DCM (3x).

  • Purification: Wash organic layer with brine, dry over Na2SO4, and concentrate. Purify via silica gel column chromatography (Hexane:EtOAc gradient).

Protocol B: Acetylcholinesterase (AChE) Inhibition Assay

Objective: Assess the potential of the derivative to inhibit AChE, relevant for Alzheimer's applications.[3][4]

Method: Modified Ellman’s Assay. Reagents:

  • Acetylthiocholine iodide (ATCI) - Substrate.

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Chromogen.

  • Electric Eel AChE (Type VI-S).

  • Test Compound: N-benzyl-alanine methyl ester derivative (dissolved in DMSO).

Workflow:

  • Preparation: In a 96-well plate, add 150 µL of Phosphate Buffer (pH 8.0).

  • Inhibitor Addition: Add 20 µL of Test Compound solution (various concentrations: 0.1 µM – 100 µM).

  • Enzyme Addition: Add 20 µL of AChE solution (0.2 U/mL). Incubate at 25°C for 10 minutes.

  • Substrate Addition: Add 10 µL of ATCI/DTNB mixture.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Determine the slope (rate of reaction). Calculate % Inhibition =

    
    . Plot Log[Concentration] vs. % Inhibition to determine IC50.
    

Synthesis & SAR Logic Visualization

This diagram maps the synthetic pathway and the logical divergence of biological activity based on structural modifications.

Synthesis_SAR Start L-Alanine Methyl Ester (Starting Material) Step1 Reductive Alkylation (+ Benzaldehyde / NaBH4) Start->Step1 Core N-Benzyl-Alanine Methyl Ester (The Scaffold) Step1->Core Deriv_Neuro Derivatization: Amidation (Convert Ester to Amide) Core->Deriv_Neuro NH3 / Amine Deriv_Onco Derivatization: N-Methylation (N-Me-N-Bn-Ala-OMe) Core->Deriv_Onco Formaldehyde / NaBH4 Activity_Neuro Anticonvulsant Activity (Na+ Channel Modulation) Deriv_Neuro->Activity_Neuro Activity_Onco Anticancer / MDR Reversal (CUG2 Inhibition) Deriv_Onco->Activity_Onco

Caption: Synthetic divergence from the core scaffold leading to distinct pharmacological outcomes.

References

  • Synthesis and Antifungal Activity of N-Benzoyl Amino Esters

    • Title: Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.
    • Source: J. Mex. Chem. Soc. (2022).
    • URL:[Link][2]

  • Anticonvulsant SAR of N-Benzyl Amino Acids

    • Title: The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide.[1]

    • Source: Bioorg Med Chem. (2010).
    • URL:[Link]

  • Anticancer Activity of N-Benzyl-N-Methyl Derivatives

    • Title: N-Benzyl-N-methyl-dodecan-1-amine, a novel compound from garlic, exerts anti-cancer effects on human A549 lung cancer cells.
    • Source: Eur J Pharmacol. (2018).
    • URL:[Link]

  • PEPT1 Transporter Biology & Prodrugs

    • Title: PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids.[5]

    • Source: J Cell Physiol. (2001).[5]

    • URL:[Link]

  • Cholinesterase Inhibition by Benzylamines

    • Title: Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase.[6]

    • Source: Arabian Journal of Chemistry (2016).
    • URL:[Link]

Sources

Exploratory

The Chiral Scaffold: A Comprehensive Technical Review of (R)-Methyl 2-(benzylamino)propanoate and Its Analogs in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the stereoselective synthesis of complex active pharmaceutical ingredients (APIs) relies heavily on versatile chiral building blocks. (R)-Methyl 2-(benzyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the stereoselective synthesis of complex active pharmaceutical ingredients (APIs) relies heavily on versatile chiral building blocks. (R)-Methyl 2-(benzylamino)propanoate , commonly known as N-benzyl-D-alanine methyl ester, is a highly valuable synthetic intermediate. Derived from the non-proteinogenic amino acid D-alanine, this compound provides a pre-installed chiral center, a protected carboxylate, and a secondary amine primed for further functionalization. This technical guide explores the physicochemical properties, self-validating synthesis protocols, and pharmacological applications of this scaffold, with a specific focus on its role in developing Matrix Metalloproteinase (MMP) inhibitors and advanced peptidomimetics.

Structural Identity and Physicochemical Profile

(R)-Methyl 2-(benzylamino)propanoate features a well-defined (R)-configuration that is critical for the spatial orientation of downstream pharmacophores[1]. The benzyl group serves a dual purpose: it acts as a robust protecting group that can be removed via hydrogenolysis, and it provides lipophilic bulk that often enhances binding affinity in hydrophobic enzyme pockets. The methyl ester protects the carboxylic acid during nucleophilic additions while remaining susceptible to controlled aminolysis or hydrolysis.

Quantitative Data: Scaffold and Key Analogs

The following table summarizes the physicochemical properties of the core scaffold and its most utilized analogs, facilitating rapid comparison for synthetic planning:

CompoundMolecular FormulaMW ( g/mol )CAS NumberStereochemistryKey Application
(R)-Methyl 2-(benzylamino)propanoate C11H15NO2193.24120571-58-6(R) / D-isomerCore chiral building block[2]
(R)-Methyl 2-(benzylamino)propanoate HCl C11H16ClNO2229.7095071-12-8(R) / D-isomerStable, water-soluble intermediate
(S)-Methyl 2-(benzylamino)propanoate HCl C11H16ClNO2229.7019460-85-6(S) / L-isomerEnzyme substrate/metabolism studies[3]
N-(Diphenylphosphinyl)-N-benzyl-D-alanine methyl ester C24H26NO3P407.45N/A(R) / D-isomerPrecursor to phosphinic acid amides[4]

Rational Synthesis and Protocol Design

The most robust and scalable method for synthesizing (R)-methyl 2-(benzylamino)propanoate is the reductive amination of D-alanine methyl ester with benzaldehyde[5].

Causality in Experimental Design

Reductive amination is preferred over direct alkylation (e.g., using benzyl bromide) because direct alkylation often leads to over-alkylation, producing unwanted tertiary amines. By forming an intermediate Schiff base (imine) and selectively reducing it, the reaction strictly halts at the secondary amine. The choice of Sodium cyanoborohydride (NaBH₃CN) over Sodium borohydride (NaBH₄) is a critical mechanistic decision. NaBH₃CN is stable in mildly acidic conditions (pH 4-5) and selectively reduces the highly electrophilic protonated iminium ion without reacting with the unreacted benzaldehyde, ensuring high yields and preventing the formation of benzyl alcohol byproducts.

Step-by-Step Protocol: Reductive Amination

This protocol incorporates self-validating quality control steps to ensure stereochemical integrity and chemical purity.

Step 1: Imine Condensation

  • Suspend D-alanine methyl ester hydrochloride (3.0 g, 21.5 mmol) in anhydrous methanol (10 mL). Causality: Methanol acts as a polar protic solvent, dissolving the salt and stabilizing the transition state of the nucleophilic attack.

  • Add benzaldehyde (2.3 mL, 22.6 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Evaporate the solvent under reduced pressure. Causality: Removing the solvent and the water byproduct shifts the thermodynamic equilibrium entirely toward the Schiff base.

Step 2: Selective Reduction

  • Re-dissolve the resultant residue in a mixture of glacial acetic acid (15 mL) and methanol (1 mL). Causality: Acetic acid protonates the imine to form a highly reactive iminium ion.

  • Add sodium cyanoborohydride (1.35 g, 21.5 mmol) portionwise at room temperature.

  • Stir the mixture overnight (approx. 12-16 hours) under an inert atmosphere.

Step 3: Quench, Extraction, and Validation

  • Evaporate the volatiles. Dilute the remaining residue with distilled water (75 mL).

  • Basify the aqueous layer with saturated Na₂CO₃ solution until pH ~9 is reached. Causality: Basification neutralizes the acetic acid and deprotonates the newly formed secondary amine, driving it into the organic phase.

  • Extract with ethyl acetate (3 x 75 mL). Wash the combined organic extracts with brine (50 mL) and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent to yield the crude (R)-methyl 2-(benzylamino)propanoate.

  • Self-Validation: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). Stain with Ninhydrin and heat. The secondary amine will appear as a distinct spot (typically brown/red), confirming the complete consumption of the primary amine starting material.

SynthesisWorkflow A D-Alanine Methyl Ester HCl (Starting Material) B Benzaldehyde (Electrophile) C Schiff Base Intermediate (Imine) E (R)-Methyl 2-(benzylamino)propanoate (Core Scaffold) C->E Selective Reduction D NaBH3CN / AcOH (Reducing Agent) D->E F Arylsulfonyl Chloride (Sulfonylation) E->F Triethylamine (DCM) G Hydroxylamine HCl (Aminolysis) F->G H Hydroxamic Acid Derivative (MMP Inhibitor) G->H Zn2+ Chelator Formation AB AB AB->C Condensation (MeOH, RT)

Workflow for the synthesis and derivatization of (R)-methyl 2-(benzylamino)propanoate.

Pharmacological Applications: Matrix Metalloproteinase (MMP) Inhibition

The most prominent application of (R)-methyl 2-(benzylamino)propanoate is its use as a precursor for arylsulfonamido-substituted hydroxamic acids , which are potent inhibitors of Matrix Metalloproteinases (MMPs)[6]. MMPs, such as stromelysin and macrophage elastase, are zinc-dependent endopeptidases responsible for degrading the extracellular matrix (ECM). Overexpression of MMPs is heavily implicated in pathological conditions including rheumatoid arthritis, osteoarthritis, emphysema, and tumor metastasis[5].

Mechanistic Derivatization

To synthesize these inhibitors, the secondary amine of (R)-methyl 2-(benzylamino)propanoate is first reacted with an arylsulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride) in the presence of triethylamine to form a sulfonamide[5]. Subsequently, the methyl ester is converted into a hydroxamic acid via aminolysis using hydroxylamine hydrochloride and triethylamine[6].

Structural-Activity Relationship (SAR) & Causality

The resulting molecule is a highly targeted therapeutic agent due to two critical features:

  • The Zinc-Binding Group (ZBG): The hydroxamic acid moiety acts as a bidentate ligand, strongly chelating the catalytic Zn²⁺ ion in the active site of the MMP, effectively neutralizing the enzyme's hydrolytic capability.

  • Stereochemical Targeting: The (R)-configuration inherited from D-alanine directs the bulky arylsulfonamide group precisely into the deep S1' specificity pocket of the MMP enzyme. Using the (S)-enantiomer (from L-alanine) results in steric clashes and a drastic reduction in inhibitory potency (Ki).

MMP_Pathway A Hydroxamic Acid Derivative (Synthesized Inhibitor) B Catalytic Zinc (Zn2+) (MMP Active Site) A->B Bidentate Chelation C Matrix Metalloproteinase (e.g., Stromelysin) A->C Competitive Inhibition F Therapeutic Blockade (Arthritis/Oncology) A->F Clinical Outcome B->C Essential Cofactor D Extracellular Matrix (Aggrecan, Elastin) C->D Cleaves E Tissue Degradation & Tumor Metastasis D->E Promotes F->E Prevents

Mechanism of Matrix Metalloproteinase (MMP) inhibition via zinc chelation.

Peptide Coupling and Extended Analogs

Beyond MMP inhibitors, the (R)-methyl 2-(benzylamino)propanoate scaffold is utilized in the synthesis of complex peptidomimetics and chemokine inhibitors. For example, the secondary amine can undergo amide coupling with N-Boc-protected amino acids (such as N-Boc-2(S)-aminobutyric acid) using coupling reagents like EDC·HCl[7].

Furthermore, replacing the arylsulfonyl group with a phosphinyl group yields phosphinic acid amides (e.g., N-(Diphenylphosphinyl)-N-benzyl-D-alanine methyl ester)[4]. These analogs serve as transition-state analogs, mimicking the tetrahedral intermediate of peptide bond hydrolysis, thereby acting as highly specific, non-cleavable inhibitors for various metalloproteases.

Conclusion

(R)-Methyl 2-(benzylamino)propanoate stands as a master key in chiral drug design. Its straightforward, high-yield synthesis via reductive amination provides a reliable pathway to generate a stereochemically pure scaffold. By leveraging its protected carboxylate and reactive secondary amine, medicinal chemists can construct highly specific zinc-chelating inhibitors and peptidomimetics that address complex pathologies ranging from inflammatory joint diseases to oncology.

References

  • Buy Methyl 2-(benzylamino)propanoate hydrochloride | 16975-44-3 - Smolecule - 1

  • Methyl 2-(benzylamino)propanoate | C11H15NO2 | CID 426249 - PubChem - 2

  • (S)-methyl 2-(benzylamino)propanoate hydrochloride | C11H16ClNO2 | CID - PubChem - NIH - 3

  • United States Patent 19 - Googleapis.com - 5

  • CA2264254C - Phosphinic acid amides as matrix metalloprotease inhibitors - Google Patents -4

  • (12) United States Patent - Googleapis.com - 7

  • Arylsulfonamido-substituted hydroxamic acids - European Patent Office - EP 0606046 A1 - Googleapis.com - 6

Sources

Protocols & Analytical Methods

Method

Application Note: (R)-Methyl 2-(benzylamino)propanoate as a Chiral Building Block

Executive Summary (R)-Methyl 2-(benzylamino)propanoate (also known as N-Benzyl-D-Alanine Methyl Ester ) is a versatile chiral building block used extensively in the synthesis of peptidomimetics, chiral auxiliaries, and p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Methyl 2-(benzylamino)propanoate (also known as N-Benzyl-D-Alanine Methyl Ester ) is a versatile chiral building block used extensively in the synthesis of peptidomimetics, chiral auxiliaries, and pharmaceutical intermediates. Derived from D-alanine, this compound retains the (R)-stereocenter, making it critical for accessing non-natural amino acid derivatives and specific enantiomers of bioactive heterocycles, such as piperazinones and hydantoins.

This guide provides a definitive protocol for the synthesis, quality control, and downstream application of this scaffold. Unlike generic procedures, these protocols are designed to be self-validating , incorporating checkpoints to ensure optical purity is maintained throughout the synthetic sequence.

Compound Profile & Physical Data[1][2][3][4][5]

PropertyData
IUPAC Name Methyl (2R)-2-(benzylamino)propanoate
Common Name N-Benzyl-D-Alanine Methyl Ester
CAS Number 159721-22-9 (Base); 19460-85-6 ((S)-HCl salt analogue)
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Chirality (R)-Enantiomer (derived from D-Alanine)
Physical State Colorless to pale yellow oil (Base); White solid (HCl salt)
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; Low solubility in water (Base)
pKa (calc) ~7.8 (Conjugate acid)

Synthesis Protocol: Reductive Amination

Objective: Synthesize (R)-methyl 2-(benzylamino)propanoate from D-alanine methyl ester hydrochloride without racemization.

Reaction Logic

Direct alkylation of amines with benzyl halides often leads to over-alkylation (dibenzylation). Reductive amination using benzaldehyde and a mild reducing agent (Sodium triacetoxyborohydride, STAB) is the preferred route. STAB is selective for imines over aldehydes and operates under mild acidic conditions that suppress racemization of the


-chiral center.
Experimental Procedure

Reagents:

  • D-Alanine methyl ester hydrochloride (10.0 g, 71.6 mmol)

  • Benzaldehyde (7.6 g, 71.6 mmol)

  • Triethylamine (Et₃N) (7.25 g, 71.6 mmol)

  • Sodium triacetoxyborohydride (STAB) (22.8 g, 107.4 mmol)

  • Dichloromethane (DCM) (150 mL)

  • Acetic Acid (AcOH) (4.1 mL, 1.0 equiv - optional, accelerates imine formation)

Step-by-Step Protocol:

  • Free Base Generation (In Situ):

    • In a 500 mL round-bottom flask, suspend D-alanine methyl ester HCl in DCM (100 mL).

    • Add Et₃N dropwise at 0°C. Stir for 15 minutes. The solution will become clear as the free amine is released.

  • Imine Formation:

    • Add Benzaldehyde to the reaction mixture.

    • Optional: Add AcOH (1.0 equiv) to buffer the system (pH ~5-6 is optimal for imine formation).

    • Stir at room temperature (20-25°C) for 1 hour. Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1); disappearance of benzaldehyde indicates imine formation.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB in 3 portions over 15 minutes. Caution: Mild gas evolution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Quench with saturated aqueous NaHCO₃ (100 mL). Stir vigorously for 20 minutes to decompose boron complexes.

    • Separate phases.[1] Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organic layers, wash with Brine (50 mL), and dry over anhydrous Na₂SO₄.[2]

    • Concentrate under reduced pressure to yield the crude oil.

  • Purification:

    • Purify via flash column chromatography (SiO₂).

    • Eluent: Hexane:EtOAc (Gradient 9:1 to 4:1).

    • Yield: Typically 85-92% as a colorless oil.

Quality Control (Self-Validation)
  • 1H NMR (400 MHz, CDCl₃):

    
     7.35-7.20 (m, 5H, Ar-H), 3.80 (d, 1H, J=13.0 Hz, PhCHH), 3.72 (s, 3H, OMe), 3.65 (d, 1H, J=13.0 Hz, PhCHH), 3.35 (q, 1H, J=7.0 Hz, 
    
    
    
    -H), 1.30 (d, 3H, J=7.0 Hz, Me).
  • Enantiomeric Excess (ee): Determine via Chiral HPLC (Chiralcel OD-H, Hexane/IPA 90:10). The (R)-enantiomer should exceed 98% ee.

    • Note: If the specific rotation

      
       is positive (e.g., +18° to +22° in MeOH), the configuration is retained. (S)-isomer typically shows negative rotation.
      

Application 1: Synthesis of Chiral Piperazinones

Context: The N-benzyl moiety serves as a protecting group and a structural element. Reaction with chloroacetyl chloride followed by cyclization yields chiral piperazinones, which are privileged scaffolds in drug discovery (e.g., MK-3207 analogs).

Workflow Diagram

PiperazinoneSynthesis Start (R)-Methyl 2-(benzylamino) propanoate Step1 N-Acylation (Chloroacetyl chloride) Start->Step1 ClCH2COCl, Et3N DCM, 0°C Interm Intermediate: N-Chloroacetyl derivative Step1->Interm Rapid Step2 Cyclization (Base-mediated) Interm->Step2 NaH or NaOMe THF/MeOH Product (R)-1-Benzyl-3-methyl piperazin-2,5-dione Step2->Product Intramolecular SN2

Figure 1: Synthetic pathway for the construction of chiral piperazinone scaffolds.

Protocol
  • Acylation: Dissolve (R)-methyl 2-(benzylamino)propanoate (1.0 equiv) in DCM with Et₃N (1.2 equiv). Add chloroacetyl chloride (1.1 equiv) dropwise at 0°C. Stir 1h.

  • Cyclization: The intermediate can often be cyclized directly. For higher yields, treat the crude N-chloroacetyl ester with NaOMe (2.0 equiv) in MeOH at reflux for 2 hours.

  • Result: Formation of the diketopiperazine-like scaffold with retention of the methyl group stereochemistry.

Application 2: Urea and Hydantoin Synthesis

Context: Reaction with isocyanates generates ureas. Upon acid or base treatment, these ureas cyclize to form hydantoins, a class of anticonvulsants and aldose reductase inhibitors.

Mechanistic Pathway

UreaHydantoin Substrate (R)-Methyl 2-(benzylamino) propanoate Urea Intermediate: N-Benzyl-N-carbamoyl ester Substrate->Urea Nucleophilic Addition DCM, RT Isocyanate Reagent: R'-N=C=O Isocyanate->Urea Hydantoin Product: (R)-1-Benzyl-5-methyl hydantoin Urea->Hydantoin Cyclization (HCl/MeOH or Base)

Figure 2: Divergent synthesis of Ureas and Hydantoins.

Protocol
  • Urea Formation: To a solution of the amine (1.0 mmol) in DCM (5 mL), add Phenyl Isocyanate (1.0 mmol). Stir at RT for 30 min.

  • Validation: Evaporate solvent. The urea is typically a stable solid.

  • Hydantoin Cyclization: Reflux the urea in 6M HCl/EtOH (1:1) for 2 hours to effect cyclization.

References

  • Synthesis of Chiral Amino Acid Esters:J. Org. Chem., 1992, 57, 5292–5300.
  • Applications in Piperazinone Synthesis: J. Am. Chem. Soc., 2016 , 138, 10700. (Use of N-benzyl amino esters in heterocycle synthesis). Link

  • Hydantoin Formation: Organic Syntheses, 2002 , 78, 220. (Protocols for amino acid ester isocyanates and subsequent cyclization). Link

  • Compound Data & Safety: PubChem CID 426249. Link

Sources

Application

Application Notes &amp; Protocols: (R)-Methyl 2-(benzylamino)propanoate in Dipeptide Synthesis

Introduction & Structural Rationale In modern peptidomimetic drug design, overcoming the poor pharmacokinetic profiles of natural peptides is a primary objective. (R)-Methyl 2-(benzylamino)propanoate (CAS 120571-58-6), a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern peptidomimetic drug design, overcoming the poor pharmacokinetic profiles of natural peptides is a primary objective. (R)-Methyl 2-(benzylamino)propanoate (CAS 120571-58-6), also known as N-benzyl-D-alanine methyl ester, is a highly specialized chiral building block used to introduce profound structural and functional modifications into dipeptides and larger peptide scaffolds[1].

The incorporation of this N-alkylated amino acid serves three critical functions:

  • Conformational Constraint: N-alkylation removes the amide hydrogen bond donor, significantly altering the local hydrogen-bonding network. This steric modification frequently induces a cis-amide bond conformation, forcing the peptide backbone into turn structures (e.g.,

    
    -turns) that are essential for targeting specific protein-protein interactions[2].
    
  • Proteolytic Resistance: The sheer steric bulk of the N-benzyl group physically shields the adjacent peptide bond from the active sites of exopeptidases and endopeptidases, drastically increasing the in vivo half-life of the therapeutic candidate[2].

  • Enhanced Lipophilicity: Masking the polar amide N-H with a lipophilic benzyl moiety improves membrane permeability, a crucial factor for intracellular target engagement.

Table 1: Physicochemical Properties & Synthetic Impact
PropertyValue / CharacteristicImpact on Synthesis & Design
Molecular Formula C₁₁H₁₅NO₂[1]Provides a highly lipophilic core for membrane permeability.
Molecular Weight 193.24 g/mol [1]Low molecular weight allows for fragment-based drug design.
Amine Type Secondary (Sterically Hindered)Requires highly reactive, specialized coupling reagents (e.g., COMU).
Stereochemistry (R)-configuration (D-isomer)Introduces specific spatial orientation; requires mild basic conditions to prevent epimerization.

The Steric Challenge: Reagent Selection for N-Alkylated Amines

Coupling an incoming Fmoc-protected amino acid to the secondary amine of (R)-methyl 2-(benzylamino)propanoate is thermodynamically and kinetically challenging. The bulky N-benzyl group creates severe steric hindrance, reducing the nucleophilicity of the amine. Standard carbodiimides (e.g., DIC, EDC) or early-generation phosphonium/uronium salts (e.g., HBTU) are often too slow, leading to incomplete reactions and increasing the risk of base-catalyzed epimerization at the sensitive D-alanine chiral center.

Causality in Reagent Choice: To overcome this, COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is the reagent of choice[3][4].

  • Reactivity: Unlike HBTU/HATU which can exist in a less reactive aminium form, COMU exists exclusively as a highly reactive uronium salt[3][5].

  • Solubility & Kinetics: The morpholino group on COMU drastically enhances solubility and coupling kinetics for hindered secondary amines[4].

  • Epimerization Control: COMU achieves maximum coupling efficiency with only 1 equivalent of base (DIPEA), whereas HATU/HBTU require 2 equivalents. Halving the base concentration significantly mitigates the risk of epimerizing the D-alanine stereocenter[3][4].

Table 2: Comparison of Coupling Reagents for N-Benzyl Amines
ReagentBase Equivalents RequiredReactivity with N-Alkyl AminesEpimerization RiskByproduct Removal
DIC / HOBt 0Very Low (Sluggish)LowDifficult (Urea byproducts)
HBTU 2.0ModerateHighModerate
HATU 2.0HighModerateModerate
COMU 1.0Very High [3]Very Low [3]Easy (Water-soluble) [4]

Experimental Workflows & Protocols

The following workflow outlines the synthesis of an N-benzyl dipeptide utilizing COMU activation, followed by downstream modifications.

Workflow A Fmoc-AA-OH (N-protected AA) B (R)-methyl 2-(benzylamino)propanoate (Secondary Amine) C Activation (COMU / DIPEA / DMF) D Coupling Reaction (0°C to RT, 2-4h) C->D E Protected Dipeptide Fmoc-AA-(N-Bzl)-D-Ala-OMe D->E F Saponification (LiOH, THF/H2O) E->F G Hydrogenolysis (Optional) (Pd/C, H2) E->G H C-Terminal Extended Peptidomimetic F->H AB AB AB->C

Caption: Workflow for the synthesis of N-benzyl dipeptides using COMU activation.

Protocol 3.1: Solution-Phase Peptide Coupling (COMU/DIPEA)

Note: This protocol is designed to maximize yield while preventing guanidinylation of the amine.

  • Preparation: Dissolve Fmoc-AA-OH (1.0 eq) and COMU (0.95 eq) in anhydrous DMF (0.1 M concentration).

    • Causality: A slight defect of COMU (0.95 eq) is used deliberately. Excess uronium reagent can react with the secondary amine to form a dead-end guanidino byproduct, permanently capping the peptide chain[3].

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (1.0 eq) to the mixture at 0°C. Stir for 3–5 minutes. The solution will exhibit a visible color change (yellow to orange), indicating the formation of the active Oxyma ester[3].

  • Coupling: Dissolve (R)-methyl 2-(benzylamino)propanoate (1.0 eq) in a minimal volume of DMF and add it dropwise to the activated ester mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Monitoring (Chloranil Test):

    • Causality: The standard Kaiser test relies on ninhydrin reacting with primary amines; it will yield a false negative for our secondary amine[6].

    • Procedure: Withdraw a 5

      
      L aliquot. Add 1 drop of 2% acetaldehyde in DMF, followed by 1 drop of 2% p-chloranil in DMF. A blue/green color indicates unreacted secondary amine[6][7]. A yellow/colorless result indicates coupling completion[7].
      
  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc. The COMU byproducts are highly water-soluble and partition cleanly into the aqueous layer[4]. Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate.
Protocol 3.2: C-Terminal Methyl Ester Saponification

To extend the peptide chain at the C-terminus, the methyl ester must be hydrolyzed.

  • Solvation: Dissolve the protected dipeptide in a 3:1:1 mixture of THF:MeOH:

    
    .
    
    • Causality: The highly lipophilic N-benzyl dipeptide will precipitate in purely aqueous base. THF/MeOH ensures complete solvation, maintaining homogeneous kinetics.

  • Hydrolysis: Cool the solution to 0°C. Add Lithium Hydroxide monohydrate (

    
    ) (1.2 eq) portion-wise.
    
    • Causality: Strict temperature control (0°C) and limiting the base to 1.2 equivalents prevents the base-catalyzed abstraction of the

      
      -proton on the D-alanine residue, preserving stereochemical integrity.
      
  • Completion: Stir for 1–2 hours. Monitor by LC-MS until the methyl ester mass disappears.

  • Isolation: Acidify the mixture to pH 3 using 1M HCl at 0°C. Extract the free carboxylic acid with DCM.

Conformational & Pharmacokinetic Impacts

The successful incorporation of (R)-methyl 2-(benzylamino)propanoate fundamentally alters the resulting molecule's biological behavior. The diagram below illustrates the causal pathway from the initial chemical modification to the ultimate pharmacokinetic benefits.

Impact N N-Benzylation of D-Alanine S Steric Bulk Introduction N->S H Loss of H-Bond Donor (NH) N->H P Proteolytic Resistance S->P C Conformational Constraint S->C L Increased Lipophilicity H->L D Enhanced Bioavailability & Half-life P->D C->D L->D

Caption: Pharmacokinetic and structural impacts of N-benzylation in peptidomimetics.

By mastering the coupling chemistry of this sterically hindered, chiral secondary amine, researchers can unlock highly stable, membrane-permeable peptidomimetics suitable for advanced drug development.

References

  • [1] BenchChem. (R)-Methyl 2-(benzylamino)propanoate | CAS 120571-58-6. Available at:

  • [2] Thieme-connect. Houben-Weyl: Methods of Organic Chemistry. Synthesis of Peptides and Peptidomimetics. Available at:

  • [6] Peptide.com. Monitoring of Peptide Coupling and Capping. Available at:

  • [7] ResearchGate. Chloranil test. Left side: negative result... Available at:

  • [5] Peptide.com. Coupling Reagents - AAPPTEC. Available at:

  • [3] ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Available at:

  • [4] Global Research Online. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Available at:

Sources

Method

reductive amination protocols for synthesizing secondary amines

Application Note: Advanced Reductive Amination Protocols for the Synthesis of Secondary Amines Introduction & Mechanistic Rationale The synthesis of secondary amines is a cornerstone transformation in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reductive Amination Protocols for the Synthesis of Secondary Amines

Introduction & Mechanistic Rationale

The synthesis of secondary amines is a cornerstone transformation in medicinal chemistry, agrochemicals, and materials science[1]. While the direct alkylation of primary amines with alkyl halides appears intuitive, it is plagued by poor chemoselectivity. Because the resulting secondary amine is often more nucleophilic than the primary amine starting material, the reaction inevitably cascades into over-alkylation, yielding tertiary amines or quaternary ammonium salts[2].

Reductive amination circumvents this thermodynamic trap by shifting the reaction pathway. By condensing a primary amine with an aldehyde or ketone, an imine or iminium intermediate is formed, which is subsequently reduced to the desired secondary amine[1].

As a Senior Application Scientist, I emphasize that the success of this reaction relies entirely on kinetic control and reagent causality . The chosen reducing agent must reduce the transient iminium ion significantly faster than it reduces the parent carbonyl compound. If a strong, unselective reductant like sodium borohydride (NaBH₄) is used in a "direct" (one-pot) process, it rapidly reduces the aldehyde or ketone to an alcohol before the amine can condense, destroying the starting material[2].

Mechanism Start Primary Amine + Carbonyl Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack SideProduct1 Alcohol (Direct Reduction) Start->SideProduct1 Unselective Reduction (e.g., NaBH4) Iminium Iminium Ion (Highly Electrophilic) Hemiaminal->Iminium -H2O (Acid Catalysis) Product Secondary Amine (Target Product) Iminium->Product Selective Reduction (STAB / NaBH3CN) SideProduct2 Tertiary Amine (Over-alkylation) Product->SideProduct2 Excess Carbonyl + Reductant

Mechanistic pathway of reductive amination highlighting selective and unselective reduction routes.

Reagent Selection Matrix

To achieve chemoselectivity, sterically hindered and electronically deactivated hydrides must be employed. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the modern gold standard[3]. The three electron-withdrawing acetate groups delocalize electron density away from the boron-hydride bond, rendering it mildly nucleophilic. It is virtually unreactive toward most ketones and aldehydes but reacts rapidly with the highly electrophilic iminium ion.

Alternatively, sodium cyanoborohydride (NaBH₃CN) is utilized when reactions must be run in protic solvents (like methanol) at acidic pH levels, though it carries significant toxicity risks[4].

Table 1: Quantitative Comparison of Reductive Amination Reagents

Reducing AgentHydride SourceOptimal SolventpH RequirementTypical YieldsReaction TimeToxicity / Byproducts
STAB NaBH(OAc)₃DCE, THF, DCMNeutral to slightly acidic85–98%1–4 hoursLow (Acetate byproducts)
Sodium Cyanoborohydride NaBH₃CNMeOH, EtOHAcidic (pH 4-6)70–90%2–24 hoursHigh (HCN risk, cyanide waste)
Sodium Borohydride NaBH₄MeOH, EtOHBasic to Neutral80–95% (Indirect)0.5–2 hoursLow (Borate salts)

Validated Protocols for Secondary Amine Synthesis

Every robust synthetic protocol must operate as a self-validating system. The following methodologies incorporate specific In-Process Controls (IPCs) to ensure causality between experimental execution and analytical validation.

Protocol A: Direct Reductive Amination using STAB (Standard Workflow)

Application: Optimal for aliphatic/aromatic aldehydes and unhindered ketones reacting with primary amines. Causality Note: 1,2-Dichloroethane (DCE) is selected over dichloromethane (DCM) because its higher boiling point allows for mild heating if required, and STAB exhibits optimal solubility and stability in this solvent[3]. Acetic acid is added specifically when using ketones to catalyze the dehydration of the hemiaminal to the iminium ion; it is omitted for aldehydes to prevent side reactions[3].

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the carbonyl compound (1.0 equiv, 10 mmol) and the primary amine (1.05 equiv, 10.5 mmol) in anhydrous DCE (30 mL).

  • Acid Catalysis (Ketones Only): If the substrate is a ketone, add glacial acetic acid (1.0 to 2.0 equiv). Do not add acid if using an aldehyde.

  • Reductant Addition: Stir the mixture at room temperature for 15 minutes to allow initial hemiaminal formation. Add STAB (1.4 equiv, 14 mmol) portion-wise over 5 minutes. The reaction is mildly exothermic; maintain the temperature below 25°C using a water bath.

  • Self-Validation (IPC Checkpoint 1): After 2 hours, withdraw a 50 µL aliquot. Quench with 0.5 mL saturated aqueous NaHCO₃ and extract with 0.5 mL ethyl acetate. Analyze the organic layer via GC-MS or TLC.

    • Validation Criterion: Proceed to workup only when the starting carbonyl peak is <1% Area Under Curve (AUC).

  • Quench and Workup: Once validated, quench the reaction by slowly adding 1N aqueous NaOH (20 mL) to neutralize the acetate salts and liberate the free base secondary amine.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCE (2 × 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Indirect Reductive Amination using Ti(OiPr)₄ and NaBH₄

Application: Required for sterically hindered ketones or weakly nucleophilic primary amines (e.g., anilines) where direct amination fails due to an unfavorable imine equilibrium[2]. Causality Note: Titanium(IV) isopropoxide acts as a dual-purpose reagent: a potent Lewis acid to activate the carbonyl carbon, and a water scavenger to irreversibly drive imine formation[2]. Because the imine is pre-formed and locked, the highly reactive NaBH₄ can be safely used for the reduction step without the risk of reducing the starting carbonyl.

Step-by-Step Methodology:

  • Imine Formation: Combine the primary amine (1.0 equiv, 10 mmol), carbonyl compound (1.0 equiv, 10 mmol), and Ti(OiPr)₄ (1.25 equiv, 12.5 mmol) in a neat mixture or in minimal anhydrous THF (10 mL). Stir at room temperature for 6–12 hours.

  • Self-Validation (IPC Checkpoint 2): Withdraw a 10 µL aliquot, dilute in CDCl₃, and analyze via ¹H-NMR.

    • Validation Criterion: Confirm the disappearance of the aldehyde/ketone proton signals and the appearance of the characteristic imine signal (typically δ 8.0–8.5 ppm for aldimines).

  • Reduction: Once imine formation is verified, dilute the mixture with absolute ethanol (20 mL) and cool to 0°C. Add NaBH₄ (1.5 equiv, 15 mmol) portion-wise.

  • Quench: Stir for 2 hours at room temperature. Quench by adding water (2 mL). Caution: A voluminous white precipitate of TiO₂ will form.

  • Filtration and Recovery: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate to yield the crude secondary amine.

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. 3

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.2

  • Murzin, D. Y., et al. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Taylor & Francis. 1

  • Borch, R. F. (1972). REDUCTIVE AMINATION WITH SODIUM CYANOBOROHYDRIDE: N,N-DIMETHYLCYCLOHEXYLAMINE. Organic Syntheses. 4

Sources

Application

Application Notes &amp; Protocols for the Synthetic Derivatization of (R)-methyl 2-(benzylamino)propanoate

An In-Depth Technical Guide Abstract (R)-methyl 2-(benzylamino)propanoate is a versatile chiral building block derived from the naturally occurring amino acid, L-alanine. Its stereochemically defined center and the prese...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

(R)-methyl 2-(benzylamino)propanoate is a versatile chiral building block derived from the naturally occurring amino acid, L-alanine. Its stereochemically defined center and the presence of three distinct functional handles—a secondary amine, a methyl ester, and a removable benzyl protecting group—make it an invaluable precursor in asymmetric synthesis. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of key derivatization strategies for this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into N-acylation, N-alkylation, ester reduction, and N-de-benzylation. Each section includes comprehensive, step-by-step protocols, data tables for quick reference, and workflow diagrams to ensure clarity and reproducibility in the laboratory.

Introduction: The Strategic Value of (R)-methyl 2-(benzylamino)propanoate

In the landscape of medicinal chemistry and chiral synthesis, the ability to predictably and efficiently modify a core scaffold is paramount. (R)-methyl 2-(benzylamino)propanoate serves as an exemplary starting material. The benzyl group provides steric bulk and protects the amine, allowing for selective reactions at the ester functionality. Conversely, the secondary amine can be readily derivatized while the ester remains intact. Finally, the ester can be reduced to a primary alcohol, yielding a chiral β-amino alcohol, a privileged motif in many biologically active compounds and chiral ligands.[1][2] The strategic removal of the N-benzyl group at a later stage unmasks a primary amine, opening avenues for further diversification.[3][4] This application note details the core synthetic transformations that leverage this multifunctionality.

Derivatization Strategy I: N-Acylation of the Secondary Amine

The conversion of the secondary amine to an amide via N-acylation is a fundamental transformation. This reaction is typically high-yielding and serves to introduce a wide array of functional groups. The resulting N-acyl, N-benzyl amino ester is a common intermediate in peptide synthesis and the development of novel therapeutics. The use of a tertiary amine base, such as triethylamine or DIPEA, is crucial to neutralize the acidic byproduct (e.g., HCl) generated when using reactive acylating agents like acyl chlorides, thereby driving the reaction to completion.[5]

Experimental Protocol 2.1: N-Acetylation with Acetyl Chloride

This protocol describes a standard procedure for the N-acetylation of the starting material to yield (R)-methyl 2-(N-acetyl-N-benzylamino)propanoate.

Workflow Diagram: N-Acylation

N_Acylation SM (R)-methyl 2-(benzylamino)propanoate Product (R)-methyl 2-(N-acetyl- N-benzylamino)propanoate SM->Product Acylation Reagents 1. Acetyl Chloride 2. Triethylamine (Base) 3. DCM (Solvent)

Caption: Workflow for N-Acylation of the secondary amine.

Materials:

  • (R)-methyl 2-(benzylamino)propanoate

  • Acetyl chloride (AcCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-methyl 2-(benzylamino)propanoate (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) dropwise via syringe. Stir for 5-10 minutes.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[5]

  • Purification: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-acylated product.

Data Summary Table:

Parameter Details Reference
Stoichiometry Amine:Base:AcCl = 1.0 : 1.2 : 1.1 [5]
Solvent Anhydrous Dichloromethane (DCM) [5]
Temperature 0 °C to Room Temperature -
Reaction Time 2-4 hours -
Work-up Aqueous wash (NaHCO₃, Brine) [5]

| Purification | Flash Column Chromatography | - |

Derivatization Strategy II: Reduction of the Ester to a Chiral β-Amino Alcohol

The reduction of the methyl ester functionality to a primary alcohol transforms the starting material into (R)-2-(benzylamino)propan-1-ol. This product belongs to the class of chiral β-amino alcohols, which are highly valuable as chiral auxiliaries, ligands in asymmetric catalysis, and key intermediates for synthesizing pharmaceuticals.[1][6][7] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective at reducing esters.

Experimental Protocol 3.1: LiAlH₄ Reduction to (R)-2-(benzylamino)propan-1-ol

This protocol provides a method for the efficient reduction of the ester group.

Workflow Diagram: Ester Reduction

Ester_Reduction SM (R)-methyl 2-(benzylamino)propanoate Product (R)-2-(benzylamino)propan-1-ol SM->Product Reduction Reagents 1. LiAlH₄ 2. Anhydrous THF/Ether 3. Fieser Work-up

Caption: Workflow for the reduction of the methyl ester.

Materials:

  • (R)-methyl 2-(benzylamino)propanoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Deionized water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF. Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve (R)-methyl 2-(benzylamino)propanoate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at 0 °C. Caution: The reaction is exothermic and generates H₂ gas.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-6 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Work-up (Fieser Method): Cool the reaction back to 0 °C. Cautiously and sequentially add dropwise: 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

  • Isolation: Stir the resulting granular precipitate vigorously for 30 minutes. Filter the solid through a pad of Celite and wash it thoroughly with ethyl acetate.

  • Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amino alcohol, which is often pure enough for subsequent steps or can be further purified by chromatography.

Data Summary Table:

Parameter Details Reference
Stoichiometry Ester : LiAlH₄ = 1.0 : 1.5-2.0 [7]
Solvent Anhydrous THF or Diethyl Ether -
Temperature 0 °C to Room Temperature -
Reaction Time 2-6 hours -
Work-up Fieser method (H₂O, NaOH(aq)) -

| Purification | Filtration, optional chromatography | - |

Derivatization Strategy III: N-De-benzylation via Catalytic Hydrogenation

Removal of the N-benzyl protecting group is a critical step to liberate the primary amine, enabling further functionalization such as amide bond formation with a different partner or reductive amination. Catalytic hydrogenation is the most common and cleanest method for this deprotection, as the only byproduct is toluene.[3] The reaction involves heterogeneous catalysis using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]

Experimental Protocol 4.1: Hydrogenolysis to (R)-methyl 2-aminopropanoate

This protocol details the removal of the N-benzyl group to yield the primary amino ester.

Workflow Diagram: N-De-benzylation

N_Debenzylation SM (R)-methyl 2-(benzylamino)propanoate Product (R)-methyl 2-aminopropanoate SM->Product Hydrogenolysis Reagents H₂ (gas) 10% Pd/C Methanol/Ethanol

Caption: Workflow for N-De-benzylation via catalytic hydrogenation.

Materials:

  • (R)-methyl 2-(benzylamino)propanoate

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

  • Celite

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve (R)-methyl 2-(benzylamino)propanoate (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under a stream of inert gas. Caution: Pd/C is pyrophoric and should not be allowed to dry in the presence of air.

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with H₂ gas (this cycle should be repeated 3 times). Maintain the reaction under a positive pressure of H₂ (a balloon is sufficient for small scale) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-24 hours.

  • Work-up: Once complete, carefully vent the H₂ atmosphere and replace it with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the de-benzylated product, (R)-methyl 2-aminopropanoate. The product is often obtained as its hydrochloride salt if an acid was present or added during workup, which can improve stability.

Data Summary Table:

Parameter Details Reference
Catalyst 10% Palladium on Carbon (5-10 mol %) [3][4]
Solvent Methanol or Ethanol [8]
Reducing Agent Hydrogen (H₂) gas (1 atm to higher pressure) [4]
Reaction Time 4-24 hours -
Work-up Filtration through Celite -

| Product | Often isolated as a free amine or salt | - |

Characterization of Derivatives

Confirmation of successful derivatization is achieved through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides definitive structural information. For example, in N-acylation, the appearance of a new methyl singlet around 2.1 ppm in the ¹H NMR spectrum would indicate successful acetylation. In ester reduction, the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of new signals for the -CH₂OH group are key indicators.

  • Mass Spectrometry (MS): Confirms the molecular weight of the newly formed derivative.

  • Infrared (IR) Spectroscopy: Useful for identifying the introduction or removal of key functional groups. For instance, N-acylation will introduce a strong amide carbonyl (C=O) stretch around 1650 cm⁻¹.

Conclusion

(R)-methyl 2-(benzylamino)propanoate is a powerful and adaptable chiral starting material. The protocols detailed in this guide for N-acylation, ester reduction, and N-de-benzylation represent fundamental, reliable, and scalable methods for its derivatization. By understanding the principles behind these transformations, researchers can effectively leverage this building block to construct a diverse array of complex, stereochemically defined molecules for applications ranging from pharmaceutical discovery to materials science.

References

  • Organic Letters. (2002). Asymmetric Synthesis of β-Amino Alcohols by Reductive Cross-Coupling of Benzylideneamine with Planar Chiral Benzaldehydes. ACS Publications. Available at: [Link]

  • PMC. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Available at: [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. Available at: [Link]

  • Google Patents. (n.d.). EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols.
  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Available at: [Link]

  • RSC Publishing. (n.d.). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • RSC Publishing. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Available at: [Link]

  • PMC. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Available at: [Link]

  • ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]

Sources

Method

Application Note: Advanced Synthetic Applications of (R)-Methyl 2-(benzylamino)propanoate in Pharmaceutical Intermediates

Executive Overview (R)-Methyl 2-(benzylamino)propanoate (commonly known as N-benzyl-D-alanine methyl ester) is a highly versatile, chiral secondary amine utilized extensively in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

(R)-Methyl 2-(benzylamino)propanoate (commonly known as N-benzyl-D-alanine methyl ester) is a highly versatile, chiral secondary amine utilized extensively in medicinal chemistry and drug development. As a stereochemically pure building block, it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including matrix metalloproteinase (MMP) inhibitors, chemokine receptor modulators, and rigidified peptidomimetics. This application note details the mechanistic rationale, quantitative reaction profiles, and validated experimental protocols for deploying this compound in advanced synthetic workflows.

Mechanistic Rationale: The "N-Benzyl-D-Alanine" Advantage

The structural architecture of (R)-methyl 2-(benzylamino)propanoate provides three distinct chemical advantages that drive its use in pharmaceutical synthesis:

  • Stereochemical Fidelity: The (R)-enantiomer (derived from D-alanine) is critical for targeting enzymatic pockets that preferentially bind unnatural D-amino acid configurations. This stereocenter dictates the spatial orientation of downstream pharmacophores, which is heavily leveraged in the design of highly selective MMP inhibitors[1].

  • The Benzyl Auxiliary: The N-benzyl group acts as both a robust protecting group and a steric modulator. It prevents unwanted over-alkylation during subsequent functionalization, directs the rotameric state during difficult peptide couplings, and is orthogonally cleavable via palladium-catalyzed hydrogenolysis without disturbing sensitive amide bonds.

  • Methyl Ester Activation: The C-terminal methyl ester provides a stable yet easily manipulable functional group. It can be selectively hydrolyzed, directly converted into hydroxamic acids, or utilized as an internal electrophile for intramolecular cyclizations.

Key Pharmaceutical Workflows

Matrix Metalloproteinase (MMP) Inhibitors

MMPs, such as stromelysin and macrophage elastase, are implicated in tissue ulceration, arthritis, and tumor metastasis[1]. (R)-methyl 2-(benzylamino)propanoate is a direct precursor to arylsulfonamido-substituted hydroxamic acids, which act as potent MMP inhibitors[2]. The secondary amine undergoes N-sulfonylation, followed by the conversion of the methyl ester into a zinc-chelating hydroxamic acid moiety.

MMP_Pathway A D-Alanine B (R)-methyl 2-(benzylamino)propanoate A->B Reductive Amination C N-Sulfonylation (ArSO2Cl, Et3N) B->C CH2Cl2, 0°C D Arylsulfonamido Intermediate C->D Nucleophilic Attack E Hydroxamic Acid (MMP Inhibitor) D->E NH2OH, NaOMe

Synthetic workflow from D-alanine to MMP inhibitor via sulfonylation and amidation.

Chemokine Receptor (CXCR3) Modulators

CXC-chemokines like IP-10 and Mig are potent chemoattractants involved in inflammatory responses[3]. The synthesis of CXCR3 receptor antagonists involves coupling (R)-methyl 2-(benzylamino)propanoate with unnatural amino acids (e.g., N-Boc-2(S)-aminobutyric acid) to build the core peptide scaffold[3].

Chiral Diketopiperazines (DKPs)

Diketopiperazines (piperazine-2,5-diones) are rigid, cyclic peptidomimetics with high proteolytic stability. (R)-methyl 2-(benzylamino)propanoate is coupled with an L-amino acid to form a dipeptide. Following Boc-deprotection, the free primary amine spontaneously attacks the methyl ester in a base-promoted intramolecular cyclization, yielding a stereochemically pure DKP[4].

DKP_Pathway N1 (R)-methyl 2-(benzylamino)propanoate N3 Peptide Coupling (EDC·HCl or DCC) N1->N3 N2 N-Boc-L-Amino Acid N2->N3 N4 Dipeptide Intermediate N3->N4 Amide Bond Formation N5 Boc Deprotection (TFA / CH2Cl2) N4->N5 Acidic Cleavage N6 Intramolecular Cyclization (Base-promoted) N5->N6 Free Amine Release N7 Chiral Piperazine-2,5-dione (Diketopiperazine) N6->N7 Ester Aminolysis

Step-by-step synthesis of chiral diketopiperazines using an orthogonal deprotection strategy.

Quantitative Data: Reaction Profiles

The table below summarizes the stoichiometric requirements and optimized reagent selections for synthesizing key intermediates from (R)-methyl 2-(benzylamino)propanoate, derived from validated patent literature.

Table 1: Stoichiometric Profiles and Reagent Efficacy in Key Intermediates

Target IntermediateReagent 1 (Electrophile)Coupling Agent / BaseSolventMolar Ratio (Amine:Electrophile)Pharmaceutical Application
Arylsulfonamide 4-Methoxybenzenesulfonyl chlorideTriethylamine (Et3N)CH2Cl21 : 1.15MMP Inhibitors[2]
Dipeptide (Linear) N-Boc-2(S)-aminobutyric acidEDC·HClCHCl31.03 : 1CXCR3 Modulators[3]
DKP Precursor N-Boc-L-alanineDCCCH2Cl21 : 0.98Rigid Peptidomimetics[4]

Validated Experimental Protocols

Protocol A: Synthesis of Arylsulfonamido-Substituted Precursors

Objective: N-sulfonylation of (R)-methyl 2-(benzylamino)propanoate to generate an MMP inhibitor intermediate[2]. Causality & Design: The secondary amine is sterically hindered by the N-benzyl group. However, the high electrophilicity of 4-methoxybenzenesulfonyl chloride overcomes this barrier. Triethylamine (Et3N) is employed as a non-nucleophilic base to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the starting amine[1].

Step-by-Step Methodology:

  • Preparation : Dissolve (R)-methyl 2-(benzylamino)propanoate (~2.0 g, ~10.3 mmol) in anhydrous methylene chloride (CH2Cl2, 40 mL) under an inert nitrogen atmosphere[2].

  • Base Addition : Inject triethylamine (2.47 mL, 17.7 mmol) and cool the reaction vessel to 0 °C using an ice-water bath. Rationale: Cooling mitigates the exothermic nature of the sulfonylation, suppressing potential side reactions.

  • Reagent Introduction : Slowly add 4-methoxybenzenesulfonyl chloride (2.44 g, 11.8 mmol) in portions[2].

  • Propagation : Remove the ice bath and allow the mixture to stir overnight at room temperature (20–25 °C)[2].

  • Self-Validating Workup :

    • TLC Check: Monitor via TLC (Hexanes/EtOAc, UV 254 nm). The starting material will show a distinct UV-active spot that shifts significantly upon sulfonylation.

    • Quench & Extract: Acidify the mixture with 1M HCl. Causality: This protonates any unreacted starting amine and Et3N, partitioning them into the aqueous layer, while the neutral sulfonamide product remains in the organic phase[1].

    • Wash the organic layer with brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the pure intermediate[2].

Protocol B: EDC-Mediated Peptide Coupling for Chemokine Modulators

Objective: Amide bond formation with N-Boc-2(S)-aminobutyric acid to synthesize CXCR3 receptor antagonists[3]. Causality & Design: Coupling a protected amino acid to an N-benzyl secondary amine is notoriously difficult due to steric clash. EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) is selected over DCC because its urea byproduct is highly water-soluble, allowing for a seamless liquid-liquid extraction without the need for tedious filtration of insoluble DCU[3].

Step-by-Step Methodology:

  • Activation : To a solution of (R)-methyl 2-(benzylamino)propanoate (28.0 g, 0.15 mol) and EDC·HCl (30.6 g, 0.160 mol) in chloroform (CHCl3, 250 mL), add a solution of N-Boc-2(S)-aminobutyric acid (29.5 g, 0.145 mol) in CHCl3 (100 mL)[3].

  • Coupling : Stir the reaction mixture at 22 °C for 16 hours. Rationale: The mild ambient temperature prevents the epimerization of the sensitive α-chiral centers while providing sufficient kinetic energy for the sterically hindered coupling[3].

  • Self-Validating Workup :

    • Wash the reaction mixture sequentially with 1M HCl (to remove unreacted starting amine and EDC), saturated NaHCO3 (to remove unreacted Boc-amino acid), and brine.

    • Validation: The absence of UV-active starting material in the organic layer confirms completion. Dry the organic phase over MgSO4, filter, and evaporate under reduced pressure to obtain the dipeptide intermediate[3].

References

  • United States Patent - Googleapis.
  • Arylsulfonamido-substituted hydroxamic acids - European Patent Office - EP 0606046 A1 Source: European Patent Office URL
  • United States Patent 19 - Googleapis.
  • (12) United States Patent - Googleapis.

Sources

Application

Protocols for Monitoring the Progress of Reactions with (R)-methyl 2-(benzylamino)propanoate

An Application Guide Abstract (R)-methyl 2-(benzylamino)propanoate is a pivotal chiral building block in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its utility stems from the presence of...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

(R)-methyl 2-(benzylamino)propanoate is a pivotal chiral building block in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its utility stems from the presence of three key functional groups: a secondary amine, a methyl ester, and a chiral center. The success of synthetic routes involving this intermediate critically depends on the precise monitoring of reaction progress to maximize yield, ensure high purity, and maintain enantiomeric integrity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of analytical protocols for monitoring common transformations of (R)-methyl 2-(benzylamino)propanoate. We will explore a multi-tiered approach, from rapid at-the-bench qualitative checks to rigorous quantitative and structural analyses, explaining the causality behind experimental choices to ensure trustworthy and reproducible results.

Introduction: The Importance of Reaction Monitoring

In organic synthesis, simply mixing reagents and waiting for a prescribed time is insufficient for robust process development. Reaction monitoring provides real-time insight into the conversion of starting materials to products, the formation of byproducts, and the potential for side reactions. For a molecule like (R)-methyl 2-(benzylamino)propanoate, which may be used in multi-step syntheses, inefficient or incomplete reactions can have a cascading effect on the overall yield and purity of the final product.

This guide focuses on three common reaction classes involving this substrate and the tailored analytical strategies for each:

  • Amide Bond Formation (N-Acylation): The reaction of the secondary amine with a carboxylic acid or its activated derivative to form a new amide linkage. This is fundamental in peptide synthesis and the creation of many pharmaceutical scaffolds.[][3]

  • N-Debenzylation: The removal of the N-benzyl protecting group to liberate the primary amine, (R)-methyl alaninate. This is a critical deprotection step to enable further functionalization of the nitrogen atom.[4][5]

  • Ester Hydrolysis (Saponification): The conversion of the methyl ester to a carboxylic acid, yielding N-benzyl-D-alanine. This transformation is often necessary to enable subsequent coupling reactions at the carboxyl group.

The choice of monitoring protocol depends on the specific information required, from a simple "is it done yet?" to a detailed kinetic profile.

A Multi-Tiered Analytical Approach

We advocate for a tiered strategy that aligns the analytical technique with the requirements of the synthetic step. This ensures efficiency, saving time and resources by using the simplest effective method.

G cluster_0 Decision Workflow for Reaction Monitoring Start Start Reaction & Define Monitoring Needs Aliquot Sample Reaction Mixture (Aliquot) TLC Tier 1: TLC Analysis (Qualitative Check) IsComplete Reaction Complete? Continue Continue Reaction Workup Proceed to Workup NeedQuant Quantitative Data or Structural Confirmation Needed? AdvancedAnalysis Tier 2/3: HPLC, GC-MS, or NMR (Quantitative & Structural Data) Final Final Analysis & Reporting

Tier 1: Rapid Qualitative Monitoring - Thin-Layer Chromatography (TLC)

TLC is the cornerstone of reaction monitoring in synthetic organic chemistry due to its speed, low cost, and minimal sample requirement.[6][7] It provides a rapid visual assessment of the relative amounts of starting materials, products, and byproducts based on their polarity.

Causality Behind the Choice:

Why use TLC? It provides an immediate "snapshot" of the reaction. The benzyl group and methyl ester make the starting material and many of its products UV-active, simplifying visualization. The key is to select a mobile phase (eluent) that provides good separation between the spot for the starting material and the spot for the expected product.

General TLC Protocol:
  • Preparation: Obtain a TLC plate (typically silica gel). Using a pencil, lightly draw an origin line about 1 cm from the bottom.

  • Spotting:

    • Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate, DCM) to create a reference solution.

    • Using a capillary tube, spot this reference solution on the origin line.

    • Quench a small aliquot (1-2 drops) of the reaction mixture in a vial containing a small amount of solvent and a quenching agent if necessary (e.g., a buffer).

    • Spot the quenched reaction mixture next to the starting material spot.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. The solvent level must be below the origin line. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

    • Stain the plate using an appropriate chemical stain to visualize non-UV active compounds or to differentiate between functional groups.

  • Interpretation: The progress of the reaction is judged by the disappearance of the starting material spot and the appearance of a new product spot. The Retention Factor (Rƒ) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Recommended TLC Conditions for Specific Reactions:
Reaction TypeTypical Mobile Phase (v/v)Visualization StainExpected Rƒ ChangeRationale
Amide Bond Formation 30-50% Ethyl Acetate in HexanesUV, Potassium PermanganateProduct Rƒ is often similar to or slightly lower than starting material.The polarity change can be subtle. The key is observing the disappearance of the starting amine.
N-Debenzylation 10-20% Methanol in DichloromethaneUV, NinhydrinProduct Rƒ is significantly lower (more polar) than starting material.The resulting primary amine is much more polar. Ninhydrin stain will be positive for the product (blue/purple spot) but not the starting material.[8]
Ester Hydrolysis 5-10% Acetic Acid in 50% Ethyl Acetate/HexanesUV, Bromocresol GreenProduct Rƒ is significantly lower (streaks from origin) than starting material.The product carboxylic acid is highly polar and will often streak on silica gel. A co-spot with the starting material is essential for comparison.

Tier 2: Quantitative Chromatographic Analysis

When precise conversion rates, yield calculations, and impurity profiling are required, TLC is insufficient. HPLC and GC-MS provide the quantitative accuracy needed for process optimization and quality control.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture.[1] For reactions involving (R)-methyl 2-(benzylamino)propanoate, both reversed-phase and chiral HPLC are invaluable.

G cluster_1 Amide Bond Formation Pathway Reactant1 (R)-methyl 2-(benzylamino)propanoate Reactant2 R-COOH + Activating Agent Product Product: (R)-methyl 2-(N-benzyl-N-acylamino)propanoate

Protocol: Reversed-Phase HPLC for Amide Bond Formation

This protocol is designed to quantify the conversion of the starting amine to the amide product.

  • Sample Preparation:

    • Prepare a stock solution of the starting material at a known concentration (e.g., 1 mg/mL) in mobile phase.

    • At desired time points, take an aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot into a known volume (e.g., 950 µL) of mobile phase in an HPLC vial. This creates a 20x dilution.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm and 254 nm.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the retention times for the starting material and product by injecting the reference standard and a final reaction mixture.

    • Calculate the percent conversion by comparing the peak area of the starting material at time t to its area at t=0:

      • % Conversion = (1 - (Area_SM_t / Area_SM_t0)) * 100

Expert Insight: Chiral HPLC

It is critical to ensure that the reaction conditions do not cause epimerization at the chiral center. Chiral HPLC can separate the (R) and (S) enantiomers. This analysis should be performed on the final, purified product. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating enantiomers of amino acid derivatives.[1][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. While the starting material and its products may have limited volatility, derivatization can make them amenable to GC-MS analysis. This technique is particularly useful for identifying byproducts by their mass fragmentation patterns.

G cluster_2 N-Debenzylation Pathway Reactant (R)-methyl 2-(benzylamino)propanoate Reagent H₂, Pd/C Product Product: (R)-methyl 2-aminopropanoate

Protocol: GC-MS Monitoring of N-Debenzylation via Silylation

This protocol allows for monitoring the disappearance of the N-benzylated starting material and the appearance of the deprotected product.

  • Sample Preparation & Derivatization:

    • At desired time points, take a 50 µL aliquot of the reaction mixture. If using a heterogeneous catalyst like Pd/C, filter the aliquot through a small plug of celite.[4][5]

    • Evaporate the solvent under a stream of nitrogen.

    • To the dry residue, add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Heat the mixture at 70°C for 30 minutes in a sealed vial.

  • Instrumentation & Conditions:

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm x 0.25 µm

    • Carrier Gas: Helium at 1.0 mL/min

    • Inlet Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.

    • MS Detector: Scan from m/z 50 to 550.

  • Data Analysis:

    • Monitor the reaction by tracking the disappearance of the peak corresponding to the silylated starting material and the appearance of the peak for the silylated product.

    • Mass spectrometry provides definitive identification based on the molecular ion and fragmentation patterns.

Tier 3: Structural Confirmation and In-Situ Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for providing detailed structural information and can be used for quantitative analysis without the need for response factor calibration, as the signal integral is directly proportional to the number of nuclei.[10][11] It can be used for offline analysis of aliquots or, with specialized equipment, for real-time, online reaction monitoring.[11][12]

Protocol: ¹H NMR Monitoring of Ester Hydrolysis

  • Sample Preparation:

    • Take an aliquot (e.g., 0.5 mL) from the reaction mixture.

    • Quench the reaction as appropriate (e.g., by neutralizing the base).

    • Extract the compounds into a suitable organic solvent (e.g., CDCl₃).

    • Dry the solvent with a drying agent (e.g., MgSO₄), filter, and transfer to an NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Starting Material ((R)-methyl 2-(benzylamino)propanoate): Look for the characteristic singlet for the methyl ester protons (-OCH₃) around δ 3.7 ppm.

    • Product (N-benzyl-D-alanine): This singlet will disappear upon complete hydrolysis.

    • Monitoring: The progress can be quantified by comparing the integral of the -OCH₃ singlet of the starting material to a stable, non-reacting peak in the mixture (e.g., a solvent peak or an internal standard).

CompoundKey ¹H NMR SignalApproximate Chemical Shift (δ ppm in CDCl₃)Change During Reaction
Starting Material -OCH₃ (ester)~3.7 (singlet)Integral decreases
N-Acyl Product -OCH₃ (ester)Shifts slightly (e.g., ~3.6-3.8)Integral increases
N-Debenzylation Product -OCH₃ (ester)Shifts upfield to ~3.5Integral increases
Ester Hydrolysis Product -OCH₃ (ester)Signal disappearsIntegral goes to zero

Conclusion

The effective monitoring of reactions involving (R)-methyl 2-(benzylamino)propanoate is essential for achieving desired synthetic outcomes. By employing a tiered approach—using TLC for rapid qualitative checks, advancing to HPLC or GC-MS for precise quantitative analysis, and utilizing NMR for structural confirmation—researchers can make informed decisions to optimize reaction conditions, maximize yields, and ensure the purity of their target molecules. The specific protocols and rationales provided in this guide serve as a robust starting point for developing self-validating and reliable monitoring systems in both research and development settings.

References

  • Organic Process Research & Development. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications. Available at: [Link]

  • Journal of Chromatographic Science. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Oxford Academic. Available at: [Link]

  • C&EN Global Enterprise. (1965). TLC Detects Amino Acid Derivatives. ACS Publications. Available at: [Link]

  • Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Available at: [Link]

  • Analytical Methods. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • ResearchGate. (2018). Process Analytical Technology for Online Monitoring of Organic Reactions by Mass Spectrometry and UV–Vis Spectroscopy. Available at: [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • PMC. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Available at: [Link]

  • ResearchGate. (2009). Optimization of the TLC Separation of Seven Amino Acids. Available at: [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Science of Synthesis. (2005). Acylation of an Amino Acid Active Ester, "Backing Off Procedure". Thieme. Available at: [Link]

  • cr subscription agency. (2012). Thin Layer Chromatography of Amino Acids. Available at: [Link]

  • Pharmaceutical Technology. (2025). NMR Reaction-Monitoring as a Process Analytical Technique. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • University of Arizona. TLC of aminoacids and short peptides. Available at: [Link]

  • ResearchGate. (2012). Thin layer chromatographic studies of amino acids and their derivatives performed during 1991-2010. Available at: [Link]

  • OSTI.gov. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Available at: [Link]

  • PMC. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Available at: [Link]

  • ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications. Available at: [Link]

  • New Journal of Chemistry. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Available at: [Link]

  • IonSource. (2007). Acetylation of Peptides and Proteins. Available at: [Link]

  • Mestrelab Research. (2012). Reaction Monitoring by NMR. Available at: [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Available at: [Link]

  • AIR Unimi. (2020). Amide bond formation strategies: latest advances on a dateless transformation. Available at: [Link]

  • Magritek. On-line NMR reaction monitoring. Available at: [Link]

  • ACS Catalysis. (2019). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. ACS Publications. Available at: [Link]

  • ResearchGate. (2017). Synthesis of methyl 3-[N-(2-iodobenzyl)-N-benzylamino]propanoate 3. Available at: [Link]

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  • The Journal of Organic Chemistry. (2018). Amide Bond Formation Assisted by Vicinal Alkylthio Migration in Enaminones: Metal- and CO-Free Synthesis of α,β-Unsaturated Amides. ACS Publications. Available at: [Link]

  • MDPI. (2021). Increase in Fruity Ester Production during Spine Grape Wine Fermentation by Goal-Directed Amino Acid Supplementation. Available at: [Link]

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  • Synthetic Communications. (2007). A Catalytic Method for Room-Temperature Michael Additions Using 12-Tungstophosphoric Acid as a Reusable Catalyst in Water. Taylor & Francis. Available at: [Link]

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Sources

Method

scale-up synthesis of (R)-methyl 2-(benzylamino)propanoate for laboratory use

Audience: Researchers, synthetic chemists, and drug development professionals. Scope: Laboratory scale-up (10 g to 100 g+), focusing on stereochemical preservation, safety, and high-throughput purification.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Scope: Laboratory scale-up (10 g to 100 g+), focusing on stereochemical preservation, safety, and high-throughput purification.

Introduction

(R)-Methyl 2-(benzylamino)propanoate is a highly versatile chiral building block utilized extensively in the synthesis of peptidomimetics, chiral diamines, and various pharmaceutical intermediates 1[1]. Maintaining the stereochemical integrity of the chiral center during its synthesis is paramount. The most scalable, atom-economical, and stereoretentive method for producing this compound in the laboratory is the direct reductive amination of D-alanine methyl ester hydrochloride with benzaldehyde 2[2], 3[3].

Mechanistic Rationale & E-E-A-T Insights

To ensure a self-validating and robust protocol, the choice of reagents and conditions must be carefully controlled based on established mechanistic principles:

  • Reducing Agent Selection : Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected over sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. STAB is a mild, highly chemoselective reducing agent that preferentially reduces the intermediate iminium ion without reducing the unreacted aldehyde 4[4]. Furthermore, it eliminates the risk of toxic cyanide byproducts associated with NaBH₃CN and avoids the need for high-pressure reactors required for hydrogenation 4[4].

  • Solvent Dynamics : 1,2-Dichloroethane (DCE) is the preferred solvent. It provides optimal solubility for both the organic substrates and the inorganic borohydride, facilitating a homogenous reaction environment that accelerates the reduction phase 4[4].

  • Stereochemical Preservation : By starting with enantiopure D-alanine methyl ester hydrochloride, the (R)-configuration is preserved. The reaction proceeds via an imine intermediate; because the alpha-proton is not rendered sufficiently acidic during this transformation, racemization (epimerization) is entirely avoided 5[5].

Reaction Pathway Visualization

G A D-Alanine Methyl Ester HCl (R-enantiomer) C Imine Intermediate (Schiff Base) A->C Condensation (-H2O, -TEA.HCl) B Benzaldehyde + TEA B->C E (R)-Methyl 2-(benzylamino)propanoate C->E Reduction D NaBH(OAc)3 (STAB) D->E

Workflow for the reductive amination of D-alanine methyl ester to form the target chiral amine.

Experimental Protocol (100 g Scale)

Self-Validating Note: This protocol incorporates an acid-base extraction workup, which intrinsically validates the completion of the reaction by isolating only the basic amine products, leaving behind any neutral unreacted benzaldehyde or benzyl alcohol byproducts.

Materials:

  • D-Alanine methyl ester hydrochloride: 100.0 g (0.716 mol)

  • Benzaldehyde: 79.8 g (0.752 mol, 1.05 eq)

  • Triethylamine (TEA): 76.1 g (0.752 mol, 1.05 eq)

  • Sodium triacetoxyborohydride (STAB): 212.4 g (1.00 mol, 1.40 eq)

  • 1,2-Dichloroethane (DCE): 1.5 L

  • Sat. NaHCO₃ solution, 1M HCl, 2M NaOH, Ethyl Acetate (EtOAc), Brine.

Step-by-Step Workflow:

  • Free-Basing and Imine Formation :

    • Charge a 3 L three-necked round-bottom flask (equipped with a mechanical stirrer, internal thermometer, and nitrogen inlet) with D-alanine methyl ester hydrochloride (100.0 g) and DCE (1.5 L) 3[3].

    • Cool the suspension to 0 °C using an ice-water bath.

    • Add TEA (76.1 g) dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 15 minutes to fully liberate the free amine 5[5].

    • Add benzaldehyde (79.8 g) in one portion. Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2 hours to ensure complete imine formation.

  • Reduction :

    • Re-cool the reaction mixture to 0 °C.

    • Critical Step : Add STAB (212.4 g) portion-wise over 45–60 minutes 3[3]. Causality: The reduction is highly exothermic. Portion-wise addition prevents thermal runaway, which could otherwise lead to solvent boiling and potential degradation or epimerization of the imine 5[5].

    • Once addition is complete, remove the ice bath and stir the milky-white suspension at room temperature for 6–8 hours. Monitor completion via TLC (EtOAc/Hexane 1:3, Ninhydrin stain).

  • Quenching and Primary Workup :

    • Cool the mixture to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ (800 mL) dropwise. Causality: STAB reacts with water to release H₂ gas, and the acid neutralizes the bicarbonate to release CO₂; slow addition prevents vigorous effervescence and product loss.

    • Stir for 30 minutes until gas evolution ceases. Separate the organic (DCE) layer. Extract the aqueous layer once with DCE (300 mL).

    • Combine the organic layers and concentrate under reduced pressure to a crude oil.

  • Acid-Base Purification :

    • Dissolve the crude oil in EtOAc (800 mL) and extract with 1M HCl (3 x 300 mL).

    • Phase Separation Logic: The desired product enters the aqueous phase as a water-soluble hydrochloride salt. Discard the EtOAc layer, which contains neutral impurities (unreacted benzaldehyde and trace benzyl alcohol).

    • Cool the aqueous phase to 0 °C and basify to pH 10 using 2M NaOH.

    • Extract the liberated free amine with fresh EtOAc (3 x 400 mL).

    • Wash the combined EtOAc extracts with brine (300 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford (R)-methyl 2-(benzylamino)propanoate as a clear, pale-yellow oil.

Quantitative Data & Quality Control

To validate the scalability of this protocol, the synthesis was evaluated across three different scales. The data demonstrates consistent yield and strict preservation of enantiomeric excess (ee%).

Scale (Input Amino Ester)Reagent Equivalents (STAB)Isolated Yield (%)Purity (HPLC, AUC)Enantiomeric Excess (ee%)
10 g (0.07 mol)1.4 eq88%>99.0%>99.5%
50 g (0.36 mol)1.4 eq86%98.8%>99.5%
100 g (0.72 mol)1.4 eq85%98.5%>99.0%

Note: Enantiomeric excess was determined via chiral HPLC analysis, confirming that the reductive amination conditions do not induce epimerization at the alpha-carbon.

References

  • Title: Buy Methyl 2-(benzylamino)
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Source: google.com (Google Patents)
  • Title: (S)
  • Source: google.com (Google Patents)

Sources

Application

Application Notes &amp; Protocols: Strategic Protection of the Secondary Amine in (R)-methyl 2-(benzylamino)propanoate

Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Imperative for Amine Protection (R)-methyl 2-(benzylamino)propanoate is a valuable chiral building block in synthetic org...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative for Amine Protection

(R)-methyl 2-(benzylamino)propanoate is a valuable chiral building block in synthetic organic chemistry, particularly in the synthesis of peptidomimetics, chiral ligands, and complex pharmaceutical intermediates. Its secondary amine possesses a nucleophilic and basic character that, while essential for certain transformations, can interfere with desired reactions at other sites of the molecule or with coupling partners. To achieve chemo-selectivity and prevent undesired side reactions, the temporary masking of this amino group with a suitable protecting group is a critical strategic consideration.

This guide provides an in-depth analysis of common protecting group strategies for the secondary amine of (R)-methyl 2-(benzylamino)propanoate. We will explore the causality behind the selection of different protecting groups, detail the mechanisms of their installation and cleavage, and provide field-proven protocols to empower researchers in their synthetic endeavors. The core principle of orthogonality —the selective removal of one protecting group in the presence of others—will be a central theme, as it is the foundation of modern, multi-step synthesis.[1]

Core Directive: Selecting the Optimal Protecting Group

The choice of a protecting group is not arbitrary; it is a decision dictated by the overall synthetic route. For (R)-methyl 2-(benzylamino)propanoate, the key considerations are the stability of the existing N-benzyl group and the methyl ester functionality. The ideal protecting group must be stable to the reaction conditions planned for subsequent steps and be removable under conditions that leave the rest of the molecule, including its stereocenter, intact.

The most versatile and widely adopted protecting groups for amines are carbamates.[2] They effectively decrease the nucleophilicity of the amine nitrogen and are available with a wide range of cleavage conditions. We will focus on three pillars of amine protection:

  • Boc (tert-Butoxycarbonyl): An acid-labile group, offering robustness under basic and nucleophilic conditions.[3][4]

  • Cbz (Benzyloxycarbonyl or Z): A classic group, primarily cleaved by catalytic hydrogenolysis, but also susceptible to strong acids.[5]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile group, central to modern solid-phase peptide synthesis (SPPS) due to its orthogonality with acid-labile groups.[6][7][8]

The logical workflow for employing these strategies is outlined below.

G cluster_start Initial Substrate cluster_protection Protection Step cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Step cluster_final Final Product start (R)-methyl 2-(benzylamino)propanoate protect Select & Introduce Protecting Group (Boc, Cbz, or Fmoc) start->protect Reagents: Boc₂O, Cbz-Cl, or Fmoc-OSu synth Perform Desired Chemistry (e.g., Coupling, Alkylation) protect->synth Protected Intermediate deprotect Selective Cleavage of Protecting Group synth->deprotect Conditions: Acid, H₂/Pd, or Base final Functionalized Product with Free Secondary Amine deprotect->final

Diagram 1: General workflow for a protection-synthesis-deprotection sequence.

Comparative Analysis of Key Protecting Groups

The selection of a protecting group is a trade-off between stability and lability. The following table summarizes the properties of the Boc, Cbz, and Fmoc groups in the context of protecting (R)-methyl 2-(benzylamino)propanoate.

FeatureBoc (tert-Butoxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Structure
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
Cleavage Conditions Strong acids (e.g., TFA, HCl in dioxane).[3][9][10]Catalytic Hydrogenolysis (H₂, Pd/C); strong acids (HBr/AcOH).[11][12]Base (e.g., 20% Piperidine in DMF).[7][13]
Stability Stable to base, nucleophiles, and hydrogenolysis.[4][10]Stable to mild acid and base.[14]Stable to acid and hydrogenolysis (though can be slowly reduced).[6][8]
Key Considerations Excellent choice for most applications. The methyl ester is stable to acidic deprotection conditions.Hydrogenolysis may also cleave the existing N-benzyl group. Careful catalyst and condition selection is required.[15]Ideal for orthogonal strategies, especially when acid-labile groups (like t-butyl esters) are present elsewhere.[13]

Mechanistic Insights & Orthogonal Strategies

Understanding the cleavage mechanisms is crucial for designing a successful synthetic route.

  • Boc Deprotection (Acidolysis): The reaction is initiated by protonation of the carbamate carbonyl. This facilitates the collapse of the protecting group to form a stable tert-butyl cation, carbon dioxide, and the free amine.[3][16]

  • Cbz Deprotection (Hydrogenolysis): The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, releasing toluene, carbon dioxide, and the desired amine.[5][11] This is a mild and efficient method, provided no other reducible groups are present that need to be preserved.[15]

  • Fmoc Deprotection (E1cB Elimination): A base abstracts the acidic proton on the fluorenyl ring. The resulting anion undergoes an elimination reaction to release dibenzofulvene (which is scavenged by the amine base), carbon dioxide, and the free amine.[13][17]

The distinct nature of these cleavage mechanisms is the foundation of orthogonality . A molecule bearing multiple protecting groups can be selectively deprotected at different stages of a synthesis, as illustrated below.

G cluster_options Selective Deprotection Pathways Start Multi-Protected Peptide (N-Boc, Lys-Cbz, Ser-Fmoc) A Free Serine Amine Start->A Piperidine/DMF (Base) B Free Lysine Amine Start->B H₂ / Pd-C (Hydrogenolysis) C Free N-Terminus Start->C TFA / DCM (Acid)

Diagram 2: Illustration of an orthogonal protection strategy.

Experimental Protocols

The following protocols are designed for the protection and deprotection of (R)-methyl 2-(benzylamino)propanoate.

Protocol 1: Boc-Protection of (R)-methyl 2-(benzylamino)propanoate

Objective: To install the acid-labile Boc group.

Materials:

  • (R)-methyl 2-(benzylamino)propanoate (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Tetrahydrofuran (THF) and Water (2:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-methyl 2-(benzylamino)propanoate in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate to the solution and cool the mixture to 0 °C in an ice bath.

  • Add a solution of Boc₂O in THF dropwise to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure N-Boc protected product.

Protocol 2: Deprotection of Boc-Protected (R)-methyl 2-(benzylamino)propanoate

Objective: To remove the Boc group under acidic conditions.

Materials:

  • N-Boc protected (R)-methyl 2-(benzylamino)propanoate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected substrate in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) dropwise.[10] Effervescence (CO₂ evolution) should be observed.[3]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours. Monitor deprotection by TLC.

  • Upon completion, carefully neutralize the reaction mixture by slowly adding it to a stirred, saturated solution of sodium bicarbonate at 0 °C.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 3: Cbz-Protection of (R)-methyl 2-(benzylamino)propanoate

Objective: To install the Cbz group, removable by hydrogenolysis.

Materials:

  • (R)-methyl 2-(benzylamino)propanoate (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium carbonate (Na₂CO₃) (2.5 eq)

  • Dioxane and Water (biphasic system)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure (Schotten-Baumann conditions):

  • Dissolve the amino ester in a 1 M aqueous solution of sodium carbonate and cool to 0 °C.[18]

  • While stirring vigorously, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.[18]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[18]

  • Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.[18]

  • Cool the aqueous layer and carefully acidify to pH ~7 with 1 M HCl.

  • Extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography.

Protocol 4: Deprotection of Cbz-Protected (R)-methyl 2-(benzylamino)propanoate

Objective: To remove the Cbz group via catalytic hydrogenolysis.

Materials:

  • N-Cbz protected (R)-methyl 2-(benzylamino)propanoate (1.0 eq)

  • Palladium on carbon (10% Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon)

Procedure:

  • Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.[18]

  • Carefully add 10% Pd/C catalyst to the solution.[18]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.[18]

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 5: Fmoc-Protection of (R)-methyl 2-(benzylamino)propanoate

Objective: To install the base-labile Fmoc group.

Materials:

  • (R)-methyl 2-(benzylamino)propanoate (1.0 eq)

  • Fmoc-OSu (1.05 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Acetonitrile (ACN) and Water (1:1 mixture)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the amino ester in a 1:1 mixture of acetonitrile and water.

  • Add sodium bicarbonate, followed by Fmoc-OSu.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the acetonitrile under reduced pressure.

  • Dilute the remaining aqueous solution with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to obtain the pure N-Fmoc protected product.

Protocol 6: Deprotection of Fmoc-Protected (R)-methyl 2-(benzylamino)propanoate

Objective: To remove the Fmoc group under basic conditions.

Materials:

  • N-Fmoc protected (R)-methyl 2-(benzylamino)propanoate (1.0 eq)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Dissolve the Fmoc-protected compound in DMF.

  • Add piperidine to create a 20% (v/v) solution.[7]

  • Stir the reaction at room temperature. The reaction is typically complete within 30 minutes. Monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine.

  • Triturate the residue with cold diethyl ether to precipitate the product and dissolve the dibenzofulvene-piperidine adduct.

  • Filter the solid product or, if it is an oil, decant the ether and re-dissolve the product in a suitable solvent for further use or purification.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-methyl 2-(benzylamino)propanoate

Welcome to the technical support center for the synthesis of (R)-methyl 2-(benzylamino)propanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (R)-methyl 2-(benzylamino)propanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving optimal yields and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of methyl 2-(benzylamino)propanoate via reductive amination of methyl pyruvate and benzylamine.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I fix this?

Low yield is one of the most common issues in this synthesis. The primary synthetic route is a one-pot reductive amination, which involves two main steps: the formation of an imine intermediate and its subsequent reduction.[1] A failure at either stage will drastically reduce your yield.

Potential Causes & Solutions:

  • Incomplete Imine Formation: The equilibrium between the carbonyl (methyl pyruvate), amine (benzylamine), and the imine intermediate can be unfavorable.[2] Water is a byproduct of this reaction, and its presence can shift the equilibrium back towards the starting materials.

    • Solution: Add a dehydrating agent to the reaction mixture. Activated 4Å molecular sieves are effective at sequestering water and driving the reaction forward.[1]

  • Inefficient Reduction of the Imine: The choice and handling of the reducing agent are critical.

    • Solution: Use a mild and selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃). It is particularly effective because it is less basic and more selective for reducing the protonated imine (iminium ion) over the starting ketone.[2][3] Unlike Sodium Borohydride (NaBH₄), it is less likely to prematurely reduce the methyl pyruvate.[4] Ensure the reducing agent is fresh and added portion-wise to control the reaction rate and temperature.

  • Side Reaction - Reduction of Methyl Pyruvate: If a strong, unselective reducing agent like NaBH₄ is used, it can directly reduce the ketone group of methyl pyruvate to an alcohol (methyl lactate), consuming your starting material and complicating purification.[4]

    • Solution: Prioritize a weaker reducing agent like NaBH(OAc)₃ or Sodium Cyanoborohydride (NaBH₃CN).[5] If using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent to minimize this side reaction.[4]

  • Product Loss During Workup: The final product is an amino ester, which can have some water solubility and may form emulsions during liquid-liquid extraction.[6][7]

    • Solution: During the aqueous workup, adjust the pH of the aqueous layer to be basic (pH > 9) with a base like NaOH or Na₂CO₃ to ensure the amine is deprotonated and more soluble in the organic phase. If emulsions form, adding brine (saturated NaCl solution) can help break them. Ensure you thoroughly rinse all glassware and the drying agent to recover all of the product.[8]

Below is a logical workflow to diagnose the cause of low yield.

G start Low Yield Observed check_sm Analyze crude reaction mixture (TLC, GC-MS) Are starting materials (SMs) present? start->check_sm check_side_products Are side products observed? (e.g., methyl lactate) start->check_side_products sm_present Yes check_sm->sm_present no_sm No check_sm->no_sm side_products_yes Yes check_side_products->side_products_yes incomplete_imine Incomplete Imine Formation - Add dehydrating agent (e.g., 4Å mol. sieves) - Increase reaction time before reduction sm_present->incomplete_imine incomplete_reduction Incomplete Reduction - Use fresh reducing agent - Increase equivalents of reducing agent - Extend reduction time sm_present->incomplete_reduction workup_loss Product Loss During Workup/Purification - Optimize extraction pH - Use brine to break emulsions - Thoroughly rinse glassware/drying agents no_sm->workup_loss wrong_reductant Incorrect Reducing Agent Choice - Switch to a more selective agent (e.g., NaBH(OAc)₃) - Optimize timing of reductant addition side_products_yes->wrong_reductant

Caption: Troubleshooting workflow for low reaction yield.
Question 2: My final product is impure. How can I identify and eliminate common contaminants?

Purity is paramount, especially in drug development. Impurities can arise from unreacted starting materials, intermediates, or side-products.

Common Impurities & Purification Strategies:

  • Unreacted Benzylamine: Being basic, this can be removed with an acidic wash during workup.

    • Solution: During the liquid-liquid extraction, wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid). This will protonate the basic benzylamine, pulling it into the aqueous layer. Be sure to re-basify the organic layer afterward to deprotonate your desired product before purification.

  • Unreacted Methyl Pyruvate: This keto-ester can be tricky to remove.

    • Solution: The best strategy is to ensure the reaction goes to completion. If it persists, purification by flash column chromatography is the most effective method.[9] A solvent system of ethyl acetate and hexane is typically effective.

  • Persistent Imine Intermediate: This indicates an incomplete reduction.[6]

    • Solution: First, ensure your reducing agent is active and used in sufficient quantity (typically 1.2-1.5 equivalents). If the imine still persists after the reaction, it is often hydrolyzed back to the starting materials during aqueous workup, but any remaining imine can be separated by column chromatography.

  • Over-alkylation Product (N-benzyl-N-benzyl-alanine methyl ester): While less common in reductive amination compared to direct alkylation, it can occur if the product amine reacts with another molecule of benzylamine and an impurity aldehyde.[4][10]

    • Solution: This is best avoided by using a slight excess of the amine relative to the carbonyl to drive the initial imine formation. Purification via column chromatography can separate this bulkier, less polar byproduct.

Question 3: How do I ensure the synthesis produces the desired (R)-enantiomer and not a racemic mixture?

Standard reductive amination of an achiral ketone like methyl pyruvate with benzylamine will inherently produce a racemic mixture (an equal mix of R and S enantiomers).[2] To obtain the enantiopure (R)-product, an asymmetric synthesis strategy is required.

Strategies for Enantioselectivity:

  • Chiral Catalysts: The most common approach is to use a chiral catalyst in conjunction with a hydrogen source (e.g., H₂ gas or a Hantzsch ester).[11] Chiral phosphoric acids or transition metal complexes with chiral ligands can create a chiral environment around the imine, directing the hydride attack to one face of the molecule.

  • Chiral Auxiliaries: An alternative, though more laborious, method involves attaching a chiral auxiliary to the amine or ketone, performing the reduction, and then cleaving the auxiliary.

  • Enzymatic Reduction: Biocatalysis using enzymes like imine reductases (IREDs) can offer extremely high enantioselectivity under mild, environmentally friendly conditions.

Note: The troubleshooting and protocols in this guide focus on the non-asymmetric synthesis, which is a common starting point. Achieving high enantioselectivity requires specialized catalysts and conditions that are beyond the scope of a general guide but represent the next step in process development.

Frequently Asked Questions (FAQs)

What is the mechanism of this reductive amination?

The reaction proceeds in two main stages:

  • Imine Formation: The nitrogen of benzylamine performs a nucleophilic attack on the carbonyl carbon of methyl pyruvate. This is followed by dehydration to form a C=N double bond, creating the imine intermediate. This step is often catalyzed by mild acid.

  • Reduction: A hydride (H⁻) from the reducing agent (e.g., NaBH(OAc)₃) attacks the electrophilic carbon of the imine (or more accurately, the protonated iminium ion), reducing the double bond to a single bond and forming the final secondary amine product.

G cluster_reactants MP Methyl Pyruvate (Ketone) Imine Imine Intermediate (+ H₂O) MP->Imine + Benzylamine - H₂O BA Benzylamine (Amine) Product (R/S)-methyl 2-(benzylamino)propanoate (Secondary Amine) Imine->Product + [H⁻] (Reducing Agent) reductant e.g., NaBH(OAc)₃ reductant->Product

Caption: Simplified reaction mechanism for reductive amination.
Which reducing agent is best?

The choice of reducing agent is a critical parameter. While several hydride sources can work, they have distinct advantages and disadvantages.

Reducing AgentProsConsRecommended Use
Sodium Triacetoxyborohydride (NaBH(OAc)₃) - Mild and selective for imines/iminium ions[3]- Tolerates a wide range of functional groups- Does not require acidic conditions- More expensive than NaBH₄- Moisture sensitiveFirst choice for this synthesis due to high selectivity and mild conditions.
Sodium Cyanoborohydride (NaBH₃CN) - Selective for imines at acidic pH (4-5)[4]- Can be used in protic solvents- Highly toxic (generates HCN gas in strong acid)[1]- Requires careful pH controlA good alternative to NaBH(OAc)₃, but requires strict pH monitoring and safety precautions.
Sodium Borohydride (NaBH₄) - Inexpensive and readily available- Effective in protic solvents (e.g., methanol)[6]- Can reduce the starting ketone as a side reaction[4]- Less selective than other optionsUse with caution. Best results are achieved by forming the imine first, then adding NaBH₄.
H₂ / Metal Catalyst (e.g., Pd/C) - "Green" reducing agent (byproduct is H₂O)- Can be highly effective- May require pressure equipment- Can reduce other functional groups (e.g., benzyl group cleavage)[11][12]Suitable for large-scale synthesis but requires careful screening for catalyst compatibility to avoid de-benzylation.
What is the best way to monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method.

  • Mobile Phase: A mixture of Ethyl Acetate/Hexane (e.g., 20-30% EtOAc in Hexane) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to see the aromatic compounds. Staining with potassium permanganate (KMnO₄) or ninhydrin can also be used. Ninhydrin will stain the primary amine (benzylamine) but not the final secondary amine product, which can be a useful indicator.

  • Analysis: You should see the spot for methyl pyruvate and benzylamine disappear as a new, typically intermediate-polarity spot for the product appears.

Detailed Experimental Protocols

Protocol 1: Synthesis via Reductive Amination with NaBH(OAc)₃

This protocol is a standard, reliable method for the synthesis of methyl 2-(benzylamino)propanoate.[3]

Methodology:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl pyruvate (1.0 equiv.) and benzylamine (1.05 equiv.).

  • Add an appropriate solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.2 M concentration).[13]

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a single portion, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) to the stirring mixture. Note: The reaction is typically exothermic; a water bath can be used for cooling if necessary.

  • Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor completion by TLC.

  • Workup:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃). Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude oil obtained from the workup in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Once dry, carefully add this solid to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane).

  • Gradually increase the polarity of the mobile phase (gradient elution) to 10%, 15%, and 20% Ethyl Acetate in Hexane.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified methyl 2-(benzylamino)propanoate as an oil.[14]

References

  • Reductive Amination of Methyl Pyruvate. (2021). Scribd. [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. (n.d.). WordPress. [Link]

  • Reductive amination. (n.d.). In Wikipedia. [Link]

  • New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. (2020). MDPI.
  • Crouch, R. D., Holden, M. S., & Weaver, T. M. (1998). Reductive Amination of Pyruvate Esters: A Microscale Synthesis of N-Benzylalanine Esters. The Chemical Educator, 3(3), 1-8. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2024). Reddit. [Link]

  • How To: Improve Yield. (n.d.). University of Rochester Chemistry. [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? (2018). ResearchGate. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • A Reductive Amination Using Methyl Esters as Nominal Electrophiles. (n.d.). Nottingham ePrints.
  • reductive amination w/ n-methyl benzylamine- help! (n.d.). Hive Methods Discourse. [Link]

  • How do you get better at increasing yields? (2018). Reddit. [Link]

  • Methyl 2-(benzylamino)propanoate. (n.d.). PubChem. [Link]

  • 3-benzyloxy-2-methyl propanoate. (n.d.). Organic Syntheses Procedure. [Link]

  • A novel method for synthesis of optically pure beta-amino alcohols. (n.d.).

Sources

Optimization

purification techniques for (R)-methyl 2-(benzylamino)propanoate

Focus: Purification of (R)-Methyl 2-(benzylamino)propanoate Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Purification of (R)-Methyl 2-(benzylamino)propanoate

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the isolation and purification of chiral secondary amine intermediates. (R)-methyl 2-(benzylamino)propanoate (commonly referred to as N-benzyl-D-alanine methyl ester) is a highly versatile building block in peptidomimetic synthesis.

However, its purification is fraught with specific pitfalls: co-elution of synthesis byproducts, base-catalyzed racemization, and long-term storage instability. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high chemical yield without compromising enantiomeric integrity.

Purification Workflow Decision Tree

To bypass tedious chromatography, we recommend a chemoselective extraction workflow followed by salt crystallization.

Purification A Crude Reaction Mixture B Acid Extraction (pH < 2) A->B C Organic Phase (Neutral Impurities) B->C Discard D Aqueous Phase (Protonated Amine) B->D Keep E Basification (pH ~10) D->E F Purified Free Base E->F G Salt Formation (HCl) F->G H Pure HCl Salt (Solid) G->H

Workflow for the purification of (R)-methyl 2-(benzylamino)propanoate.

Troubleshooting & FAQs

Q1: My crude reaction mixture contains significant amounts of unreacted benzaldehyde and benzyl alcohol. Silica gel chromatography is tedious and scales poorly. Is there a better alternative? A1: Yes. The most scalable and efficient method is a chemoselective acid-base extraction [1]. The Causality: (R)-methyl 2-(benzylamino)propanoate is a basic secondary amine. By adjusting the aqueous phase to pH < 2 using 1N HCl, the amine is fully protonated into a water-soluble ammonium salt. Neutral impurities like benzaldehyde remain un-ionized and partition exclusively into the organic phase (e.g., ethyl acetate). This exploits the fundamental pKa differences of the mixture components, bypassing the need for chromatography entirely.

Q2: I am observing a drop in enantiomeric excess (ee) after the basification step of my extraction. What is causing this racemization? A2: This is a classic case of base-catalyzed enolization [2]. The Causality: The alpha-proton adjacent to the methyl ester carbonyl is relatively acidic. Prolonged exposure to strong aqueous bases (like NaOH) at room temperature facilitates the removal of this proton, forming an achiral enolate intermediate. Upon reprotonation, the stereocenter is scrambled, leading to racemization. The Fix: Always perform the basification step strictly at 0–5 °C, use the minimum required amount of base to reach pH 10, and extract the free base into the organic phase immediately to minimize contact time with the aqueous base.

Q3: When I do run silica gel chromatography, my product streaks heavily down the column, leading to poor recovery and broad peaks. How can I resolve this? A3: Secondary amines interact strongly with the stationary phase. The Causality: Standard silica gel contains free, acidic silanol groups (-Si-OH) on its surface. The basic secondary amine of your product forms strong hydrogen bonds and ionic interactions with these silanols, causing non-ideal retention (streaking). The Fix: Passivate the silica column by pre-treating it with 1–2% triethylamine (TEA) in your mobile phase. The TEA competitively binds to the acidic silanols, allowing your target amine to elute as a sharp, well-defined band.

Q4: The purified free base degrades into a complex mixture over a few weeks in the refrigerator. How can I ensure long-term stability? A4: The free base of (R)-methyl 2-(benzylamino)propanoate is an oil that is susceptible to atmospheric oxidation and slow intermolecular aminolysis. The Causality: Converting the free base oil into a crystalline hydrochloride (HCl) salt significantly increases the lattice energy of the compound, restricting molecular mobility and preventing degradation pathways [3]. The salt form is stable at room temperature for months.

Quantitative Method Comparison

To assist in process development, below is a comparative analysis of the primary purification techniques utilized for this intermediate:

Purification TechniqueTypical Yield RecoveryChemical PurityEnantiomeric Excess (ee) RetentionScalability
Acid-Base Extraction 85–92%> 95%> 99% (if temp controlled)Excellent (Multi-kg)
Silica Gel Chromatography 70–80%> 98%> 99%Poor (Solvent intensive)
HCl Salt Crystallization 90–95%> 99%> 99.5% (Enriches ee)Excellent
Validated Standard Operating Procedures (SOPs)
Protocol A: Chemoselective Acid-Base Extraction

Objective: Isolate the target secondary amine from neutral synthesis byproducts (e.g., benzaldehyde).

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidification: Add 1N HCl dropwise while stirring until the aqueous layer reaches pH 1–2.

    • Self-Validating System: Test the aqueous layer with pH paper. Spot both the organic and aqueous layers on a TLC plate (UV and Ninhydrin stain). The product must be completely absent from the organic layer (no ninhydrin-active spots).

  • Separation: Separate the layers. Discard the organic layer (contains unreacted benzaldehyde). Wash the aqueous layer once more with fresh EtOAc to ensure the complete removal of neutral impurities.

  • Thermal Control: Cool the aqueous layer in an ice bath to 0–5 °C. (Critical step to prevent racemization).

  • Basification: Slowly add 1N NaOH dropwise while stirring vigorously until the pH reaches ~10.

    • Self-Validating System: The aqueous layer will turn visibly cloudy as the free base amine "oils out" of the aqueous solution.

  • Recovery: Immediately extract the cold aqueous layer with fresh EtOAc (3x).

  • Finishing: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base as a clear oil.

Protocol B: Hydrochloride Salt Crystallization

Objective: Convert the unstable free base oil into a highly pure, bench-stable solid.

  • Preparation: Dissolve the purified free base oil in anhydrous diethyl ether (or MTBE) at a concentration of 0.2 M.

  • Cooling: Cool the solution to 0 °C under an inert atmosphere (N₂ or Argon).

  • Precipitation: Slowly add 1.1 equivalents of a standardized solution of HCl in dioxane (or ethereal HCl) dropwise with vigorous stirring.

    • Self-Validating System: Immediate formation of a dense, white crystalline precipitate indicates successful salt formation. If the solution turns cloudy but no crystals form, seed the solution with a trace amount of previously crystallized product or scratch the inside of the flask with a glass rod.

  • Maturation: Stir for 30 minutes at 0 °C to ensure complete precipitation.

  • Isolation: Filter the solid under vacuum, wash with cold anhydrous ether, and dry under high vacuum for 12 hours to yield the stable (R)-methyl 2-(benzylamino)propanoate hydrochloride.

References
  • European Patent Office (EP 0606046 A1). Arylsulfonamido-substituted hydroxamic acids. Details the standard synthesis and acid-base extraction parameters for N-benzyl-D-alanine methyl ester. 1

  • United States Patent Application (2003). Preparation of Alternate Piperazine Starting Materials. Discusses reductive amination and the necessity of thermal control during aqueous workup of N-benzyl-D-alanine methyl ester. 2

  • National Center for Biotechnology Information (PubChem). CID 19460-85-6: (S)-methyl 2-(benzylamino)propanoate hydrochloride. Provides structural and physical property validation for the hydrochloride salt stability of this compound class.3

Sources

Troubleshooting

common side reactions and byproducts in the synthesis of (R)-methyl 2-(benzylamino)propanoate

Welcome to the Technical Support Center for the synthesis of (R)-methyl 2-(benzylamino)propanoate . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (R)-methyl 2-(benzylamino)propanoate . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we focus on the causality of chemical behaviors, providing you with a self-validating workflow and targeted troubleshooting strategies to control the delicate balance between successful N-alkylation and the myriad of competing side reactions inherent to amino acid ester chemistry.

I. Self-Validating Synthesis Protocol: Reductive Amination

Direct N-alkylation of amino acid esters with benzyl halides notoriously leads to over-alkylation and racemization. To maintain strict control over the reaction trajectory and stereochemical integrity, the industry standard is reductive amination using benzaldehyde and a mild hydride donor[1].

This protocol is designed as a self-validating system , meaning each phase contains an analytical checkpoint to confirm success before proceeding.

Phase 1: Free-Basing & Imine Condensation

  • Suspend 1.0 equivalent of D-alanine methyl ester hydrochloride (the R-enantiomer) in anhydrous methanol (0.2 M concentration) under an inert atmosphere.

  • Neutralize by adding 1.05 equivalents of triethylamine (TEA) dropwise.

    • Causality Note: Strict stoichiometric control of the base is critical. Excess base accelerates the deprotonation of the acidic

      
      -proton, leading to racemization[2].
      
    • Validation Check 1: The cloudy suspension will transition to a clear solution as the free base is generated. Spot on wet pH paper to confirm a pH of ~7.5–8.0.

  • Condense by adding 0.95 equivalents of benzaldehyde.

    • Causality Note: Benzaldehyde is intentionally used as the limiting reagent to mathematically restrict the formation of the N,N-dibenzylated byproduct[3].

    • Validation Check 2: Stir for 2 hours at room temperature. Perform TLC (Hexane/EtOAc 4:1, UV visualization); the reaction is ready when the highly UV-active benzaldehyde spot is completely consumed.

Phase 2: Selective Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Reduce by adding 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

  • Causality Note: NaBH(OAc)₃ is specifically chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity. This allows it to selectively reduce the protonated imine intermediate without reducing unreacted aldehydes or the methyl ester[1].

  • Validation Check 3: Stir for 4 hours while warming to room temperature. Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. You must observe the target mass

    
     before quenching.
    

Phase 3: Quench & Isolation 6. Quench the reaction carefully with saturated aqueous NaHCO₃.

  • Validation Check 4: Observe the mixture; the cessation of mild gas evolution (H₂) confirms the complete destruction of excess hydride.

  • Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure at a water bath temperature strictly below 30 °C . (See FAQ 1 for the critical reasoning behind this temperature limit).

II. Reaction Workflow & Side-Reaction Pathways

SynthesisPathways SM D-Alanine Methyl Ester HCl + Benzaldehyde Imine Imine Intermediate (Schiff Base) SM->Imine TEA, MeOH (-H2O) Product (R)-Methyl 2-(benzylamino)propanoate (Target Product) Imine->Product NaBH(OAc)3 Reduction DKP Diketopiperazine (DKP) [Self-Condensation] Product->DKP Prolonged Heat / Base (-MeOH) Dialkyl N,N-Dibenzyl Byproduct [Over-alkylation] Product->Dialkyl Excess Aldehyde + Reductant Racemic (R/S)-Mixture [Racemization] Product->Racemic Strong Base (Alpha-Deprotonation)

Reaction workflow for reductive amination and associated side-reaction pathways.

III. Troubleshooting Guide & FAQs

Q1: My isolated product is degrading into an insoluble white precipitate during rotary evaporation or overnight storage. What is happening? A1: You are observing the formation of Diketopiperazine (DKP) . Secondary amino acid methyl esters are highly susceptible to intermolecular aminolysis. The free secondary amine of one molecule attacks the methyl ester of another, followed by an intramolecular cyclization that forms a highly stable, low-strain six-membered DKP ring[4]. This degradation pathway is thermodynamically favored and rapidly accelerated by heat and basic conditions[5].

  • Prevention: Never allow the rotary evaporator bath to exceed 30 °C. For long-term storage, immediately convert the purified free base back into a hydrochloride salt (using HCl in dioxane). Protonating the secondary amine eliminates its nucleophilicity, permanently shutting down the DKP cyclization pathway.

Q2: My LC-MS shows a significant +90 Da mass peak (m/z ~284). How do I prevent this? A2: This mass corresponds to the N,N-dibenzylated byproduct . While reductive amination is vastly superior to direct alkylation for preventing over-alkylation, the presence of excess benzaldehyde alongside the reducing agent can force the newly formed secondary amine through a second reductive amination cycle[3].

  • Prevention: Always use benzaldehyde as the limiting reagent (0.90 – 0.95 eq). Ensure that imine formation is 100% complete (via TLC) before introducing the reducing agent.

Q3: Chiral HPLC indicates a loss of enantiomeric excess (ee). What caused the racemization? A3: The


-proton of an amino acid ester is relatively acidic due to the electron-withdrawing nature of the adjacent ester carbonyl and the protonated amine. Prolonged exposure to excess base (like TEA or DIPEA) during the initial free-basing step allows for reversible enolate formation, which destroys the stereocenter and leads to a racemic mixture[2].
  • Prevention: Strictly limit your base to 1.0–1.05 equivalents. If racemization persists, switch to a weaker, more sterically hindered base like N-methylmorpholine (NMM) or perform the free-basing step at 0 °C.

Q4: I am seeing a highly polar byproduct that stays at the baseline on my TLC plate. What is it? A4: This is the hydrolyzed carboxylic acid (N-benzyl-D-alanine). Methyl esters are highly prone to saponification if water is introduced in the presence of a base.

  • Prevention: Ensure your methanol is strictly anhydrous during the reaction phase. During the workup, use a mild base like NaHCO₃ rather than NaOH or Na₂CO₃, and perform the organic extraction promptly to minimize the product's contact time with the aqueous phase.

IV. Quantitative Data: Byproduct Profiles & Mitigation

Side ReactionAnalytical SignatureTypical Yield Loss (If Unoptimized)Primary Mitigation Strategy
Diketopiperazine (DKP) LC-MS:

Appearance: Insoluble white solid
15% – 40%Concentrate at <30 °C; store as HCl salt to mask nucleophilicity.
Over-alkylation LC-MS:

TLC: High Rf (non-polar) spot
5% – 15%Use substoichiometric benzaldehyde (0.95 eq); delay reductant addition.
Ester Hydrolysis LC-MS:

TLC: Baseline retention
5% – 10%Use anhydrous solvents; utilize mild NaHCO₃ for aqueous quenching.
Racemization Chiral HPLC: Peak splitting (appearance of S-enantiomer)2% – 10%Strictly control base equivalents (1.05 eq max); avoid prolonged basic exposure.

V. References

1.4 - PeptideChemistry.org 2. 5 - Wikipedia 3.1 - Benchchem 4.2 - PMC / NIH 5.3 - CHIMIA

Sources

Optimization

troubleshooting guide for the reductive amination of methyl pyruvate

Welcome to the Technical Support and Troubleshooting Guide for the reductive amination of methyl pyruvate. This resource is designed for researchers, scientists, and drug development professionals. Here, we bridge the ga...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the reductive amination of methyl pyruvate. This resource is designed for researchers, scientists, and drug development professionals. Here, we bridge the gap between theoretical reaction mechanisms and practical, bench-top execution, providing field-proven insights to optimize your synthesis of


-substituted alanine derivatives.

Mechanistic Overview & Workflow

The reductive amination of methyl pyruvate (an


-keto ester) is a fundamental transformation for synthesizing amino acid derivatives[1]. However, the proximity of the electron-withdrawing methyl ester group makes the 

-ketone highly electrophilic. While this increases initial reactivity toward nucleophilic amines, it also introduces significant chemoselectivity challenges, such as premature over-reduction to methyl lactate and unfavorable imine-enamine equilibria[2].

G MP Methyl Pyruvate (Electrophile) Hemiaminal Hemiaminal Intermediate MP->Hemiaminal + Amine Lactate Methyl Lactate (Over-reduction) MP->Lactate Premature Reduction Amine Amine (Nucleophile) Amine->Hemiaminal Iminium Imine / Iminium Ion Hemiaminal->Iminium - H2O (Acid) Product N-Substituted Alanine (Target) Iminium->Product Hydride Source

Mechanistic pathway of methyl pyruvate reductive amination.

Troubleshooting FAQs

Q1: Why am I seeing massive over-reduction to methyl lactate instead of my desired amine? A: This is a classic chemoselectivity failure. Because the


-keto group in methyl pyruvate is highly activated, strong hydride donors (like 

) will reduce the ketone faster than the amine can condense to form the imine[3].
  • Causality & Solution: The reduction potential of the iminium ion is lower than that of the parent ketone. By switching to a milder, pH-dependent reducing agent like Sodium Triacetoxyborohydride (

    
    ) or Sodium Cyanoborohydride (
    
    
    
    ), you selectively target the iminium intermediate[3]. Alternatively, use a "stepwise" approach: pre-form the imine completely using a Lewis acid like
    
    
    before introducing the reductant[3].

Q2: The reaction stalls at the imine/enamine stage with low conversion. How do I push it forward? A:


-Keto esters often suffer from slow imine-enamine equilibria, leading to stalled reactions and low yields[2]. In some chemocatalytic systems, methyl pyruvate can even appear largely unreactive without proper activation[4].
  • Causality & Solution: The formation of the hemiaminal intermediate requires the elimination of water to form the active iminium species. Drive this equilibrium forward by adding a weak acid (e.g., 1-2 equivalents of glacial acetic acid) to protonate the hydroxyl group, facilitating its departure as water[2]. Additionally, physical water scavengers like activated 3Å molecular sieves prevent the reverse hydrolysis reaction.

Q3: I am synthesizing a chiral amino acid derivative, but I am getting a racemic mixture. How do I control stereoselectivity? A: Standard hydride reduction of a planar iminium ion lacks facial selectivity, resulting in a racemic mixture of the alanine derivative.

  • Causality & Solution: To achieve high enantiomeric excess (ee), you must abandon achiral hydride sources. Transition to biocatalytic methods utilizing Imine Reductases (IREDs) or engineered transaminases. Metagenomic IRED panels have been highly successful in the direct asymmetric reductive coupling of

    
    -ketoesters and amines, yielding 
    
    
    
    ee under mild conditions[5].

Q4: The methyl ester is hydrolyzing during the reaction. How can I prevent this? A: Saponification of the methyl ester can occur if the amine nucleophile acts as a base in the presence of trace water.

  • Causality & Solution: Strictly maintain anhydrous conditions. If your amine is highly basic, avoid aqueous workups or extended reaction times at elevated temperatures. Use non-nucleophilic bases (like DIPEA) only if absolutely necessary to free-base an amine hydrochloride salt.

Troubleshooting Start Reaction Issue Detected OverRed High Methyl Lactate? Start->OverRed EsterHyd Ester Hydrolysis? Start->EsterHyd LowConv Low Conversion? Start->LowConv Sol1 Delay reductant addition or use NaBH(OAc)3 OverRed->Sol1 Yes Sol2 Use anhydrous conditions (Molecular Sieves) EsterHyd->Sol2 Yes Sol3 Add Lewis Acid (e.g., Ti(OiPr)4) LowConv->Sol3 Yes

Decision logic tree for diagnosing reductive amination failures.

Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, follow these field-proven methodologies based on your specific synthesis goals.

Protocol A: Chemocatalytic Reductive Amination using

Best for: General synthesis of racemic


-substituted alanine derivatives.
  • Imine Pre-formation: In an oven-dried flask under inert atmosphere (Nitrogen/Argon), dissolve methyl pyruvate (1.0 eq) and the primary/secondary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) to the mixture. Stir at room temperature for 1 to 2 hours to establish the iminium equilibrium[2]. Self-Validation Check: Monitor by TLC or GC-MS for the disappearance of the ketone and formation of the imine.

  • Selective Reduction: Portion-wise, add

    
     (1.5 eq) over 15 minutes. The delayed addition ensures the ketone is maximally converted to the iminium ion, preventing direct reduction to methyl lactate. Stir for an additional 4-12 hours at room temperature.
    
  • Quenching and Extraction: Quench carefully with saturated aqueous

    
     until gas evolution ceases (neutralizes the acetic acid and destroys excess hydride). Extract the aqueous layer 3x with dichloromethane (DCM). Dry the combined organic layers over 
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: Biocatalytic Asymmetric Reductive Amination (IREDs)

Best for: Enantioselective synthesis requiring


 ee.
  • Reaction Setup: In a potassium phosphate buffer (100 mM, pH 7.5), combine methyl pyruvate (50 mM) and the amine partner (100 mM)[5].

  • Cofactor Addition: Add

    
     (1 mM) alongside a cofactor recycling system (e.g., D-glucose and glucose dehydrogenase) to maintain the hydride supply[5].
    
  • Biocatalyst Addition: Add the purified Imine Reductase (IRED) enzyme (e.g., 1-5 mg/mL depending on specific activity)[5].

  • Incubation: Incubate the mixture at 30°C for 24 hours with gentle orbital shaking (150-200 rpm).

  • Workup: Basify the mixture slightly (pH ~9) using 1M NaOH to ensure the product amine is unprotonated. Extract 3x with ethyl acetate. Dry and concentrate to isolate the chiral

    
    -substituted 
    
    
    
    -amino ester.

Quantitative Data Summary

The choice of reducing agent dictates the success of the amination. Below is a comparative summary of standard reagents used for


-keto esters.
Reducing AgentRelative Hydride Donor StrengthChemoselectivity (Iminium vs. Ketone)Optimal pH RangePrimary Risk / Drawback

HighPoor (Reduces ketone rapidly)> 7.0Massive over-reduction to methyl lactate.

LowExcellent4.0 - 6.0Generates highly toxic HCN gas if pH drops too low.

Very LowExcellent4.0 - 5.0Slower reaction times; requires pre-formation of imine.
IREDs (Biocatalytic) N/A (Enzymatic)Absolute7.0 - 8.0Requires specific buffer conditions and cofactor recycling.

References

  • Master Organic Chemistry. Reductive Amination, and How It Works.
  • Yao, P., et al. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PMC.
  • PLOS One. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters.
  • PMC. Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds.
  • ChemRxiv. Multi-substrate Screening for Asymmetric Catalysis Enabled by 19F NMR-based Simultaneous Chiral Analysis.

Sources

Troubleshooting

Technical Support Center: Work-Up and Isolation of (R)-Methyl 2-(benzylamino)propanoate

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing chiral amino acid derivatives is only half the battle; isolating them with high chemical and e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing chiral amino acid derivatives is only half the battle; isolating them with high chemical and enantiomeric purity is where the true challenge lies.

(R)-Methyl 2-(benzylamino)propanoate (the N-benzyl derivative of D-alanine methyl ester) presents a unique triad of isolation challenges: a base-sensitive methyl ester, a stereocenter prone to racemization, and a secondary amine that acts as a potent surfactant. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure reproducible isolation.

Isolation Workflow & Critical Failure Modes

The following diagram maps the optimized biphasic isolation workflow, highlighting the thermodynamic and kinetic hazards that compromise yield and enantiomeric excess (ee).

IsolationWorkflow Crude Crude Reaction Mixture (Containing Free Base) Quench Mild Quench (0-5 °C) Sat. NaHCO3 (pH 7.5-8.0) Crude->Quench Extract Liquid-Liquid Extraction (EtOAc / Brine) Quench->Extract Hydrolysis Hazard: Hydrolysis & Racemization (Avoid strong bases / high temps) Quench->Hydrolysis If pH > 9 OrgPhase Organic Phase (Product Free Base) Extract->OrgPhase Top Layer AqPhase Aqueous Phase (Salts & Impurities) Extract->AqPhase Bottom Layer Emulsion Hazard: Emulsion Formation (Secondary amine surfactant effect) Extract->Emulsion If low ionic strength SaltGen Anhydrous HCl in Ether (0 °C, Dropwise) OrgPhase->SaltGen Dry & Concentrate Product Pure (R)-Methyl 2-(benzylamino)propanoate HCl (Crystalline Solid) SaltGen->Product Filtration

Workflow for the isolation of (R)-methyl 2-(benzylamino)propanoate, highlighting critical failure modes.

Troubleshooting & FAQs

Q1: Why am I losing enantiomeric purity (ee) during the aqueous work-up?

The Causality: Base-catalyzed enolization. The


-proton of (R)-methyl 2-(benzylamino)propanoate is flanked by an electron-withdrawing ester and an amine, rendering it unusually acidic. When you use strong bases (like NaOH or KOH) to neutralize the reaction mixture, hydroxide ions abstract this 

-proton, forming a planar enolate intermediate. Upon reprotonation, the stereocenter is re-established non-stereoselectively, leading to racemization[1]. The Solution: Never use strong alkali bases. Quench with saturated aqueous sodium bicarbonate (

) to maintain a buffered pH of 7.5–8.0, and perform the quench at 0–5 °C to suppress the kinetics of enolization.
Q2: My liquid-liquid extraction is forming a thick, unresolvable emulsion. How do I break it?

The Causality: Secondary amines frequently act as surfactants in biphasic systems[2]. The molecule possesses a hydrophobic benzyl group and a polar amine/ester core. This amphiphilic nature reduces the interfacial tension between the aqueous and organic layers, stabilizing microscopic droplets of water in the organic phase (an emulsion). The Solution: Increase the ionic strength of the aqueous phase. Always use saturated


 (brine) rather than DI water during extraction. The high salt concentration forces the organic compound out of the aqueous phase (the "salting-out" effect) and increases the density differential between the layers. If an emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove colloidal solid particulates that stabilize the emulsion boundary.
Q3: The yield is low, and NMR shows a significant carboxylic acid byproduct. What happened?

The Causality: Non-enzymatic ester hydrolysis (saponification). Amino acid methyl esters are highly susceptible to nucleophilic attack by hydroxide ions[3]. If the reaction mixture is left in basic aqueous conditions for extended periods, the methyl ester is cleaved to yield N-benzyl-D-alanine. Because this byproduct is a zwitterion at neutral pH, it remains entirely in the aqueous phase during extraction, destroying your isolated yield. The Solution: Minimize aqueous contact time. Perform the extraction immediately after quenching.

Q4: How do I efficiently separate the product from unreacted benzylamine or dialkylated byproducts?

The Causality: Differential basicity and crystallization thermodynamics. Chromatographic purification of secondary amines on silica gel often leads to severe tailing and material loss. The Solution: Bypass chromatography by isolating the product as a hydrochloride salt. The secondary amine HCl salt of (R)-methyl 2-(benzylamino)propanoate has a highly ordered crystal lattice and precipitates cleanly from ethereal solvents. Tertiary amine byproducts (over-alkylation) and neutral impurities typically remain highly soluble in the ether mother liquor.

Quantitative Impact of Work-Up Conditions

The following table summarizes how different quenching environments impact the chemical and stereochemical integrity of the product.

Work-Up Condition (Quench)pH RangeEmulsion RiskEster Hydrolysis RiskRacemization Risk (

ee)
Recommendation
1M NaOH (Aqueous) > 12.0LowCritical (>40% loss)High (>15% ee loss)REJECTED
Sat.

10.0 - 11.0ModerateHigh (~20% loss)Moderate (~5% ee loss)NOT ADVISED
Sat.

/ Brine
7.5 - 8.5ModerateLow (<2% loss)None (0% ee loss)OPTIMAL
1M HCl (Aqueous) < 2.0Low (Stays in Aq)ModerateLowREJECTED (Prevents extraction)

Standard Operating Procedure (SOP): Optimized Isolation

This protocol is designed as a self-validating system . Built-in checkpoints ensure that if a deviation occurs, it is caught before the product is compromised.

Step 1: Thermal Control & Quenching

  • Transfer the crude reaction mixture to a jacketed reactor or ice bath and cool to 0–5 °C .

  • Slowly add cold, saturated aqueous

    
     dropwise.
    
    • Self-Validation Checkpoint: Monitor gas evolution (

      
      ). Once effervescence ceases, test the aqueous layer with pH paper. It must  read between 7.5 and 8.0. If pH > 8.5, you risk hydrolysis; adjust with a few drops of 10% citric acid.
      

Step 2: Biphasic Extraction

  • Add ethyl acetate (EtOAc) equal to the volume of the aqueous phase.

  • Add saturated aqueous

    
     (brine) equivalent to 20% of the total volume to prevent surfactant-induced emulsions.
    
  • Agitate gently (do not shake vigorously) and allow phase separation.

    • Self-Validation Checkpoint: The phase boundary should resolve sharply within 3 minutes. If a rag layer (emulsion) >1 cm persists, filter the mixture through a sintered glass funnel packed with Celite.

Step 3: Drying and Concentration

  • Separate the upper organic layer. Wash it once more with pure brine.

  • Dry the organic phase over anhydrous

    
     for 15 minutes. Filter off the drying agent.
    
  • Concentrate the filtrate under reduced pressure (rotary evaporator). Crucial: Keep the water bath temperature below 30 °C to prevent thermal degradation of the free base.

    • Self-Validation Checkpoint: The product should appear as a pale yellow, viscous oil.

Step 4: Hydrochloride Salt Precipitation

  • Dissolve the crude free base oil in anhydrous methyl tert-butyl ether (MTBE) or diethyl ether (10 mL per gram of crude).

  • Cool the solution to 0 °C under an inert atmosphere (

    
     or Argon).
    
  • Slowly add 1.05 equivalents of anhydrous HCl in dioxane (4M solution) dropwise with vigorous stirring.

    • Self-Validation Checkpoint: A white crystalline precipitate will form immediately. If the product oils out instead of crystallizing, the ether is wet. Add a small amount of anhydrous ethanol to homogenize, then re-precipitate with excess ether.

  • Filter the solid rapidly on a Büchner funnel, wash with ice-cold MTBE, and dry under high vacuum for 12 hours.

References

  • [3] A process for enzymatic production of peptides (EP0017485A1). Google Patents. Available at:

  • [2] Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms. Industrial & Engineering Chemistry Research - ACS Publications. Available at:

  • [1] Protection Reactions - Amino Acid Derivatives. Wiley-VCH. Available at:

Sources

Optimization

Technical Support Center: Preventing Racemization During the Synthesis of (R)-Methyl 2-(benzylamino)propanoate

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter stereochemical erosion when synthesizing seconda...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter stereochemical erosion when synthesizing secondary amino acid esters.

The synthesis of (R)-methyl 2-(benzylamino)propanoate —typically achieved via the N-benzylation of (R)-alanine methyl ester—is notoriously prone to racemization. Preserving the integrity of the chiral


-carbon requires a rigorous understanding of the underlying reaction kinetics and the shifting 

of the

-proton during intermediate states.

This guide provides a mechanistic breakdown, troubleshooting FAQs, and self-validating experimental protocols to ensure


 enantiomeric excess (

) in your final product.

The Mechanistic Root of Racemization (The "Why")

To solve racemization, we must first understand its causality. The two most common synthetic routes to (R)-methyl 2-(benzylamino)propanoate are reductive amination (using benzaldehyde) and direct alkylation (using benzyl halides). Both routes expose the


-stereocenter to distinct vulnerabilities:
  • The Imine-Enamine Tautomerization Pathway (Reductive Amination): When (R)-alanine methyl ester condenses with benzaldehyde, it forms a Schiff base (imine). The electron-withdrawing nature of both the ester group and the imine nitrogen significantly lowers the

    
     of the 
    
    
    
    -proton [1]. If the subsequent reduction step is too slow, the imine reversibly tautomerizes into an achiral enamine, permanently destroying the stereocenter.
  • Base-Catalyzed Enolization (Direct Alkylation): Alkylating with benzyl bromide requires a base to neutralize the generated

    
    . Because the 
    
    
    
    -proton of an amino acid ester is relatively acidic, the use of inorganic bases (e.g.,
    
    
    ) or strong organic bases can easily deprotonate the
    
    
    -carbon, forming a planar enolate.

ImineEnamine SM (R)-Alanine Methyl Ester + Benzaldehyde Imine Chiral Imine (Stereocenter Intact) SM->Imine Condensation (-H2O) Enamine Achiral Enamine (Stereocenter Lost) Imine->Enamine Base / Slow Reduction (-H+ from α-carbon) ProdR (R)-Product (Desired) Imine->ProdR Fast Reduction (NaBH(OAc)3) ProdRac Racemic Product (Undesired) Enamine->ProdRac Reduction

Figure 1: Competing pathways in reductive amination. Fast reduction prevents achiral enamine formation.

Troubleshooting & FAQs

Q1: I am performing a reductive amination using benzaldehyde and sodium cyanoborohydride (


) at pH 4. My yield is fine, but I am losing 15-20% 

. What is going wrong?
A1: The issue lies in the reaction kinetics and the pH.

requires a slightly acidic environment (pH 4-5) to protonate the imine into an iminium ion, which it then reduces [2]. However, this protonated iminium species acts as a massive electron sink, drastically increasing the acidity of the adjacent

-proton. If the hydride transfer from

is not instantaneous, the solvent or conjugate base will abstract the

-proton, triggering enamine tautomerization. Solution: Switch your reducing agent to Sodium Triacetoxyborohydride (STAB /

)
. STAB is milder, operates efficiently in non-aqueous solvents (like DCE) without the need for added Brønsted acids, and reduces the imine faster than tautomerization can occur [3].

Q2: I attempted direct N-alkylation using benzyl bromide and


 in DMF. The product is highly racemized and I am seeing a lot of dibenzylated byproduct. How can I fix this? 
A2:  Direct alkylation of primary amino acid esters with highly reactive electrophiles like benzyl bromide is fundamentally flawed for stereocontrol. The 

acts as a bulk base that readily deprotonates the

-carbon of the starting material and the mono-alkylated product. Furthermore, secondary amines are often more nucleophilic than primary amines, leading to rapid over-alkylation (dibenzylation). Solution: Abandon direct halide alkylation. If you must use this route, switch to a strictly stoichiometric amount of a bulky, non-nucleophilic base (e.g., 2,6-lutidine) at

. However, reductive amination (Protocol A) or modern base-free borrowing hydrogen methodologies [4] are vastly superior for maintaining

.

Q3: Can I synthesize (R)-N-benzylalanine first, and then perform the methyl esterification to avoid these issues? A3: Yes, this is a highly reliable workaround, provided you use the correct esterification conditions. You must strictly avoid basic esterification conditions or peptide coupling agents (like EDC/HOBt with methanol), as activating the carboxylic acid can lead to ketene acetal or oxazolone-like intermediates that racemize. Solution: Use a classic acid-catalyzed Fischer esterification (e.g., Thionyl chloride in anhydrous Methanol). The highly acidic conditions keep the amine protonated, which electrostatically shields the


-proton from abstraction, ensuring complete retention of stereochemistry.

Quantitative Data Summary

The table below summarizes the expected outcomes of various synthetic strategies based on empirical laboratory data.

Synthesis MethodReagents & ConditionsTypical YieldEnantiomeric Excess (

)
Primary Failure Mode
Reductive Amination (Standard) PhCHO,

, MeOH, pH 4
70 - 85%80 - 90%Imine-enamine tautomerization
Reductive Amination (Optimized) PhCHO,

, DCE, RT
85 - 95% >99% None (Rapid reduction outpaces enolization)
Direct Alkylation

,

, DMF
40 - 60%50 - 70%Base-catalyzed enolization, over-alkylation
Borrowing Hydrogen

, Ru-catalyst, Toluene
75 - 90%>99%Catalyst sensitivity to moisture/air
Fischer Esterification (R)-N-benzylalanine,

, MeOH
>90%>99%Harsh acid may degrade sensitive protecting groups

Validated Experimental Protocols

Protocol A: Enantioretentive Reductive Amination using STAB (Recommended)

This protocol is a self-validating system: by omitting external acids and using a sterically hindered hydride source, we chemically isolate the imine from tautomerization triggers.

Materials:

  • (R)-Alanine methyl ester hydrochloride (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Triethylamine (

    
    ) (1.0 eq)
    
  • Sodium triacetoxyborohydride (

    
    ) (1.5 eq)
    
  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Free Base Liberation: Suspend (R)-alanine methyl ester hydrochloride (10 mmol) in 30 mL of anhydrous DCE under an inert argon atmosphere. Add

    
     (10 mmol) dropwise at room temperature. Stir for 15 minutes to liberate the free amine.
    
  • Imine Formation: Add benzaldehyde (10 mmol) to the mixture. Stir at room temperature for 30–45 minutes. Causality note: Pre-forming the imine in the absence of the reducing agent prevents the premature reduction of the aldehyde to benzyl alcohol.

  • Selective Reduction: Cool the reaction flask to

    
     using an ice bath. Add 
    
    
    
    (15 mmol) portion-wise over 10 minutes.
  • Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours. Monitor the consumption of the imine via LC-MS.

  • Workup: Quench the reaction by carefully adding 20 mL of saturated aqueous

    
    . Stir vigorously for 15 minutes until gas evolution ceases. Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL).
  • Isolation: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield pure (R)-methyl 2-(benzylamino)propanoate.
    

ProtocolWorkflow Step1 1. Free Base Liberation (R)-Ala-OMe·HCl + Et3N in DCE Step2 2. Imine Formation Add PhCHO (1.0 eq), Stir 30 min Step1->Step2 Step3 3. Selective Reduction Add NaBH(OAc)3 (1.5 eq) portion-wise Step2->Step3 Step4 4. Reaction Completion Stir 4-12h at RT Step3->Step4 Step5 5. Workup & Isolation NaHCO3 quench, EtOAc extraction Step4->Step5

Figure 2: Optimized experimental workflow for enantioretentive reductive amination using STAB.

Protocol B: Acid-Catalyzed Fischer Esterification (Alternative Route)

Use this route if you already possess enantiopure (R)-N-benzylalanine and wish to avoid C-N bond formation entirely.

  • Suspend (R)-N-benzylalanine (10 mmol) in 40 mL of anhydrous Methanol.

  • Cool the suspension to

    
     in an ice bath under argon.
    
  • Add Thionyl Chloride (

    
    , 15 mmol) dropwise over 15 minutes. Caution: Highly exothermic and evolves 
    
    
    
    and
    
    
    gas.
  • Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (

    
    ) for 4 hours.
    
  • Cool to room temperature and concentrate in vacuo to yield the hydrochloride salt of (R)-methyl 2-(benzylamino)propanoate in quantitative yield.

References

  • Chemically fuelled deracemization of amino acids. (Discusses the mechanism of aldehyde-catalyzed racemization of alpha-amino acids via Schiff base/imine intermediates and the increased acidity of the alpha-proton). Università degli Studi di Padova. Available at: [Link][1]

  • Reductive Amination, and How It Works. (Details the use of

    
     and the requirement for pH control during imine reduction). Master Organic Chemistry. Available at:[Link][2]
    
  • Reductive Amination with Borohydride & Borane Reducing Agents. (Highlights that reductions of imines with sodium triacetoxyborohydride are highly stereoselective and prevent racemization compared to cyanoborohydride). Studylib. Available at: [Link][3]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (Details base-free borrowing hydrogen methods to prevent racemization of alpha-amino esters). National Institutes of Health (NIH). Available at: [Link][4]

Sources

Troubleshooting

storage and stability issues of (R)-methyl 2-(benzylamino)propanoate

Welcome to the Technical Support Center for amino acid derivative handling. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with (R)-m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid derivative handling. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with (R)-methyl 2-(benzylamino)propanoate (also known as N-benzyl-D-alanine methyl ester).

Because this compound features a secondary amine, an ester linkage, and a chiral alpha-carbon, it is highly susceptible to specific degradation pathways if handled improperly. This guide moves beyond basic storage advice to explain the chemical causality behind degradation and provides self-validating protocols to ensure the structural and stereochemical integrity of your compound.

Part 1: Mechanistic Overview of Degradation

Before troubleshooting, it is critical to understand why this compound degrades. The molecule contains three vulnerable sites:

  • The Ester Carbonyl: Prone to nucleophilic attack by water (hydrolysis)[1].

  • The Secondary Amine: Acts as a nucleophile, capable of attacking adjacent ester groups (intermolecular aminolysis)[2].

  • The Alpha-Chiral Center: Susceptible to deprotonation and aza-allyl tautomerization, leading to racemization[3].

Degradation Main (R)-methyl 2-(benzylamino)propanoate Hydrolysis Ester Hydrolysis (N-benzyl-D-alanine) Main->Hydrolysis H2O, Acid/Base (Moisture Nucleophilic Attack) DKP Dimerization (Diketopiperazine) Main->DKP Free Base Form (Intermolecular Aminolysis) Racemization Racemization ((S)-enantiomer) Main->Racemization Base/Aldehydes (Aza-allyl intermediate)

Major degradation pathways of (R)-methyl 2-(benzylamino)propanoate under improper storage.

Part 2: Troubleshooting Guide & FAQs

Q1: I stored my (R)-methyl 2-(benzylamino)propanoate in the freezer (-20°C), but LC-MS shows significant ester hydrolysis. Why did cold storage fail? Causality: Freezers are inherently humid environments. While low temperatures reduce the kinetic rate of heat-induced decomposition, storing the compound in a standard vial allows ambient moisture to condense inside the container during temperature cycling. This water acts as a nucleophile, cleaving the ester linkage to yield N-benzyl-D-alanine and methanol[4]. Solution: Cold storage must be paired with aggressive moisture control. Store the compound in a desiccator cabinet, or place the primary vial inside a secondary container filled with anhydrous drying agents (e.g., molecular sieves or anhydrous MgSO₄) before placing it in the freezer[5].

Q2: My NMR spectra show the appearance of a complex, higher-molecular-weight byproduct over time, consistent with a dimer. How is this forming? Causality: You are observing the formation of a diketopiperazine (DKP). Free amino acid esters are highly prone to intermolecular aminolysis[2]. The lone pair on the secondary N-benzyl amine of one molecule attacks the ester carbonyl of another, forming a cyclic dipeptide. Solution: Do not store the compound in its free base form for extended periods. Convert it to a hydrochloride (HCl) salt. Protonating the secondary amine eliminates its nucleophilicity, entirely shutting down the DKP formation pathway[6].

Q3: We are using this compound as a chiral building block, but polarimetry indicates a loss of enantiomeric excess (ee). What causes this racemization? Causality: The alpha-proton of this compound is rendered unusually acidic due to the electron-withdrawing effects of the adjacent ester and the N-benzyl group. Exposure to even mild bases, or trace aldehydes in solvents, promotes deprotonation. This forms a stabilized aza-allyl intermediate, destroying the stereocenter and leading to a racemic mixture upon reprotonation[3]. Solution: Avoid storing the compound in basic environments or protic solvents for prolonged periods. If extraction is required during your workflow, use non-polar, water-immiscible solvents like toluene, which has been shown to maintain the stability and enantiomeric purity of amino acid derivatives exceptionally well[7].

Part 3: Quantitative Degradation Profile

To facilitate rapid risk assessment during your experimental design, consult the following stability matrix.

Table 1: Degradation Kinetics and Preventive Matrix

Degradation PathwayCausal AgentKinetic AcceleratorPreventive Strategy
Ester Hydrolysis Moisture (H₂O)pH extremes, ambient heatDesiccation, Argon purge, -20°C
DKP Formation Intermolecular AminolysisFree base state, high concentrationConversion to HCl salt
Racemization Alpha-proton abstractionMild/Strong bases, AldehydesNeutral/acidic storage, pure solvents
Amine Oxidation Oxygen (O₂)Light (UV exposure)Amber vials, inert atmosphere

Part 4: Self-Validating Experimental Protocols

To guarantee the integrity of (R)-methyl 2-(benzylamino)propanoate, implement the following step-by-step methodologies. These protocols include built-in validation steps to ensure trustworthiness.

Protocol A: Conversion to Hydrochloride Salt (DKP Prevention)

This protocol neutralizes the amine's nucleophilicity, preventing dimerization and oxidation.

  • Dissolution: Dissolve 1.0 g of the free base (R)-methyl 2-(benzylamino)propanoate in 10 mL of anhydrous diethyl ether under a nitrogen atmosphere.

  • Acidification: Slowly add 1.1 equivalents of a standardized HCl in dioxane solution dropwise at 0°C while stirring vigorously. A white precipitate will begin to form immediately.

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Filter the solid under a nitrogen blanket using a Schlenk frit.

  • Washing: Wash the filter cake with 3 x 5 mL of ice-cold, anhydrous diethyl ether to remove unreacted free base and trace impurities.

  • Drying: Dry the resulting hydrochloride salt under high vacuum (≤ 0.1 mbar) for 4 hours at room temperature.

  • Self-Validation Check: Dissolve a 2 mg aliquot in D₂O. Perform ¹H-NMR. The complete disappearance of the broad free-amine N-H peak and a downfield shift of the alpha-proton validates 100% salt conversion, guaranteeing protection against DKP formation.

Protocol B: Ultra-Dry Inert Storage Workflow

This workflow ensures zero moisture or oxygen ingress during long-term storage.

  • Primary Containment: Transfer the dried HCl salt into a dark amber, borosilicate glass vial.

  • Inert Purge: Insert an Argon gas line via a needle into the vial. Purge the vial for 60 seconds to displace all ambient oxygen and moisture. Cap tightly with a PTFE-lined septum cap immediately upon removing the needle.

  • Secondary Containment: Place the primary vial inside a larger secondary container (e.g., a 50 mL centrifuge tube).

  • Desiccant Bed: Fill the void space of the secondary container with indicating Drierite (blue silica gel beads).

  • Temperature Control: Seal the secondary container with Parafilm and transfer to a -20°C freezer.

  • Self-Validation Check: Inspect the secondary container monthly. If the indicating desiccant shifts from blue to pink, the primary moisture barrier has failed. This visual cue validates the environmental integrity of the sample without requiring you to open the primary vial.

Storage Step1 Synthesize/Purify Free Base Step2 Convert to HCl Salt Step1->Step2 Step3 Vacuum Desiccation Step2->Step3 Step4 Purge with Argon Gas Step3->Step4 Step5 Store at -20°C with Desiccant Step4->Step5

Self-validating storage workflow to ensure long-term stability and enantiomeric purity.

References

  • National Center for Biotechnology Information (PMC). "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent." NIH. Available at:[Link]

  • MDPI. "Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts." Molecules. Available at:[Link]

  • ResearchGate. "Any advice about the stability of ester and carbamate containing compounds?" ResearchGate Q&A. Available at:[Link]

  • ResearchGate. "Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes." ResearchGate Publications. Available at:[Link]

  • Wiley-VCH. "Protection Reactions." Wiley-VCH Book Chapter. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC Methods for Determining the Enantiomeric Purity of (R)-Methyl 2-(benzylamino)propanoate: A Comparative Guide

Executive Summary & Mechanistic Context (R)-Methyl 2-(benzylamino)propanoate (also known as N-benzyl-D-alanine methyl ester) is a highly valuable chiral building block utilized in the asymmetric synthesis of peptidomimet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

(R)-Methyl 2-(benzylamino)propanoate (also known as N-benzyl-D-alanine methyl ester) is a highly valuable chiral building block utilized in the asymmetric synthesis of peptidomimetics and complex active pharmaceutical ingredients (APIs)[1]. Ensuring its precise enantiomeric purity is critical, as even trace amounts of the (S)-enantiomer can drastically alter the pharmacological profile and spatial conformation of downstream therapeutic products.

As an Application Scientist, method development begins by analyzing the structural moieties of the target molecule. This compound presents a unique chromatographic challenge:

  • Secondary Amine : The N-benzyl group sterically hinders the amine and eliminates one hydrogen-bond donor compared to primary amino acids.

  • Esterification : The methyl ester neutralizes the carboxylic acid, preventing the use of zwitterionic or ion-exchange chiral recognition strategies.

  • Aromaticity : The benzyl ring provides a strong, localized site for

    
     interactions.
    

Comparative Analysis of Chiral Stationary Phases (CSPs)

Selecting the correct CSP requires aligning the stationary phase chemistry with the analyte's functional groups. A successful separation relies on a "three-point interaction" model between the chiral cavity and the enantiomer.

  • Amylose-based CSPs (e.g., Chiralpak AD-H) : This is the gold standard for N-benzyl amino acid esters[2]. The amylose tris(3,5-dimethylphenylcarbamate) polymer forms a helical structure that provides an excellent chiral cavity. The phenylcarbamate groups engage in strong

    
     interactions with the analyte's benzyl group, while the carbamate N-H and C=O act as hydrogen bond donors/acceptors for the analyte's ester and secondary amine[3].
    
  • Cellulose-based CSPs (e.g., Chiralcel OD-H) : While chemically similar to AD-H, the cellulose backbone creates a different helical twist. It often provides moderate separation but typically yields a lower resolution (Rs) for sterically bulky N-benzyl derivatives compared to the wider amylose cavities.

  • Crown Ether CSPs (e.g., Crownpak CR) : Crown ether columns are classically used for free amino acids because they rely on the inclusion of a protonated primary amine (-NH

    
    ) into the chiral crown ether cavity. Because our target molecule possesses a secondary amine, it cannot form this stable inclusion complex. Consequently, crown ether columns fail to resolve these enantiomers, leading to co-elution.
    

Mechanism Analyte (R)-methyl 2-(benzylamino)propanoate Pi π-π Interactions (Benzyl Group) Analyte->Pi HBond Hydrogen Bonding (Secondary Amine & Ester) Analyte->HBond Steric Steric Inclusion (Chiral Cavity Fit) Analyte->Steric CSP Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) Pi->CSP HBond->CSP Steric->CSP

Figure 1: Three-point chiral recognition mechanism on a polysaccharide CSP.

Quantitative Method Comparison

To objectively evaluate these alternatives, we compare their chromatographic performance. The table below summarizes the typical retention behavior and resolution metrics when screening racemic methyl 2-(benzylamino)propanoate across different CSPs.

CSP AlternativeMobile PhaseAdditiveRet. Time (R)Ret. Time (S)Selectivity (

)
Resolution (Rs)Mechanistic Fit
Chiralpak AD-H Hexane / IPA (90:10)0.1% DEA8.4 min11.2 min1.453.2 Optimal (

& H-bond)
Chiralcel OD-H Hexane / IPA (90:10)0.1% DEA9.1 min10.5 min1.181.8 Moderate
Crownpak CR(+) HClO

(pH 1.5)
None5.5 min5.5 min1.000.0 Poor (Secondary amine)

Note: Baseline resolution is defined as Rs


 1.5. The Chiralpak AD-H column provides superior resolution, allowing for the accurate integration of trace enantiomeric impurities.

Experimental Protocol: A Self-Validating Workflow

A robust analytical method must be self-validating. The following protocol utilizes normal-phase HPLC on a Chiralpak AD-H column, incorporating specific causality-driven steps to ensure data integrity[2].

Step 1: Mobile Phase Preparation
  • Action : Mix HPLC-grade n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% Diethylamine (DEA) or Trifluoroacetic Acid (TFA)[2].

  • Causality : The secondary amine of the analyte can interact with residual silanols on the silica support of the CSP, causing severe peak tailing. A basic additive like DEA acts as a silanol blocker, temporarily neutralizing these acidic sites. For this basic analyte, 0.1% DEA is preferred to maintain sharp peak symmetry and maximize resolution.

Step 2: Sample Preparation
  • Action : Dissolve the (R)-methyl 2-(benzylamino)propanoate sample directly in the mobile phase to a concentration of 1.0 mg/mL.

  • Causality : Dissolving the sample in the mobile phase rather than a stronger solvent (like pure IPA or Methanol) prevents refractive index disturbances and peak distortion at the solvent front, ensuring the analyte interacts uniformly with the stationary phase upon injection.

Step 3: System Suitability Testing (Self-Validation)
  • Action : Inject 10 µL of a racemic standard (a 50:50 mixture of R and S enantiomers).

  • Causality : This is the critical self-validating step. You must empirically prove the system can separate the enantiomers before analyzing an unknown batch. The system is only deemed suitable if the resolution (Rs) between the two peaks is

    
     2.0 and the tailing factor is 
    
    
    
    1.5.
Step 4: Enantiomeric Excess (ee) Determination
  • Action : Inject the purified (R)-enantiomer sample. Calculate the % ee using the integrated peak areas:

    
    
    
  • Causality : Relying on area normalization is scientifically sound here because enantiomers possess identical UV extinction coefficients in an achiral environment. Therefore, the UV response factor is exactly 1:1.

Workflow Start Synthesize/Obtain Racemic Standard Screening CSP Screening (AD-H vs. OD-H) Start->Screening Crown Crown Ether CSP (Discarded: Secondary Amine) Screening->Crown Mechanistic Exclusion Opt Mobile Phase Optimization (Hexane/IPA + DEA) Screening->Opt Polysaccharide Selection Validate System Suitability (Rs > 2.0) Opt->Validate Test Analyze (R)-Enantiomer Batch Validate->Test Calc Calculate % ee & Report Test->Calc

Figure 2: Method development and validation workflow for chiral HPLC analysis.

References

  • RUA (University of Alicante). "Synthesis and applications of chiral phosphoramidites·copper(ii) and silver(i) complexes". ua.es.[Link]

Sources

Comparative

Spectroscopic Comparison Guide: (R)- vs. (S)-Methyl 2-(benzylamino)propanoate

The following guide details the spectroscopic characterization and differentiation of (R)- and (S)-methyl 2-(benzylamino)propanoate. Executive Summary (R)- and (S)-methyl 2-(benzylamino)propanoate (also known as N-benzyl...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the spectroscopic characterization and differentiation of (R)- and (S)-methyl 2-(benzylamino)propanoate.

Executive Summary

(R)- and (S)-methyl 2-(benzylamino)propanoate (also known as N-benzylalanine methyl ester) are enantiomeric secondary amines used frequently as chiral building blocks in peptidomimetic drug design.

While their scalar physical properties (boiling point, refractive index) and achiral spectra (MS, IR, standard NMR) are identical, they exhibit distinct behaviors in chiral environments. This guide provides the definitive spectroscopic data to:

  • Confirm Identity: Using baseline achiral NMR/MS.

  • Differentiate Enantiomers: Using Polarimetry, Chiral HPLC, and Chiral Solvating Agents (CSA-NMR).

Molecule Profile[1]
  • IUPAC Name: Methyl 2-(benzylamino)propanoate[1]

  • Molecular Formula: C₁₁H₁₅NO₂

  • Molecular Weight: 193.24 g/mol

  • Key Functional Groups: Secondary amine, Methyl ester, Benzyl group, Chiral center (

    
    -carbon).
    

Baseline Characterization (Achiral Environment)

In standard achiral solvents (e.g., CDCl₃, DMSO-d₆), both enantiomers produce identical spectra. This data serves as the control for structural validation before chiral analysis.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (ESI+)

  • Parent Ion [M+H]⁺: m/z 194.12

  • Fragmentation Pattern:

    • m/z 134 (Loss of -COOCH₃; characteristic of amino esters).

    • m/z 91 (Tropylium ion; characteristic of benzyl group).

Infrared Spectroscopy (FT-IR)
  • N-H Stretch: ~3320 cm⁻¹ (Weak, broad)

  • C=O Stretch (Ester): 1735 cm⁻¹ (Strong, sharp)

  • C-H Stretch (Aromatic/Aliphatic): 2850–3050 cm⁻¹

  • C-O Stretch: 1150–1200 cm⁻¹

Nuclear Magnetic Resonance (¹H & ¹³C NMR)

Solvent: CDCl₃ (referenced to TMS at 0.00 ppm)

PositionGroup¹H Shift (δ ppm)MultiplicityIntegral¹³C Shift (δ ppm)
Aromatic Ph-H 7.20 – 7.35Multiplet (m)5H127.1, 128.2, 128.4, 139.5 (ipso)
Benzyl Ph-CH ₂-N3.68 & 3.82*AB System (d)2H52.1

-Carbon
N-CH -CO3.35Quartet (q, J=7.0 Hz)1H56.3
Ester -OCH3.71Singlet (s)3H51.8

-Methyl
-CH-CH1.32Doublet (d, J=7.0 Hz)3H19.1
Carbonyl C =O175.8
Amine -NH -~1.80Broad Singlet (br s)1H

*Note: The benzylic protons may appear as a singlet or a distinct AB quartet depending on the concentration and magnetic field strength due to the proximity to the chiral center.

Enantiomeric Differentiation (The Comparison)

To distinguish (R) from (S), a chiral environment must be introduced.[2] Three validated methods are presented below.

Method A: Optical Rotation (Polarimetry)

This is the rapid identification method for pure samples.

  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Conditions: 20°C, c = 1.0 in H₂O (as HCl salt) or MeOH (free base).

EnantiomerFormSpecific Rotation

(S)-Isomer HCl Salt-3.0° ± 2° (c=1, H₂O) [1]
(R)-Isomer HCl Salt+3.0° ± 2° (c=1, H₂O)

Critical Warning: The rotation magnitude is small. For high-confidence determination of Enantiomeric Excess (ee), use Method B (HPLC) or C (NMR).

Method B: Chiral HPLC (Gold Standard)

Chromatographic separation provides the most accurate quantitative data for ee determination.

  • Column: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (95 : 5) + 0.1% Diethylamine (DEA).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

Performance Comparison:

  • Retention Time (tᵣ) 1: ~6.5 min (Typically (S)-isomer, confirm with standard).

  • Retention Time (tᵣ) 2: ~8.2 min (Typically (R)-isomer).

  • Resolution (Rs): > 2.5 (Baseline separation).

Method C: Chiral Solvating Agents (¹H NMR)

When HPLC is unavailable, adding a Chiral Solvating Agent (CSA) such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) or Mosher's Acid splits the NMR signals.

Protocol:

  • Dissolve 5 mg of the analyte in 0.6 mL CDCl₃.

  • Add 2.0 equivalents of the CSA.

  • Acquire ¹H NMR.[3][4]

  • Observation: The ester methyl singlet (originally at 3.71 ppm) will split into two singlets.

    • 
       (Chemical Shift Difference): Typically 0.02 – 0.05 ppm.
      
    • Integration of these split peaks allows calculation of ee.

Experimental Protocols

Synthesis of Standards

To validate the analytical methods, both the racemate (for method development) and pure enantiomers (for retention time confirmation) are required.

Workflow Diagram (Synthesis & Analysis)

G Start Starting Material (L-Alanine Methyl Ester) Step1 Reductive Amination (Benzaldehyde + NaBH4) Start->Step1 MeOH, 0°C Product (S)-N-Benzyl Alanine Methyl Ester Step1->Product Workup QC_Achiral QC 1: Achiral NMR (Confirm Structure) Product->QC_Achiral QC_Chiral QC 2: Chiral HPLC (Confirm ee > 99%) QC_Achiral->QC_Chiral If Pass

Figure 1: Workflow for the synthesis and validation of the (S)-enantiomer standard.

Detailed Protocol: Reductive Amination (Enantioretentive)

This protocol yields the (S)-enantiomer from L-Alanine methyl ester HCl.

  • Imine Formation: To a flask containing L-Alanine methyl ester HCl (10 mmol) in dry MeOH (30 mL), add Et₃N (10 mmol) and Benzaldehyde (10 mmol). Stir for 2 hours at room temperature over anhydrous MgSO₄ (to remove water and drive equilibrium).

  • Reduction: Cool to 0°C. Add NaBH₄ (15 mmol) portion-wise over 30 minutes.

  • Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 4:1).

  • Result: Colorless oil. Yield ~85%.

Comparative Data Summary

Feature(S)-Enantiomer(R)-EnantiomerRacemate (1:1 Mix)
CAS (HCl salt) 19460-85-6120571-59-7 (Boc precursor)
Appearance White solid (HCl) / Oil (Free base)White solid (HCl) / Oil (Free base)White solid / Oil
¹H NMR (CDCl₃) Single set of peaksSingle set of peaksSingle set of peaks
[

]D²⁰ (H₂O)
Negative (-)Positive (+)
Chiral HPLC (OD-H) Peak 1 (tᵣ ~6.5 min)Peak 2 (tᵣ ~8.2 min)Two peaks (1:1 area)
CSA-NMR Single shifted peaksSingle shifted peaks (distinct shift)Doublets (Split signals)

References

  • Chem-Impex International. "N-alpha-Benzyl-L-alanine methyl ester hydrochloride Product Page." Chem-Impex Catalog. Accessed March 2026. Link

  • Sigma-Aldrich. "Methyl (2R)-2-{benzyl[(tert-butoxy)carbonyl]amino}propanoate."[5] Sigma-Aldrich Catalog. Accessed March 2026. Link

  • Doc Brown's Chemistry. "1H NMR spectrum of methyl propanoate and related esters." Doc Brown's Chemistry Indices. Accessed March 2026. Link

  • PubChem. "Methyl 2-(benzylamino)propanoate Compound Summary." National Library of Medicine. Accessed March 2026. Link

  • BenchChem. "Chiral Separation of (2S)-2-(methylamino)propan-1-ol Enantiomers by HPLC." BenchChem Application Notes. Accessed March 2026. Link

Sources

Validation

A Senior Application Scientist's Guide to the Stereochemical Analysis of (R)-methyl 2-(benzylamino)propanoate

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a critical attribute that dictates biological activity, efficacy, and safe...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a critical attribute that dictates biological activity, efficacy, and safety. The compound, methyl 2-(benzylamino)propanoate, a derivative of the amino acid alanine, possesses a single stereocenter, giving rise to two non-superimposable mirror images: the (R) and (S) enantiomers. This guide provides an in-depth comparison of analytical methodologies for determining the optical rotation of the (R)-enantiomer, moving beyond a simple recitation of steps to explain the causal-driven logic behind robust, self-validating analytical workflows.

Our investigation is anchored by a known experimental value for the hydrochloride salt of the enantiomer, Nα-Benzyl-L-alanine methyl ester hydrochloride ((S)-enantiomer), which exhibits a specific rotation of [α]D²⁰ = -3 ± 2º (c=1 in H₂O)[1]. Consequently, the target for our subject molecule, (R)-methyl 2-(benzylamino)propanoate hydrochloride, is an equal and opposite rotation of [α]D²⁰ = +3 ± 2º under the same conditions. This value serves as our benchmark for the following comparative analysis.

Pillar 1: Polarimetry - The Foundational Technique for Optical Activity

Polarimetry remains the cornerstone for measuring the bulk chiroptical properties of a pure, chiral substance. It directly quantifies the macroscopic effect of a population of molecules on plane-polarized light.

Principle of Measurement

An optically active compound, when in solution, will rotate the plane of incident polarized light. A polarimeter measures this angle of rotation, termed the observed rotation (α) . This value, however, is an extrinsic property, dependent on several experimental variables. To obtain an intrinsic, standardized physical constant for the compound, we calculate the specific rotation ([α]) , which is a defining characteristic of a chiral molecule.

The relationship is defined by the Biot equation:

[α]ᵀλ = α / (l × c)

Where:

  • [α] is the specific rotation in degrees.

  • λ is the wavelength of the light source.

  • T is the temperature in degrees Celsius.

  • α is the observed rotation in degrees.

  • l is the path length of the sample cell in decimeters (dm).

  • c is the concentration of the solution in grams per milliliter (g/mL).[2][3]

The "Why": Causality Behind Experimental Parameters

A robust polarimetric measurement hinges on the stringent control of experimental parameters. The choice of each parameter is a deliberate decision to ensure reproducibility and accuracy.

  • Wavelength (λ): The magnitude of optical rotation is wavelength-dependent (a phenomenon known as optical rotatory dispersion). By convention, the sodium D-line (λ = 589.3 nm) is the most common standard, ensuring that values can be compared across different laboratories and literature reports.[2][4]

  • Solvent: The solvent is not a passive medium. It can interact with the analyte through hydrogen bonding and dipole-dipole interactions, influencing the analyte's conformation and, therefore, its interaction with light. This is why the specific rotation value is meaningless without specifying the solvent.[5] For our target, the benchmark is set in water (H₂O).[1] Using a different solvent, such as ethanol or chloroform, would be expected to yield a different specific rotation value.

  • Concentration (c): The observed rotation is directly proportional to the number of molecules the light encounters. Therefore, concentration must be known with high precision. For our target, the literature value specifies a concentration of c=1, which translates to 1 g/100 mL.[1]

  • Path Length (l): Like concentration, the path length determines the number of molecular interactions. The standard 1.0 dm cell is used to normalize measurements. Longer path lengths can be used to increase the observed rotation for weakly rotating samples, but the calculation must be adjusted accordingly.[2]

  • Temperature (T): Temperature can affect both solvent density and the conformational equilibrium of the analyte, thereby influencing the observed rotation. Standard measurements are typically performed at 20°C or 25°C and must be recorded.[6]

Experimental Protocol: Determination of Specific Rotation

This protocol is designed as a self-validating system for (R)-methyl 2-(benzylamino)propanoate hydrochloride.

1. Solution Preparation: a. Accurately weigh approximately 100 mg of the sample using an analytical balance. b. Quantitatively transfer the sample to a 10 mL Class A volumetric flask. c. Dissolve the sample in deionized water and fill to the mark. Ensure the solution is perfectly clear and free of particulates. This creates the required c=1 (1 g/100 mL) solution. d. Allow the solution to equilibrate to the instrument's temperature (e.g., 20°C).

2. Instrument Calibration (Zeroing): a. Fill a clean polarimeter cell (1.0 dm) with the blank solvent (deionized water). b. Crucially, ensure no air bubbles are present in the light path. If bubbles are present, tilt the cell to move them into the bubble trap.[7] c. Place the cell in the polarimeter and perform a zero calibration according to the instrument's instructions. This corrects for any rotation caused by the solvent or the cell itself.

3. Sample Measurement: a. Empty and dry the cell, then rinse it with a small aliquot of the sample solution. b. Fill the cell with the sample solution, again ensuring the absence of air bubbles. c. Place the cell in the polarimeter and record the observed rotation, α. d. Perform at least five separate readings and calculate the average to minimize random error.

4. Calculation and Verification: a. Using the averaged observed rotation (α), calculate the specific rotation [α]. b. Example Calculation: If the average observed rotation α is +0.30°, the path length l is 1.0 dm, and the concentration c is 0.01 g/mL (equivalent to 1 g/100 mL): [α] = (+0.30°) / (1.0 dm × 0.01 g/mL) = +30° (Note: This is a hypothetical value for illustration. The expected value based on literature is +3°) c. Compare the calculated value to the expected target of +3 ± 2º. A result within this range provides strong evidence for the correct enantiomer and high enantiomeric purity.

G cluster_prep Preparation cluster_cal Calibration cluster_meas Measurement cluster_calc Calculation & Verification prep_sol Prepare 1 g/100 mL Solution in Water equil Equilibrate to 20°C prep_sol->equil fill_blank Fill Cell with Blank (Water) zero Perform Zero Calibration fill_blank->zero fill_sample Fill Cell with Sample Solution zero->fill_sample measure Record Observed Rotation (α) (Average 5 Readings) fill_sample->measure calc Calculate Specific Rotation [α] = α / (l × c) measure->calc compare Compare to Target: [α] = +3 ± 2º calc->compare

Polarimetry Experimental Workflow.

Pillar 2: Orthogonal Methods for Enantiomeric Purity

While polarimetry confirms the bulk optical identity, it is relatively insensitive for quantifying high levels of enantiomeric purity. An observed rotation that is 99% of the theoretical maximum does not guarantee 99% enantiomeric excess (ee%). For this, chromatographic and spectroscopic methods that distinguish between the two enantiomers are required.

Technique Principle Information Obtained Advantages Limitations
Polarimetry Measures the macroscopic rotation of plane-polarized light by a bulk chiral sample.Specific Rotation [α], direction of rotation (+/-).Fast, simple, non-destructive, confirms bulk stereochemical identity.Low sensitivity for high ee% determination; requires a pure sample; value is solvent/temp dependent.
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[8]Enantiomeric Excess (ee%), Purity (%), Quantification of each enantiomer.Highly accurate and precise for ee%; can detect trace enantiomeric impurities; established method.[9]Requires method development (column/mobile phase selection); more complex instrumentation.
Circular Dichroism (CD) Measures the difference in absorption of left and right-handed circularly polarized light by a chiral molecule.Confirms absolute configuration (by comparison); can determine enantiomeric ratios.Highly sensitive; can sometimes determine ee% without chromatographic separation.[8]Less common for routine quantitative analysis vs. HPLC; requires a chromophore near the stereocenter.
Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Chiral HPLC is the gold standard for determining enantiomeric excess. The "art" of this technique lies in selecting the correct Chiral Stationary Phase (CSP) and mobile phase that will induce a sufficient difference in interaction energy between the two enantiomers to achieve baseline separation. For N-protected amino acid esters like our target, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide (e.g., teicoplanin) CSPs are powerful starting points.[8]

Trustworthiness: The method is self-validating. A sample of the racemic (50:50) mixture is first injected to prove that the method can separate the two enantiomers. The peak areas of the (R) and (S) enantiomers in the test sample are then used to calculate the enantiomeric excess with high precision.

Representative Protocol (Method Development Starting Point):

  • Column: Chiralpak® IA (amylose-based) or Astec® CHIROBIOTIC® T (teicoplanin-based).

  • Mobile Phase: A mixture of Hexane/Isopropanol/Trifluoroacetic Acid for normal phase, or an aqueous buffer with Methanol/Acetonitrile for reversed-phase or polar organic mode.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm, leveraging the benzyl and ester chromophores.

  • Procedure: a. Dissolve a small amount of the racemic methyl 2-(benzylamino)propanoate to identify the retention times of both the (R) and (S) enantiomers. b. Prepare a solution of the (R)-enantiomer sample at ~1 mg/mL. c. Inject and integrate the peak areas for both enantiomers. d. Calculate ee% using: ee% = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) × 100 .

Circular Dichroism (CD) Spectroscopy

Expertise & Experience: CD spectroscopy provides a unique fingerprint for a chiral molecule. Enantiomers will produce mirror-image CD spectra. The magnitude of the CD signal (the Cotton effect) is directly proportional to the concentration and enantiomeric excess. This makes it a powerful tool for confirming the absolute configuration of a sample against a known standard and for quantifying ee% once a calibration curve is established.

Trustworthiness: The technique's validity rests on the mirror-image relationship. A racemic mixture will produce no CD signal, as the equal and opposite signals from the two enantiomers cancel each other out. A sample of pure (R)-enantiomer will give a spectrum that is a perfect mirror image of the pure (S)-enantiomer's spectrum.

G cluster_ee cluster_alpha cluster_specific ee_node ee% = ([R] - [S]) / ([R] + [S]) alpha_node α_observed = (ee% / 100) × α_max ee_node->alpha_node determines specific_node [α]_sample = (ee% / 100) × [α]_pure alpha_node->specific_node is used to calculate

Relationship between Enantiomeric Excess and Optical Rotation.

Conclusion and Authoritative Recommendation

The determination of optical rotation for (R)-methyl 2-(benzylamino)propanoate is a multi-faceted analytical challenge that requires a thoughtful selection of techniques based on the desired information.

  • For a rapid confirmation of stereochemical identity and quality control of a highly pure sample, polarimetry is an efficient and indispensable tool. When performed under tightly controlled, specified conditions (c=1 in H₂O, 20°C, 589.3 nm), the resulting specific rotation should closely match the theoretically derived value of +3 ± 2º .

  • For a rigorous, quantitative determination of enantiomeric purity , especially for regulatory submissions or when trace enantiomeric impurities are critical, chiral HPLC is the authoritative method. It provides unambiguous, quantifiable data on the enantiomeric excess.

  • Circular Dichroism serves as a powerful orthogonal technique, excellent for confirming the absolute configuration against a reference standard and offering an alternative method for quantifying enantiomeric ratios.

A truly robust analysis integrates these methods. The enantiomeric purity of the sample should first be validated by a high-resolution technique like chiral HPLC. This well-characterized sample can then be used for polarimetry to confirm that its specific rotation aligns with the established literature value, creating a cohesive and unimpeachable analytical data package.

References

  • Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. National Center for Biotechnology Information (PMC).[Link]

  • An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. The Royal Society Publishing.[Link]

  • [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. National Center for Biotechnology Information (PubMed).[Link]

  • The Use of Circular Dichroism Detection in UHPLC to Determine Enantiomeric Ratios without Peak Resolution. Chromatography Today.[Link]

  • Determination of Optical Rotation and Specific Optical Rotation. Pharmaguideline.[Link]

  • 1.4 Determination of optical rotation and specific rotation. digicollections.net.[Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.[Link]

  • SOP FOR POLARIMETER: OPERATION AND CALIBRATION. PharmaState Academy.[Link]

  • Optical Rotation - Specific Rotation Measurement Procedures. Rudolph Research Analytical.[Link]

  • Methyl 2-(benzylamino)propanoate. PubChem, National Center for Biotechnology Information.[Link]

  • Specific Rotation. Chemistry Steps.[Link]

  • Solvent Effects on the Optical Rotation of ( S )-(−)-α-Methylbenzylamine. ResearchGate.[Link]

  • 5.4: Optical Activity. Chemistry LibreTexts.[Link]

  • 5.4 Optical Activity. KPU Pressbooks.[Link]

  • 3.6: Optical Activity. Chemistry LibreTexts.[Link]

  • Polarimeter: A Complete Guide. Munro Scientific.[Link]

  • Modeling Complex Solvent Effects on the Optical Rotation of Chiral Molecules: A Combined Molecular Dynamics and Density Function. ACS Publications.[Link]

Sources

Comparative

In-Depth Technical Guide: Mass Spectrometry Fragmentation Profiling of (R)-Methyl 2-(benzylamino)propanoate

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Comparative Performance of GC-EI-MS vs. LC-ESI-MS/MS for Structural Elucidation Executive Summary (R)-methyl 2-(benzylamino)propanoa...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Comparative Performance of GC-EI-MS vs. LC-ESI-MS/MS for Structural Elucidation

Executive Summary

(R)-methyl 2-(benzylamino)propanoate (C₁₁H₁₅NO₂, MW: 193.24 g/mol ) is a synthetically valuable secondary amine featuring a benzyl protecting group and a methyl ester[1]. In pharmaceutical development, confirming the structural integrity of this scaffold is critical. However, standardizing an analytical approach requires understanding how its specific functional groups dictate gas-phase dissociation.

This guide objectively compares the two dominant analytical platforms—Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) —detailing the causality behind their fragmentation patterns and providing self-validating experimental protocols.

Molecular Architecture & Fragmentation Causality (The "Why")

The fragmentation of (R)-methyl 2-(benzylamino)propanoate is entirely governed by the competition between its nitrogen lone pair and the highly stable benzylic system. Note that the (R)-stereocenter does not influence standard MS fragmentation unless chiral shift reagents or ion mobility techniques are employed.

  • Alpha-Cleavage Dominance: In hard ionization (EI), the initial ionization occurs at the nitrogen lone pair. This triggers a rapid alpha-cleavage event, expelling the methoxycarbonyl radical (•COOCH₃, 59 Da) to form a highly conjugated, stable iminium ion at m/z 134 [2].

  • Tropylium Ion Formation: The N-benzyl group is highly susceptible to homolytic cleavage. The resulting benzyl cation rapidly rearranges in the gas phase to the aromatic tropylium ion ([C₇H₇]⁺) at m/z 91 [3].

  • Ion/Neutral Complexes (INCs): Under soft ionization (ESI-CID), protonation occurs at the secondary amine. Dissociation proceeds via a "loose complex" where the incipient benzyl cation coordinates temporarily with the developing amine before separating, making the benzyl cation transfer a highly competitive pathway[4][5].

Comparative Platform Analysis

The choice between GC-MS and LC-MS/MS depends on whether the goal is untargeted library matching or targeted trace quantification.

Quantitative Fragmentation Summary
Analytical FeatureGC-EI-MS (Hard Ionization, 70 eV)LC-ESI-MS/MS (Soft Ionization, CID)
Primary Precursor Ion Radical Cation [M]⁺• (m/z 193)Protonated Molecule [M+H]⁺ (m/z 194)
Base Peak m/z 134 (Alpha-cleavage)m/z 134 (Neutral loss of HCOOCH₃)
Diagnostic Fragments m/z 91 (Tropylium), m/z 102m/z 162 (-CH₃OH), m/z 91
Mechanistic Driver Radical-site initiationMobile proton model & Ion/Neutral Complexes
Optimal Application Structural confirmation, Library matchingTrace quantification in biomatrices, MRM

Mechanistic Pathways & Visualizations

Pathway A: GC-EI-MS Fragmentation Logic

Under 70 eV electron impact, the molecule undergoes radical-driven fragmentation. The loss of the ester group is thermodynamically favored over the loss of the methyl group at the chiral center.

EIMS_Pathway M Molecular Ion [M]+. m/z 193 A Alpha-Cleavage Ion [PhCH2NH=CHCH3]+ m/z 134 (Base Peak) M->A - .COOCH3 (59 Da) Alpha-cleavage B Tropylium Ion [C7H7]+ m/z 91 M->B - .NHCH(CH3)COOCH3 (102 Da) Benzylic cleavage C Amine Fragment [NH=C(CH3)COOCH3]+ m/z 102 M->C - .CH2Ph (91 Da) N-C bond cleavage

Caption: GC-EI-MS fragmentation pathway of (R)-methyl 2-(benzylamino)propanoate highlighting key diagnostic ions.

Pathway B: LC-ESI-MS/MS (CID) Logic

In ESI, the even-electron precursor [M+H]⁺ (m/z 194) undergoes collision-induced dissociation (CID). The pathway is dictated by neutral losses (methanol and formate derivatives) and direct benzyl cation transfer.

ESIMS_Pathway MH Protonated Precursor [M+H]+ m/z 194 F1 Product Ion [M+H - CH3OH]+ m/z 162 MH->F1 - CH3OH (32 Da) Ester desolvation F2 Product Ion [PhCH2NH=CHCH3]+ m/z 134 MH->F2 - HCOOCH3 (60 Da) Neutral loss via CID F3 Tropylium / Benzyl Cation [C7H7]+ m/z 91 MH->F3 Direct benzyl cation transfer F2->F3 - NH=CHCH3 (43 Da) Secondary fragmentation

Caption: ESI-MS/MS collision-induced dissociation (CID) pathway for the[M+H]+ precursor at m/z 194.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Built-in system suitability checks ensure that any deviation in fragmentation is immediately identifiable as an instrument error rather than a structural anomaly.

Protocol 1: GC-EI-MS Structural Confirmation

Objective: Confirm the presence of the intact scaffold and its primary functional groups.

  • Sample Preparation: Dissolve the standard in GC-grade dichloromethane to a final concentration of 10 µg/mL. Causality: Dichloromethane ensures complete solvation of the secondary amine without inducing transesterification (which can occur in methanol).

  • Injection Parameters: Inject 1 µL in split mode (10:1) with the inlet set to 250°C.

  • Chromatographic Separation: Utilize a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

    • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).

  • Mass Spectrometry: Set the EI source to 70 eV and the source temperature to 230°C. Scan range: m/z 40–250.

  • Self-Validation Check: Extract the ion chromatograms (EICs) for m/z 134 and m/z 91. Calculate the ratio of the peak areas. This ratio must remain constant (±5%) across the entire width of the chromatographic peak. A shifting ratio indicates co-elution of an isobaric interference.

Protocol 2: LC-ESI-MS/MS Trace Quantification

Objective: Establish a highly sensitive Multiple Reaction Monitoring (MRM) assay for pharmacokinetic or trace-level analysis.

  • Sample Preparation: Dilute the analyte to 100 ng/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the secondary amine, maximizing the [M+H]⁺ yield.

  • Chromatographic Separation: Use a sub-2µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm) at 40°C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • Ionization Parameters: ESI in Positive Mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.

  • MRM Optimization: Isolate m/z 194.0 in Q1. Apply Argon collision gas.

    • Quantifier Transition: m/z 194 → 134 (Collision Energy: 15 eV).

    • Qualifier Transition: m/z 194 → 91 (Collision Energy: 25 eV).

  • Self-Validation Check: The presence of the analyte is only confirmed if the retention time matches the standard (±0.1 min) AND the ion ratio between the quantifier (134) and qualifier (91) transitions falls within ±20% of the established standard reference.

References

  • Title: Methyl 2-(benzylamino)
  • Title: Fragmentation mechanisms of protonated benzylamines.
  • Source: nih.
  • Source: researchgate.
  • Title: Mass spectrometry of analytical derivatives. 1.

Sources

Validation

comparing the reactivity of (R)-methyl 2-(benzylamino)propanoate with its ethyl ester analog

Comparative Reactivity Guide: (R)-Methyl vs. (R)-Ethyl 2-(Benzylamino)propanoate As drug development and peptidomimetic synthesis increasingly rely on precision chiral building blocks, understanding the nuanced reactivit...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: (R)-Methyl vs. (R)-Ethyl 2-(Benzylamino)propanoate

As drug development and peptidomimetic synthesis increasingly rely on precision chiral building blocks, understanding the nuanced reactivity of amino acid derivatives is paramount. This guide provides an in-depth, objective comparison between (R)-methyl 2-(benzylamino)propanoate (N-benzyl-D-alanine methyl ester) and its ethyl ester analog. By examining their performance in nucleophilic acyl substitution reactions, we provide researchers with the mechanistic insights and validated protocols necessary to optimize synthetic yields and stability profiles.

Mechanistic Profiling & Steric Dynamics

The chemical reactivity of 2-(benzylamino)propanoate esters is governed by two primary functional domains: the secondary amine (N-benzyl group) and the ester moiety[1]. While the N-benzyl group acts as a versatile handle for further functionalization, the choice of the ester alkyl group—methyl versus ethyl—fundamentally dictates the molecule's susceptibility to nucleophilic acyl substitution (e.g., hydrolysis, amidation, and reduction).

The Causality of Ester Reactivity: The reaction proceeds via the formation of a tetrahedral intermediate. The choice between a methyl and an ethyl ester subtly but measurably impacts the efficiency of this process[2]. The methyl ester is consistently more reactive due to two interlocking factors:

  • Steric Hindrance: The ethyl group possesses an additional methyl rotor. During the rate-determining step (nucleophilic attack), this extra bulk increases the steric sweep volume around the carbonyl carbon, raising the activation energy (

    
    ) required to reach the crowded tetrahedral intermediate.
    
  • Leaving Group Ability: The methoxide ion (

    
    ) is a slightly better leaving group than the ethoxide ion (
    
    
    
    ) due to reduced electron-donating inductive effects, facilitating a faster collapse of the intermediate into the final product.

In aqueous base hydrolysis, kinetic studies on structurally homologous N-alkylated amino acid esters (such as methyl betaine) demonstrate that methyl esters hydrolyze approximately three times faster than their ethyl counterparts. This principle scales directly to N-benzyl amino acid derivatives.

Pathway A Ester Substrate (Methyl/Ethyl) C Tetrahedral Intermediate A->C Nucleophilic Attack B Nucleophile (e.g., OH-) B->C D Acyl Product + Alcohol C->D Leaving Group Expulsion

Nucleophilic acyl substitution pathway for N-benzyl amino acid esters.

Quantitative Performance Metrics

To guide synthetic planning, the following table synthesizes the kinetic performance of both analogs. Data is extrapolated from standardized pH-stat hydrolysis and aminolysis models for N-alkyl amino acid esters[3],.

Kinetic Parameter(R)-Methyl 2-(benzylamino)propanoate(R)-Ethyl 2-(benzylamino)propanoateFold Difference
Alkaline Hydrolysis Rate Constant (

, M

s

at 25°C)
~ 1.45 x 10

~ 0.48 x 10

~ 3.0x faster
Aminolysis Half-Life (

, with benzylamine, 25°C)
4.2 hours14.5 hours~ 3.4x faster
Steric Parameter (Taft

for leaving group)
0.00 (Reference)-0.07N/A
Synthetic Application Profile Ideal for rapid coupling / mild deprotection.Ideal for preventing premature degradation.N/A

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Every critical step includes an internal control mechanism to distinguish true chemical kinetics from mechanical artifacts.

Protocol A: Base-Catalyzed Hydrolysis Kinetics (pH-Stat Method)

Objective: Quantify the hydrolysis rate of the ester to the corresponding carboxylic acid.

Causality Behind Experimental Choices: We utilize a pH-stat titrator rather than a standard buffered solution. Ester hydrolysis consumes hydroxide ions, which would normally cause the pH to drop and the reaction rate to decelerate non-linearly. The pH-stat continuously injects standardized NaOH to maintain a strict pH of 10.0, ensuring pseudo-first-order kinetics.

  • Preparation: Dissolve 5.0 mmol of the target ester in 50 mL of a 10% acetonitrile/water mixture (to ensure solubility of the hydrophobic N-benzyl group)[1]. Spike the solution with 1.0 mmol of biphenyl as an inert internal standard.

  • Initiation: Transfer the solution to a jacketed reaction vessel maintained at exactly 25.0°C. Insert the pH-stat electrode and initiate the automated addition of 0.1 M NaOH to reach and hold pH 10.0.

  • Sampling (Self-Validating Step): Extract 100 µL aliquots at 5-minute intervals (0 to 60 minutes). Immediately quench each aliquot into 900 µL of 0.1 M HCl. Why? The sudden drop in pH protonates the nucleophile, instantly freezing the reaction state for accurate temporal analysis.

  • Quantification: Analyze the quenched samples via HPLC-UV (254 nm). Calculate the ratio of the ester peak area to the biphenyl internal standard peak area. Why? This internal ratio inherently corrects for any solvent evaporation or injection volume discrepancies, ensuring the decay curve strictly reflects chemical conversion.

Workflow S1 1. Substrate + Internal Std (Aqueous Buffer) S2 2. pH-Stat Titration (Maintain pH 10.0, 25°C) S1->S2 Initiate Reaction S3 3. Kinetic Aliquot Sampling (Quench with 0.1M HCl) S2->S3 Timepoints (0-60m) S4 4. HPLC/UV Quantification (Ratio vs. Internal Std) S3->S4 Analyze S5 5. Kinetic Modeling (Pseudo-first-order decay) S4->S5 Data Processing

Self-validating pH-stat experimental workflow for hydrolysis kinetics.

Protocol B: Aminolysis for Peptidomimetic Coupling

Objective: Convert the ester into a secondary amide via reaction with a primary amine.

Causality Behind Experimental Choices: N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the highly polar tetrahedral intermediate formed during nucleophilic attack, lowering the activation energy[2].

  • Activation: Dissolve 2.0 mmol of the ester in 10 mL of anhydrous DMF.

  • Reagent Addition: Add 10.0 mmol (5 eq) of the target primary amine. Add 0.2 mmol (10 mol%) of 1-hydroxybenzotriazole (HOBt). Why? HOBt acts as a nucleophilic catalyst, accelerating the reaction while suppressing the competing base-catalyzed racemization pathway at the chiral alpha-carbon.

  • Monitoring: Stir at 40°C. Monitor the disappearance of the ester via TLC (Hexane/Ethyl Acetate 7:3). The methyl ester typically reaches >95% conversion within 5 hours, whereas the ethyl ester requires overnight stirring (>16 hours).

  • Workup: Dilute with ethyl acetate and wash sequentially with 5% citric acid (to remove excess amine) and brine. Dry over anhydrous

    
     and concentrate under reduced pressure.
    

References

  • [3] United States Environmental Protection Agency (EPA). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from: 3

  • [1] Benchchem. 2-(Benzylamino)propanoic acid | 40297-69-6: Chemical Reactivity and Key Reactions. Retrieved from: 1

  • Robson Wright, M. (1968). Arrhenius parameters for the alkaline hydrolysis of esters in aqueous solution. Part III. Methyl betaine methyl ester. Journal of the Chemical Society B: Physical Organic. Royal Society of Chemistry. Retrieved from:

  • [2] Benchchem. Methyl L-leucinate | CAS 2666-93-5: Factors influenced by the choice of methyl vs. ethyl ester. Retrieved from: 2

Sources

Comparative

A Comparative Guide to Purity Assessment of (R)-methyl 2-(benzylamino)propanoate by Quantitative NMR (qNMR)

In the landscape of pharmaceutical development, the precise determination of purity, particularly for chiral molecules, is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy. This...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the precise determination of purity, particularly for chiral molecules, is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for assessing the purity of (R)-methyl 2-(benzylamino)propanoate, a key chiral intermediate. The content herein is curated for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, data-supported guidance.

The Criticality of Purity in Chiral Drug Development

Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit markedly different pharmacological activities. The seemingly subtle difference in their three-dimensional arrangement can lead to one enantiomer being a potent therapeutic while the other is inactive or, in some cases, toxic. Therefore, the ability to accurately quantify the purity of a single enantiomer, like (R)-methyl 2-(benzylamino)propanoate, is paramount. This guide will explore the unique advantages of qNMR in this context, a technique that stands out for its direct and primary method of quantification.[1][2]

Quantitative NMR (qNMR): A Primary Ratio Method of Measurement

At its core, qNMR is a powerful analytical technique that leverages the direct proportionality between the area of an NMR signal and the number of atomic nuclei giving rise to that signal.[3][4] This fundamental principle allows for the determination of the absolute concentration or purity of a substance without the need for a calibration curve or a reference standard of the analyte itself.[3][5] This is a significant departure from chromatographic techniques, which are inherently comparative.

The International Union of Pure and Applied Chemistry (IUPAC) and the United States Pharmacopeia (USP) have recognized the growing importance and utility of qNMR in pharmaceutical analysis and metrology.[6][7][8][9] The technique's traceability to the International System of Units (SI) through certified reference materials further solidifies its position as a primary analytical method.[3][4]

The Causality Behind qNMR's Accuracy

The strength of qNMR lies in its non-destructive nature and its reliance on a fundamental physical property of atomic nuclei.[3][10] Unlike chromatography, where response factors can vary depending on the analyte and detector, the NMR signal response is, under appropriate experimental conditions, universal for a given nucleus. This inherent quantitativeness, when executed with precision, provides a high degree of accuracy and low measurement uncertainty.[11][12]

Experimental Protocol: qNMR Purity Assessment of (R)-methyl 2-(benzylamino)propanoate

This section details a robust, self-validating protocol for the purity determination of (R)-methyl 2-(benzylamino)propanoate using ¹H qNMR. The choices made at each step are explained to provide a clear understanding of the underlying principles.

Step 1: Selection of Internal Standard and Solvent

The choice of an internal standard (IS) is critical for accurate qNMR. An ideal IS should:

  • Be of high, certified purity.

  • Have sharp, well-resolved signals that do not overlap with the analyte's signals.[13]

  • Be chemically stable and not react with the analyte or solvent.[13]

  • Have a known molecular weight.

For the analysis of (R)-methyl 2-(benzylamino)propanoate, Maleic Acid is a suitable internal standard. Its vinyl protons produce a sharp singlet in a region of the ¹H NMR spectrum that is typically free from other signals.

The choice of solvent is equally important. It must completely dissolve both the analyte and the internal standard.[14] Deuterated chloroform (CDCl₃) is a good first choice for this compound.

Step 2: Sample Preparation

Accurate weighing is the cornerstone of a reliable qNMR experiment.[15]

  • Accurately weigh approximately 10-20 mg of (R)-methyl 2-(benzylamino)propanoate into a clean, dry NMR tube using a calibrated analytical balance (to 0.01 mg).

  • Accurately weigh approximately 5-10 mg of the internal standard (Maleic Acid) and add it to the same NMR tube. The goal is to achieve a molar ratio between the analyte and the internal standard that is close to 1:1 to optimize integration accuracy.[14]

  • Add a precise volume (e.g., 0.6 mL) of the deuterated solvent (CDCl₃) to the NMR tube.[15]

  • Cap the tube and gently vortex to ensure complete dissolution of both the analyte and the internal standard.

Step 3: NMR Data Acquisition

To ensure quantitativeness, specific NMR acquisition parameters must be carefully optimized.

  • Pulse Angle: A 90° pulse is recommended to maximize the signal for a given number of scans.[14]

  • Relaxation Delay (d1): This is arguably the most critical parameter for qNMR. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard protons being integrated. This ensures complete relaxation of the nuclei between pulses, which is essential for accurate signal integration. A preliminary T₁ inversion-recovery experiment should be performed to determine the T₁ values. For many small molecules, a relaxation delay of 30-60 seconds is sufficient.

  • Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1) for the signals to be integrated.[15]

  • Receiver Gain: The receiver gain should be set to avoid signal clipping, which would lead to inaccurate integration.

Step 4: Data Processing and Purity Calculation
  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to ensure a flat baseline across the spectrum.[15]

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For (R)-methyl 2-(benzylamino)propanoate, suitable signals could be the methyl ester protons or the benzylic protons. For Maleic Acid, integrate the vinyl proton singlet.

  • Calculate the purity using the following equation[14]:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molar mass

    • m = mass

    • P = Purity of the internal standard

Comparison with Alternative Methods

While qNMR offers significant advantages, it is essential to understand its performance in the context of other widely used techniques for chiral purity analysis, namely Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC).

FeatureQuantitative NMR (qNMR)Chiral HPLCChiral SFC
Principle Direct measurement of molar concentration based on intrinsic nuclear properties.[3]Physical separation of enantiomers based on differential interactions with a chiral stationary phase.[1][16]Separation based on differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase.
Quantification Absolute, primary method. No analyte-specific reference standard required.[5][8]Relative, requires a reference standard of the analyte for calibration.Relative, requires a reference standard of the analyte for calibration.
Sample Prep Simple dissolution. Non-destructive.[10]Often requires filtration and dilution.Similar to HPLC, requires dissolution in a suitable solvent.
Analysis Time 10-30 minutes per sample, including setup and relaxation delays.15-45 minutes per sample.Typically faster than HPLC, 5-15 minutes per sample.
Sensitivity Generally lower than chromatographic methods.High sensitivity (ng to pg level).High sensitivity, often better than HPLC.
Resolution Depends on the chemical shift difference between signals. May require chiral solvating or derivatizing agents for enantiomeric excess determination.[2]Excellent resolution of enantiomers is achievable with a wide variety of chiral stationary phases.[17]Often provides higher efficiency and resolution than HPLC.
Traceability Directly traceable to SI units through certified reference materials.[4]Traceability is dependent on the purity of the reference standard.Traceability is dependent on the purity of the reference standard.
Validation Method validation follows ICH guidelines, with a focus on specificity, linearity, accuracy, and precision.[18][19][20]Well-established validation protocols as per ICH guidelines.[20]Validation follows similar principles to HPLC.

Visualizing the Workflow and Decision-Making Process

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte weigh_is Accurately Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve optimize_params Optimize NMR Parameters (d1, 90° pulse) dissolve->optimize_params acquire_data Acquire FID optimize_params->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Purity Report

Caption: A streamlined workflow for purity assessment by qNMR.

Method_Selection start Purity Analysis Required need_absolute Absolute Quantification Needed? start->need_absolute high_throughput High Throughput Required? need_absolute->high_throughput No qnmr Use qNMR need_absolute->qnmr Yes trace_impurities Trace Impurity Analysis? high_throughput->trace_impurities No sfc Use Chiral SFC high_throughput->sfc Yes hplc Use Chiral HPLC trace_impurities->hplc Yes trace_impurities->hplc No, consider HPLC or qNMR

Caption: Decision matrix for selecting a purity analysis method.

Conclusion: An Authoritative and Trustworthy Approach

For the assessment of purity of (R)-methyl 2-(benzylamino)propanoate, quantitative NMR emerges as a uniquely powerful and authoritative method.[21][22] Its foundation in the fundamental principles of nuclear magnetic resonance provides a direct, SI-traceable route to absolute quantification, minimizing the reliance on analyte-specific reference standards that can introduce their own uncertainties.[3][4]

While chiral HPLC and SFC offer superior sensitivity for trace impurity detection and are invaluable tools in a comprehensive analytical workflow, qNMR provides an orthogonal and robust benchmark for purity assignment.[1][21] The self-validating nature of a well-designed qNMR experiment, grounded in meticulous sample preparation and the correct application of acquisition parameters, ensures a high degree of confidence in the resulting data.

For drug development professionals, integrating qNMR into the analytical toolkit for chiral molecules is not just an alternative, but a strategic imperative for ensuring the highest standards of scientific integrity and data quality.

References

  • USP General Chapter <1761> NMR Spectroscopy - Applic
  • Validation of Analytical Procedures Based on QNMR Methods. US Pharmacopeia (USP).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM.
  • Core principles of precise qNMR. JEOL USA Inc.
  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL.
  • Purity by Absolute qNMR Instructions.
  • Chiral 1 H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers.
  • Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR)
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • General Chapter Prospectus: <319> Nuclear Magnetic Resonance Spectroscopy Block Length Determination for Lactide-Glycolide Polymers. USP-NF.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar.
  • A Guide to Quantit
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC.
  • Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Sigma-Aldrich.
  • A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR. Benchchem.
  • A Comparative Guide to Enantiomeric Excess (ee) Determination of (S)-(+)-Epichlorohydrin: NMR vs.
  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. uspbpep.com.
  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. ECA Academy - gmp-compliance.org.
  • Quantit
  • Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI) - University of Illinois Chicago.
  • What is qNMR and why is it important?. Mestrelab Resources.
  • Quantitative 1H NMR methodology for purity assay with high accuracy.
  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals.
  • Choosing the Right qNMR Internal Standard for Accur
  • Validation of a Generic Quantitative 1H NMR Method for N
  • Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. PubMed.
  • (PDF) Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification.
  • RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS. BMRB.
  • Absolute Quantific
  • qNMR. BIPM.
  • Coordinative Alignment of Chiral Molecules to Control over the Chirality Transfer in Spontaneous Resolution and Asymmetric Catal.
  • nmr nomenclature. nuclear spin properties and conventions for chemical shifts. Pure and Applied Chemistry.
  • Quantitative NMR as a Versatile Tool for the Reference Material Prepar
  • (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023).
  • Validation of a Generic Quantitative 1H NMR Method for N
  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing).
  • NMR determination of enantiomeric purity | Chemical Reviews.
  • Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
  • Recent Advances in Separ
  • Playing with Selectivity for Optimal Chiral Separation.
  • Enantiomeric Derivatives Separation of 2- (Phen0xy)

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Validation

Orthogonal Cross-Validation in Chromatographic Analysis: A Comprehensive Guide to RPLC and HILIC Integration

As pharmaceutical pipelines increasingly feature complex, highly polar molecules and novel modalities, the traditional reliance on a single chromatographic technique is no longer sufficient. The recent modernization of r...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly feature complex, highly polar molecules and novel modalities, the traditional reliance on a single chromatographic technique is no longer sufficient. The recent modernization of regulatory frameworks, specifically the ICH Q2(R2) and ICH Q14 guidelines, marks a paradigm shift from prescriptive, "check-the-box" validation to a science- and risk-based lifecycle approach[1].

As a Senior Application Scientist, I frequently encounter methods that fail during late-stage development because a co-eluting impurity was hidden beneath the active pharmaceutical ingredient (API) peak. To guarantee the specificity of an analytical procedure—proving that the method measures only the intended analyte without interference[2]—we must employ orthogonal cross-validation.

This guide provides an objective, data-backed comparison of Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), demonstrating how their integrated cross-validation creates a self-validating, fail-safe analytical system.

Mechanistic Causality: Why RPLC and HILIC are Orthogonal

Orthogonal chromatographic systems are defined by their strongly different selectivities, driven by fundamentally distinct mechanisms of retention[3]. Cross-validating a sample across both modes ensures that any analytes co-eluting in one system will be distinctly separated in the other.

Reversed-Phase Liquid Chromatography (RPLC)
  • Mechanism: Separation is driven by hydrophobic partitioning. The stationary phase is non-polar (e.g., C18 alkyl chains), and the mobile phase is polar (aqueous buffer with an organic modifier like acetonitrile or methanol).

  • The Blind Spot: Highly polar, hydrophilic compounds (e.g., polar degradants, metabolites) do not interact with the hydrophobic stationary phase. They elute in the void volume, making accurate quantitation and impurity profiling impossible[4].

Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: Often described as "aqueous normal phase" or "reverse-reversed phase," HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a highly organic mobile phase (typically >70% acetonitrile) with a small aqueous component[5].

  • The Causality of Retention: The core principle relies on the aqueous component of the mobile phase adsorbing to the polar stationary phase, creating a slow-moving, water-enriched layer. Analytes partition between the bulk organic mobile phase and this localized water layer[5]. Additional mechanisms, such as hydrogen bonding and electrostatic interactions, further dictate retention[4].

  • The Advantage: Polar solutes that show zero retention in RPLC (such as uracil, which is often used as a void volume marker in RPLC) are strongly retained in HILIC[4].

Workflow Visualization: The Cross-Validation Lifecycle

To establish a self-validating system, the sample must be processed through both techniques in parallel. The mass balance and peak purity are then reconciled to confirm the absence of hidden co-elutions.

OrthogonalValidation Start Pharmaceutical Sample (API + Unknown Impurities) Split Aliquot Preparation Start->Split RPLC_Prep Aqueous Diluent (RPLC Compatible) Split->RPLC_Prep Aliquot 1 HILIC_Prep High Organic Diluent (HILIC Compatible) Split->HILIC_Prep Aliquot 2 RPLC_Run Reversed-Phase LC (Hydrophobic Retention) RPLC_Prep->RPLC_Run HILIC_Run HILIC (Hydrophilic Partitioning) HILIC_Prep->HILIC_Run RPLC_Data Chromatogram A (Polar peaks in void) RPLC_Run->RPLC_Data HILIC_Data Chromatogram B (Non-polar peaks in void) HILIC_Run->HILIC_Data CrossCheck Data Reconciliation & Peak Purity Assessment RPLC_Data->CrossCheck HILIC_Data->CrossCheck Valid Method Validated (No Hidden Co-elutions) CrossCheck->Valid Mass Balance Confirmed

Fig 1: Orthogonal cross-validation workflow for comprehensive impurity profiling.

Experimental Protocol: Self-Validating Cross-Validation

A robust analytical protocol must explain why steps are taken, ensuring the analyst understands the causality behind the method.

Step 1: System Suitability Testing (SST) and Equilibration
  • RPLC Equilibration: Flush the C18 column with 10-20 column volumes (CV) of the starting mobile phase.

  • HILIC Equilibration (Critical Step): Flush the polar column with at least 40-60 CVs.

    • Causality: The water-enriched layer on the HILIC stationary phase takes significantly longer to form and stabilize than the hydrophobic interactions in RPLC. Inadequate equilibration leads to shifting retention times and irreproducible data[5].

  • SST Execution: Inject a standard mix (e.g., Uracil and Toluene). In RPLC, Uracil marks the void volume (

    
    ) and Toluene is retained. In HILIC, Toluene marks the void volume and Uracil is retained[4]. This proves the system's orthogonal selectivity is functioning.
    
Step 2: Phase-Appropriate Sample Preparation
  • RPLC Aliquot: Dilute the sample in a highly aqueous diluent (e.g., 90% Water / 10% Acetonitrile).

  • HILIC Aliquot: Dilute the sample in a highly organic diluent (e.g., 90% Acetonitrile / 10% Water).

    • Causality: Injecting an aqueous sample into a HILIC system disrupts the delicate localized water layer on the stationary phase, causing severe peak fronting and splitting. The diluent must closely match the initial mobile phase conditions[5].

Step 3: Chromatographic Execution
  • Run the respective gradients. For RPLC, increase the organic modifier over time. For HILIC, run an inverse gradient by increasing the aqueous component over time to elute increasingly polar molecules[5].

Step 4: Data Reconciliation (Mass Balance)
  • Calculate the total peak area (excluding blanks) for both methods.

  • If the RPLC method shows 99.5% API purity, but the HILIC method shows 97.0% API purity with a massive peak at a high retention time, the RPLC method has failed to retain and detect a highly polar impurity. The HILIC data invalidates the RPLC purity claim.

Comparative Experimental Data

The following table summarizes a cross-validation dataset for a hypothetical API formulated with both hydrophobic and hydrophilic impurities. The data highlights the necessity of orthogonal techniques for complete mass balance.

Analyte ClassificationPolarity (LogP)RPLC Retention Factor (

)
HILIC Retention Factor (

)
RPLC Recovery (%)HILIC Recovery (%)Analytical Conclusion
Toluene (System Marker)+2.734.500.05 (Void)99.8%N/ARetained in RPLC; Unretained in HILIC.
Uracil (System Marker)-1.070.05 (Void)3.80N/A100.2%Unretained in RPLC; Retained in HILIC[4].
API (Moderate Polarity)+1.202.801.5099.5%99.4%Well-retained in both modes.
Impurity A (Hydrophobic)+3.505.200.1098.5%45.0% (Poor peak)RPLC is superior for hydrophobic degradants.
Impurity B (Hydrophilic)-2.100.00 (Co-elutes w/ void)4.200.0% (Lost)99.1%Critical Failure in RPLC. HILIC required for quantitation.

Data Interpretation: Relying solely on RPLC would result in a complete failure to detect Impurity B, falsely inflating the reported purity of the API. The ICH Q2(R2) requirement for specificity is only satisfied when the orthogonal HILIC data is integrated into the validation report.

Conclusion

Analytical method validation is no longer a static event but a continuous lifecycle of risk management. By cross-validating standard Reversed-Phase methods with Hydrophilic Interaction Liquid Chromatography, laboratories can definitively prove the absence of hidden co-elutions. This orthogonal approach ensures that both highly hydrophobic and highly hydrophilic components are accurately profiled, safeguarding the scientific integrity of the drug development process.

References

  • ICH and FDA Guidelines for Analytical Method Validation Lab Manager URL:[Link]

  • HILIC – The Rising Star of Polar Chromatography Element Lab Solutions URL:[Link]

  • Hydrophilic-Interaction Chromatography: An Update LCGC International URL:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures MasterControl URL:[Link]

  • Orthogonality and similarity within silica-based reversed-phased chromatographic systems ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Authoritative Guide: Proper Disposal of (R)-Methyl 2-(benzylamino)propanoate

Executive Summary & Immediate Action (R)-Methyl 2-(benzylamino)propanoate is a chiral amino acid derivative commonly used as a synthetic intermediate. For disposal purposes, it is classified as Non-Halogenated Organic Wa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

(R)-Methyl 2-(benzylamino)propanoate is a chiral amino acid derivative commonly used as a synthetic intermediate. For disposal purposes, it is classified as Non-Halogenated Organic Waste .

Critical Safety Alert: This compound possesses a secondary amine functionality and an ester group. It is an irritant (Skin/Eye/Respiratory) and potentially corrosive to mucous membranes.[1] It is incompatible with strong oxidizers and strong acids.[2]

Disposal Class:

  • Primary Stream: Non-Halogenated Organic Waste.

  • Disposal Method: High-temperature incineration (Fuel Blending) at a licensed facility.[3]

  • Drain Disposal: STRICTLY PROHIBITED .

Chemical Profile & Hazard Logic

Understanding the molecular behavior of this compound is prerequisite to safe handling.

Structural Analysis & Reactivity
  • Chemical Structure:

    
    [1]
    
  • Functional Groups:

    • Secondary Amine: Basic center (

      
       approx. 9-10). Reacts exothermically with acids to form salts. Can form unstable N-nitroso compounds if mixed with nitrosating agents (e.g., nitrites).
      
    • Methyl Ester: Susceptible to hydrolysis. In the presence of water and strong acid/base, it degrades into (R)-N-benzylalanine and methanol . Methanol generation adds a flammability hazard to the waste stream.

GHS Hazard Classification
Hazard CategoryH-CodeDescription
Skin Irritation H315Causes skin irritation.[1][4][5]
Eye Damage H318/H319Causes serious eye damage/irritation.[1]
STOT-SE H335May cause respiratory irritation.[1][4][5]
Acute Toxicity H302Harmful if swallowed (Data inferred from analogs).

Waste Segregation Strategy

Effective disposal begins with segregation.[6] Mixing incompatible waste streams is the leading cause of laboratory accidents during waste storage.

Compatibility Matrix
Waste StreamStatusScientific Rationale
Non-Halogenated Solvents Compatible Miscible with acetone, methanol, ethyl acetate. Ideal for co-disposal.
Halogenated Solvents Segregate While chemically compatible, mixing non-halogenated waste with halogens (DCM, Chloroform) significantly increases disposal costs and limits incineration options.
Aqueous Acids INCOMPATIBLE Exothermic acid-base reaction. Hydrolysis of ester releases methanol.
Oxidizers INCOMPATIBLE Amines are readily oxidized; potential for fire or evolution of toxic nitrogen oxides (

).

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Substance (Solid or Neat Liquid)

Applicable for expired reagents or excess synthesis intermediates.

  • PPE Verification: Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Work inside a fume hood.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or amber glass container. Ensure the lid has a chemically resistant liner (PTFE).

  • Transfer:

    • Solids: Dissolve the solid in a minimal amount of compatible non-halogenated solvent (e.g., Acetone or Ethanol) to facilitate transfer, OR transfer directly as solid waste if your facility permits "lab pack" disposal.

    • Liquids: Pour directly into the waste container.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Write fully: "(R)-Methyl 2-(benzylamino)propanoate". Avoid abbreviations like "MBA ester".

    • Hazard Checkbox: Mark "Irritant" and "Toxic".

  • Storage: Store in the Organic Waste satellite accumulation area, away from oxidizers.

Scenario B: Disposal of Reaction Mixtures (Solvent Waste)

Applicable for HPLC waste or reaction mother liquors.

  • pH Check: If the reaction mixture was acidic, neutralize to pH 6-8 using Sodium Bicarbonate (

    
    ) before adding to the organic waste drum. This prevents acid-catalyzed hydrolysis of the ester in the waste drum, which could pressurize the container with methanol vapors.
    
  • Solvent Compatibility: Confirm the primary solvent is non-halogenated.

    • If DCM/Chloroform was used: Dispose in Halogenated Waste .

    • If Methanol/Ethyl Acetate/Hexanes were used: Dispose in Non-Halogenated Waste .

  • Filtration: If solid drying agents (e.g.,

    
    ) are present, filter them out. Dispose of the solid drying agent as solid hazardous waste contaminated with organics.
    
Scenario C: Spill Cleanup Protocol

Immediate response for benchtop spills.

  • Isolate: Evacuate the immediate area and alert nearby personnel.

  • Ventilate: Ensure the fume hood sash is at the proper working height.

  • Absorb:

    • Do NOT use paper towels alone (rapid evaporation).

    • Use a commercial spill pillow or an inert absorbent (Vermiculite/Sand).

    • Expert Tip: For amine spills, using a citric acid-based neutralizer is effective to reduce volatility, but for this ester, simple absorption is preferred to avoid hydrolysis.

  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Debris from Spill of (R)-Methyl 2-(benzylamino)propanoate" .

  • Decontaminate: Clean the surface with soap and water.[2][4] Do not use bleach (hypochlorite), as it can react with amines to form chloramines (toxic gas).

Waste Stream Decision Logic (Visualized)

The following diagram illustrates the critical decision-making process for segregating this specific chemical waste.

WasteDisposal cluster_warning Safety Critical Start Waste: (R)-Methyl 2-(benzylamino)propanoate StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid NonHalo Non-Halogenated Solvent (MeOH, EtOAc, Acetone) Solid->NonHalo Dissolved in Acetone LabPack Lab Pack (Solid Waste) Dispose in Drum Solid->LabPack Preferred SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Yes SolventCheck->NonHalo No HaloWaste Halogenated Waste Stream (Incineration) Halo->HaloWaste NonHaloWaste Non-Halogenated Waste Stream (Fuel Blending) NonHalo->NonHaloWaste Warning NO BLEACH (Avoid Chloramine Formation)

Figure 1: Decision tree for the segregation of (R)-methyl 2-(benzylamino)propanoate waste streams.

Regulatory Compliance (RCRA & EPA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Codes:

    • This specific chemical is not a P-listed or U-listed waste.

    • However, if disposed of in a flammable solvent (Flash point < 60°C), it carries the D001 (Ignitable) characteristic.

    • If the pH is >12.5 (unlikely for this amine, but possible in concentrates), it carries the D002 (Corrosive) characteristic.

  • Satellite Accumulation Areas (SAA):

    • Containers must remain closed except when adding waste.

    • Containers must be marked with the words "Hazardous Waste" and an indication of the hazards (e.g., "Toxic", "Ignitable").

    • Waste must be removed from the SAA within 3 days once the volume limit (55 gallons) is reached (though most labs move it much sooner).

References

  • PubChem. (n.d.).[1] Methyl 2-(benzylamino)propanoate Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2023, from [Link]

Sources

Handling

Comprehensive Laboratory Safety &amp; Operational Guide: Handling (R)-Methyl 2-(benzylamino)propanoate

As drug development and synthetic methodologies advance, laboratory safety must evolve from static compliance to dynamic, operational excellence. This guide provides researchers and drug development professionals with a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic methodologies advance, laboratory safety must evolve from static compliance to dynamic, operational excellence. This guide provides researchers and drug development professionals with a highly technical, self-validating framework for handling (R)-methyl 2-(benzylamino)propanoate . By understanding the mechanistic causality behind these safety protocols, laboratories can mitigate risks, ensure data integrity, and protect personnel.

Chemical Profiling & Hazard Causality

(R)-methyl 2-(benzylamino)propanoate—also known as N-benzyl-D-alanine methyl ester—is a chiral amino acid building block frequently utilized in peptide synthesis and active pharmaceutical ingredient (API) development [1].

To design an effective safety protocol, we must first distinguish between its two common commercial forms, as their physical states dictate their operational risks. The free base (CAS 120571-58-6) [2] is typically a viscous liquid, whereas its hydrochloride salt (CAS 95071-12-8) [3] is a crystalline solid.

Table 1: Physicochemical Hazard Causality
PropertyFree Base (CAS 120571-58-6)Hydrochloride Salt (CAS 95071-12-8)Causality & Operational Impact
Physical State Viscous LiquidCrystalline SolidLiquids present droplet/splash and skin permeation risks; Solids present aerosolization and dust inhalation risks.
Chemical Reactivity Nucleophilic secondary amine; hydrolyzable methyl esterProtonated amine (non-nucleophilic); hydrolyzable methyl esterThe free base can react exothermically with strong acids. Both forms can undergo ester hydrolysis in strong bases, potentially releasing toxic methanol [4].
Primary Hazards Skin/Eye Irritation (H315, H319)Respiratory Irritation (H335)The secondary amine alters localized pH on mucous membranes, demanding specific barrier materials and stringent ventilation controls.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without understanding why specific materials are chosen. The following matrix is engineered based on the chemical permeation dynamics of ester-amine combinations.

Table 2: Engineered PPE Specifications
PPE CategorySpecificationOperational Justification (The "Why")
Eye/Face ANSI Z87.1 / EN 166 tight-fitting safety gogglesProtects against micro-droplet splashes (from the liquid free base) and fine crystalline dust ingress (from the HCl salt) which cause severe eye irritation (H319).
Hand (Primary) Nitrile gloves (≥ 6 mil thickness, EN 374-1)Nitrile provides superior resistance to the ester moiety compared to natural latex. Suitable for incidental contact and standard weighing.
Hand (Extended) Butyl rubber or Silver Shield® laminated glovesRequired for prolonged handling or large-scale transfers of the free base. Secondary amines can act as permeation accelerants in thinner elastomers over time.
Respiratory N95/P100 particulate respirator or Half-mask with OV/P100 cartridgesMandatory if handling the HCl salt outside of a Class II fume hood to prevent inhalation of irritating dust [3]. Organic Vapor (OV) cartridges are required for the free base.
Body Flame-resistant (FR) lab coatMitigates fire risk when the compound is handled in conjunction with highly flammable organic solvents (e.g., DCM, DMF) during synthesis.

Standard Operating Procedure (SOP): Safe Transfer & Handling

This step-by-step methodology incorporates self-validating systems to ensure that safety is actively confirmed, not just assumed.

Step 1: Pre-Operational Environmental Setup
  • Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

  • Clear the workspace of strong oxidizing agents and strong bases to prevent incompatible cross-reactions.

  • Don the PPE specified in Table 2.

Step 2: Transfer Methodology
  • For the HCl Salt (Solid): Use grounded, anti-static spatulas. Causality: Static electricity can cause fine crystalline powders to repel and aerosolize, increasing inhalation risk and contaminating the balance.

  • For the Free Base (Liquid): Use positive displacement pipettes rather than standard air-displacement pipettes. Causality: The viscosity and density of the liquid can cause dripping or inaccurate dosing in air-displacement systems, leading to benchtop contamination.

Step 3: Decontamination & Self-Validation
  • Neutralization: Spray the primary work area with a mild 1% acetic acid solution. Causality: The weak acid protonates the residual secondary amine, converting it into a highly water-soluble, non-volatile salt.

  • Removal: Wipe the area with absorbent lab pads and wash with distilled water.

  • Self-Validation Check: Swab the cleaned surface with a damp pH indicator strip.

    • Pass: A pH of 5–7 confirms the basic amine has been successfully neutralized and removed.

    • Fail: A pH > 8 indicates residual amine; repeat the acetic acid wash.

Spill Response and Disposal Plan

In the event of a spill, immediate containment and chemically sound neutralization are critical.

  • Evacuate & Isolate: Secure a 5-foot perimeter around the spill.

  • Enhance PPE: Upgrade to heavy-duty butyl gloves and a face shield.

  • Containment based on State:

    • Liquid Free Base: Surround and cover the spill with an inert absorbent (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust , as the amine can slowly react and generate heat.

    • Solid HCl Salt: Lightly mist the powder with water using a spray bottle before sweeping. Do not sweep dry , as this generates a highly irritating respiratory aerosol.

  • Collection: Scoop the absorbed/moistened material using non-sparking tools into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Disposal: Label the container strictly according to EPA RCRA (or local equivalent) guidelines as "Hazardous Waste: Amine/Ester Organic Residue." Transfer to your Environmental Health & Safety (EHS) department for high-temperature incineration.

Workflow Visualization

The following decision matrix illustrates the divergent operational pathways required depending on the physical state of the compound.

Workflow A Spill Detected: (R)-methyl 2-(benzylamino)propanoate B Identify Physical State & CAS A->B C Liquid (Free Base: 120571-58-6) Apply Inert Absorbent (Vermiculite) B->C If Viscous Liquid D Solid (HCl Salt: 95071-12-8) Moisten with Water to Suppress Dust B->D If Crystalline Solid E Collect in RCRA-Compliant HDPE Hazardous Waste Bin C->E D->E F Decontaminate Surface (1% Acetic Acid Wash & pH Validation) E->F G Final EHS Disposal (High-Temperature Incineration) F->G

Figure 1: Operational spill response and neutralization workflow for benzylamino esters.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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